molecular formula C30H28N4O3S B1677254 L-159282 CAS No. 157263-00-8

L-159282

货号: B1677254
CAS 编号: 157263-00-8
分子量: 524.6 g/mol
InChI 键: LIUNMFCWFYFUGQ-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

an AT1-selective angiotensin II receptor antagonist;  structure given in first source

Structure

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

N-[2-[4-[(2-ethyl-5,7-dimethylimidazo[4,5-b]pyridin-3-yl)methyl]phenyl]phenyl]sulfonylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H28N4O3S/c1-4-27-32-28-20(2)18-21(3)31-29(28)34(27)19-22-14-16-23(17-15-22)25-12-8-9-13-26(25)38(36,37)33-30(35)24-10-6-5-7-11-24/h5-18H,4,19H2,1-3H3,(H,33,35)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIUNMFCWFYFUGQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC2=C(N1CC3=CC=C(C=C3)C4=CC=CC=C4S(=O)(=O)NC(=O)C5=CC=CC=C5)N=C(C=C2C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H28N4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80166239
Record name MK 996
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80166239
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

524.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

157263-00-8
Record name MK 996
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0157263008
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name MK 996
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80166239
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

L-159282 (MK-996): A Technical Overview of its Mechanism of Action as a Selective Angiotensin II Receptor Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-159282, also known as MK-996, is a potent and highly selective, nonpeptide antagonist of the angiotensin II type 1 (AT1) receptor. Developed by Merck, it demonstrates significant antihypertensive activity across multiple species. This technical guide provides a comprehensive overview of the mechanism of action of this compound, summarizing available quantitative data, outlining key experimental protocols, and visualizing the relevant biological pathways. The primary mechanism of this compound involves the competitive blockade of the AT1 receptor, thereby inhibiting the physiological effects of angiotensin II, a key regulator of blood pressure.

Introduction

The renin-angiotensin system (RAS) is a critical hormonal cascade that regulates blood pressure and fluid homeostasis. Angiotensin II (AII), the primary effector of this system, exerts its effects by binding to specific receptors, principally the AT1 and AT2 subtypes. The AT1 receptor mediates the majority of the known physiological actions of AII, including vasoconstriction, aldosterone secretion, and cellular growth and proliferation. Consequently, blockade of the AT1 receptor has emerged as a major therapeutic strategy for the management of hypertension and other cardiovascular diseases. This compound (MK-996) is a synthetic, nonpeptide molecule designed to selectively antagonize the AT1 receptor, offering a targeted approach to inhibiting the detrimental effects of excessive RAS activation.

Mechanism of Action

This compound functions as a competitive antagonist at the angiotensin II type 1 (AT1) receptor. By binding to the AT1 receptor, this compound prevents the binding of the endogenous ligand, angiotensin II. This blockade directly inhibits the downstream signaling pathways activated by angiotensin II, leading to a reduction in its physiological effects.

Signaling Pathway Blockade

The binding of angiotensin II to the AT1 receptor, a G-protein coupled receptor (GPCR), typically activates Gq/11 proteins. This activation leads to a cascade of intracellular events, including the stimulation of phospholipase C (PLC), which in turn generates inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 mediates the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). The culmination of this signaling is smooth muscle contraction, leading to vasoconstriction and an increase in blood pressure. This compound, by occupying the AT1 receptor, prevents this entire signaling cascade from being initiated by angiotensin II.

cluster_0 Angiotensin II Signaling Pathway AngII Angiotensin II AT1R AT1 Receptor AngII->AT1R Binds Gq11 Gq/11 AT1R->Gq11 Activates L159282 This compound (MK-996) L159282->AT1R Blocks PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca2+ Release IP3->Ca2 Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Contraction Smooth Muscle Contraction (Vasoconstriction) Ca2->Contraction PKC->Contraction

Caption: this compound blocks Angiotensin II signaling at the AT1 receptor.

Quantitative Data

In Vivo Efficacy: Inhibition of Angiotensin II Pressor Response

The potency of this compound has been characterized by its ability to inhibit the pressor (blood pressure raising) response to an intravenous challenge with angiotensin II in various animal models. The effective dose required to produce a 50% inhibition of this response (ED50) is a key measure of its in-vivo activity.

SpeciesRoute of AdministrationED50 (mg/kg)Reference
RatIntravenous0.014[1][2][3]
Oral0.067[1][2][3]
DogIntravenous0.017[1][2][3]
Oral0.035[1][2][3]
Rhesus MonkeyIntravenous0.036[1][2][3]
Oral0.1[1][2][3]
ChimpanzeeIntravenous1 (100% peak inhibition)[1][2][3]
Antihypertensive Effect in Aortic Coarcted Rats

In a high-renin model of hypertension (aortic coarcted rats), oral administration of this compound demonstrated a significant reduction in blood pressure.

Animal ModelDrugDose (mg/kg, p.o.)Effect on Blood PressureReference
Aortic Coarcted RatThis compound (MK-996)3Reduced to normotensive levels (<120 mm Hg)[1][2][3]
Losartan3Similar reduction to this compound[1][2][3]
Enalapril3Similar reduction to this compound[1][2][3]

Experimental Protocols

Detailed experimental protocols for the studies conducted with this compound are not fully available. However, based on the published data, the general methodologies can be outlined.

In Vivo Inhibition of Angiotensin II Pressor Response

This experiment is designed to assess the ability of an antagonist to block the acute hypertensive effect of exogenously administered angiotensin II.

cluster_1 Experimental Workflow: AII Pressor Response Animal Conscious Animal (Rat, Dog, Monkey) Catheter Implant Arterial and Venous Catheters Animal->Catheter Baseline Record Baseline Blood Pressure Catheter->Baseline Administer_Antagonist Administer this compound (i.v. or p.o.) Baseline->Administer_Antagonist AII_Challenge Administer Angiotensin II (i.v. bolus) Administer_Antagonist->AII_Challenge Measure_BP Measure Peak Blood Pressure Response AII_Challenge->Measure_BP Calculate Calculate % Inhibition of Pressor Response Measure_BP->Calculate

Caption: Workflow for assessing in vivo antagonism of AII pressor response.

Methodology Outline:

  • Animal Preparation: Conscious animals (rats, dogs, or monkeys) are instrumented with arterial and venous catheters for blood pressure monitoring and drug administration, respectively.

  • Baseline Measurement: A stable baseline blood pressure is recorded.

  • Antagonist Administration: this compound is administered either intravenously (i.v.) or orally (p.o.) at varying doses.

  • Angiotensin II Challenge: At specific time points after antagonist administration, a bolus injection of angiotensin II is given intravenously to induce a pressor response.

  • Blood Pressure Measurement: The peak increase in mean arterial pressure following the angiotensin II challenge is measured.

  • Data Analysis: The percentage inhibition of the angiotensin II-induced pressor response is calculated for each dose of this compound to determine the ED50.

Aortic Coarctation Hypertension Model in Rats

This model induces a state of high-renin hypertension, which is particularly sensitive to inhibitors of the renin-angiotensin system.

Methodology Outline:

  • Surgical Procedure: A ligature is placed around the aorta between the renal arteries in rats to induce coarctation, leading to hypertension.

  • Drug Administration: After a period to allow for the development of stable hypertension, this compound is administered orally.

  • Blood Pressure Monitoring: Mean arterial pressure is continuously monitored to assess the antihypertensive effect of the drug.

  • Comparison: The effect of this compound on blood pressure is compared to that of other antihypertensive agents, such as losartan (another AT1 receptor antagonist) and enalapril (an ACE inhibitor).

Selectivity Profile

An important characteristic of this compound is its high selectivity for the AT1 receptor over the AT2 receptor and other receptors. The available literature indicates that this compound does not affect the pressor responses to other vasoconstrictors like methoxamine and arginine vasopressin, demonstrating its specific action on the angiotensin II pathway.[1][2][3] Furthermore, it does not potentiate the vasodepressor response to bradykinin, an effect often seen with ACE inhibitors.[1][2]

Conclusion

This compound (MK-996) is a potent and selective AT1 receptor antagonist with demonstrated in-vivo efficacy in reducing blood pressure in various animal models of hypertension. Its mechanism of action is centered on the competitive blockade of the AT1 receptor, thereby inhibiting the vasoconstrictor and other physiological effects of angiotensin II. While detailed in-vitro quantitative data and specific experimental protocols are not widely published, the available in-vivo pharmacological profile strongly supports its classification as a highly effective and selective agent targeting the renin-angiotensin system. This technical overview provides a foundation for researchers and drug development professionals to understand the core mechanism and pharmacological properties of this compound.

References

The Pharmacology of L-159,282: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-159,282 is a potent, orally active, and selective nonpeptide antagonist of the Angiotensin II Type 1 (AT1) receptor. As a key regulator of blood pressure and cardiovascular homeostasis, the renin-angiotensin system (RAS) and its primary effector, Angiotensin II (Ang II), represent a critical target for antihypertensive therapies. L-159,282 exerts its pharmacological effects by competitively blocking the binding of Ang II to the AT1 receptor, thereby inhibiting the downstream signaling cascades that lead to vasoconstriction, aldosterone secretion, and cellular proliferation. This technical guide provides a comprehensive overview of the pharmacology of L-159,282, including its mechanism of action, in vivo antihypertensive activity, and the experimental methodologies used to characterize its effects.

Introduction

The discovery of nonpeptide Ang II receptor antagonists marked a significant advancement in the treatment of hypertension and other cardiovascular diseases. These agents offer a more specific blockade of the RAS compared to angiotensin-converting enzyme (ACE) inhibitors. L-159,282 emerged as a notable compound in this class, demonstrating high affinity and selectivity for the AT1 receptor subtype. This document serves as a detailed resource on the pharmacological profile of L-159,282.

Mechanism of Action: AT1 Receptor Antagonism

L-159,282 functions as a competitive antagonist at the AT1 receptor. The binding of Ang II to the AT1 receptor, a G-protein coupled receptor (GPCR), typically initiates a signaling cascade through the Gq/11 protein. This leads to the activation of phospholipase C (PLC), which subsequently hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium, while DAG activates protein kinase C (PKC). The culmination of these events results in physiological responses such as smooth muscle contraction (vasoconstriction), aldosterone release from the adrenal cortex, and cellular growth and proliferation.

L-159,282, by occupying the Ang II binding site on the AT1 receptor, prevents these downstream effects, leading to vasodilation and a reduction in blood pressure.

Signaling Pathway of AT1 Receptor Antagonism by L-159,282

AT1_Antagonism cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling AT1R AT1 Receptor Gq11 Gq/11 AT1R->Gq11 Activates PLC Phospholipase C PIP2 PIP2 PLC->PIP2 Hydrolyzes Gq11->PLC Activates AngII Angiotensin II AngII->AT1R Binds & Activates L159282 L-159,282 L159282->AT1R Binds & Blocks IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release ↑ Intracellular Ca²⁺ IP3->Ca_release Stimulates PKC Protein Kinase C DAG->PKC Activates Response Physiological Response (Vasoconstriction, etc.) Ca_release->Response PKC->Response

AT1 Receptor Signaling and Blockade by L-159,282

Quantitative Pharmacology

Parameter Species Model Dose Effect Reference
Blood Pressure Reduction RatRenin-dependent hypertensionNot SpecifiedSignificant reduction in blood pressure, similar to Enalapril[1]
Inhibition of Ang II Pressor Response RatConscious, normotensiveNot SpecifiedPrevents the pressor response to intravenous Angiotensin II[1]

In Vivo Pharmacology: Antihypertensive Effects

L-159,282 has been shown to be an effective antihypertensive agent in preclinical models. Its efficacy is particularly noted in renin-dependent models of hypertension, where the RAS is a primary driver of elevated blood pressure.

Inhibition of Angiotensin II-Induced Pressor Response

A key in vivo assay to characterize AT1 receptor antagonists is the measurement of their ability to block the pressor (blood pressure raising) effect of exogenously administered Angiotensin II. In conscious rats, L-159,282 has been demonstrated to prevent the increase in blood pressure induced by intravenous infusion of Ang II[1].

Blood Pressure Reduction in Hypertensive Models

In a renin-dependent rat model of hypertension, L-159,282 demonstrated a significant reduction in blood pressure, with an efficacy comparable to the ACE inhibitor enalapril[1]. This highlights its therapeutic potential in conditions where the RAS is overactivated.

Experimental Protocols

In Vitro Radioligand Binding Assay (General Protocol)

This protocol describes a general method for determining the binding affinity of a compound like L-159,282 to the AT1 receptor.

Objective: To determine the inhibitory constant (Ki) of L-159,282 for the AT1 receptor.

Materials:

  • Receptor Source: Cell membranes from tissues or cell lines expressing the AT1 receptor (e.g., rat liver membranes, HEK293 cells transfected with the human AT1 receptor).

  • Radioligand: A high-affinity radiolabeled AT1 receptor ligand, such as [¹²⁵I]Sar¹,Ile⁸-Angiotensin II.

  • Test Compound: L-159,282.

  • Non-specific Binding Control: A high concentration of an unlabeled AT1 receptor antagonist (e.g., Losartan).

  • Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4.

  • Instrumentation: Gamma counter, filtration apparatus.

Procedure:

  • Prepare serial dilutions of L-159,282.

  • In assay tubes, combine the receptor source, a fixed concentration of the radioligand, and either buffer (for total binding), a saturating concentration of the non-specific binding control, or varying concentrations of L-159,282.

  • Incubate the mixture to allow binding to reach equilibrium.

  • Separate bound from free radioligand by rapid filtration through glass fiber filters.

  • Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Measure the radioactivity retained on the filters using a gamma counter.

  • Calculate specific binding by subtracting non-specific binding from total binding.

  • Plot the percentage of specific binding against the logarithm of the L-159,282 concentration to determine the IC50 value (the concentration of L-159,282 that inhibits 50% of specific binding).

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

Experimental Workflow: Radioligand Binding Assay

Binding_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis p1 Prepare Serial Dilutions of L-159,282 a1 Incubate Receptor, Radioligand, and Test Compound p1->a1 p2 Prepare Receptor Membranes and Radioligand Solution p2->a1 a2 Separate Bound and Free Ligand (Filtration) a1->a2 a3 Wash Filters a2->a3 d1 Measure Radioactivity (Gamma Counting) a3->d1 d2 Calculate Specific Binding d1->d2 d3 Determine IC50 d2->d3 d4 Calculate Ki d3->d4

Workflow for an In Vitro Radioligand Binding Assay
In Vivo Inhibition of Angiotensin II Pressor Response (General Protocol)

This protocol outlines a general procedure to assess the in vivo efficacy of an AT1 receptor antagonist.

Objective: To evaluate the ability of L-159,282 to inhibit the pressor response to Angiotensin II in conscious rats.

Materials:

  • Animals: Normotensive adult rats (e.g., Sprague-Dawley or Wistar), surgically prepared with indwelling arterial and venous catheters.

  • Test Compound: L-159,282.

  • Pressor Agent: Angiotensin II.

  • Vehicle: Appropriate solvent for L-159,282.

  • Instrumentation: Blood pressure transducer, data acquisition system.

Procedure:

  • Allow animals to recover from surgery and acclimate to the experimental setup.

  • Record baseline mean arterial pressure (MAP).

  • Administer a bolus intravenous injection of Ang II and record the peak pressor response.

  • Administer L-159,282 (or vehicle) intravenously or orally.

  • At various time points after L-159,282 administration, repeat the Ang II challenge.

  • Record the pressor response to Ang II at each time point.

  • Calculate the percentage inhibition of the Ang II pressor response at each time point and for each dose of L-159,282.

  • Construct a dose-response curve to determine the dose of L-159,282 required for 50% inhibition (ID50).

Experimental Workflow: In Vivo Pressor Response Assay

Pressor_Response_Workflow cluster_setup Animal Preparation cluster_protocol Experimental Protocol cluster_data Data Analysis s1 Surgical Implantation of Catheters s2 Recovery and Acclimation s1->s2 e1 Record Baseline Blood Pressure s2->e1 e2 Administer Angiotensin II (Pre-drug Challenge) e1->e2 e3 Administer L-159,282 or Vehicle e2->e3 da1 Measure Pressor Response e2->da1 e4 Administer Angiotensin II (Post-drug Challenge) e3->e4 e4->da1 da2 Calculate Percent Inhibition da1->da2 da3 Determine ID50 da2->da3

Workflow for an In Vivo Angiotensin II Pressor Response Assay

Conclusion

L-159,282 is a selective AT1 receptor antagonist with demonstrated in vivo antihypertensive activity. Its mechanism of action, centered on the blockade of the renin-angiotensin system's primary pressor and pro-hypertrophic pathways, positions it as a significant tool for cardiovascular research and a representative of a critical class of therapeutic agents. Further disclosure of its detailed in vitro binding kinetics would provide a more complete pharmacological profile.

References

L-159282: A Technical Overview of its Interaction with the Angiotensin II Type 1 Receptor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AT1 Receptor Binding Affinity: Data Presentation

The binding affinity of a ligand to its receptor is a critical parameter in drug development, quantifying the strength of the interaction. This is typically expressed as the dissociation constant (Kd), the inhibition constant (Ki), or the half-maximal inhibitory concentration (IC50). Lower values for these parameters indicate a higher binding affinity.

For comparative purposes, the following table summarizes the binding affinities of several well-known AT1 receptor antagonists.

CompoundReceptor SourceRadioligandBinding Affinity (Ki/Kd in nM)
LosartanRat Liver Membranes[125I]Angiotensin II~20
ValsartanMammalian Cells[125I]Sar1,Ile8-Ang II~8.46
TelmisartanMammalian Cells[125I]Sar1,Ile8-Ang II~8.33
OlmesartanMammalian Cells[125I]Sar1,Ile8-Ang IINot specified
CandesartanMammalian Cells[125I]Sar1,Ile8-Ang IINot specified
IrbesartanMammalian Cells[125I]Sar1,Ile8-Ang IILowest Kd among tested ARBs

Note: The specific binding affinity values can vary depending on the experimental conditions, such as the radioligand used, the tissue or cell line expressing the receptor, and the assay buffer composition.

Experimental Protocols: Radioligand Binding Assay

The determination of a compound's binding affinity for the AT1 receptor is most commonly achieved through a competitive radioligand binding assay. This method measures the ability of an unlabeled compound (the "competitor," e.g., L-159282) to displace a radiolabeled ligand that is known to bind to the receptor with high affinity.

Key Methodologies

1. Membrane Preparation:

  • Source: Tissues endogenously expressing the AT1 receptor (e.g., rat liver, adrenal cortex) or cultured cells genetically engineered to overexpress the human AT1 receptor (e.g., CHO, HEK293 cells).

  • Procedure: The tissue or cells are homogenized in a cold buffer solution, often containing protease inhibitors to prevent receptor degradation. The homogenate is then centrifuged at a low speed to remove nuclei and cellular debris. The resulting supernatant is subjected to a high-speed centrifugation to pellet the cell membranes, which contain the AT1 receptors. The membrane pellet is washed and resuspended in an appropriate assay buffer.

2. Radioligand Binding Assay (Competition Assay):

  • Radioligand: A commonly used radioligand is [125I]-labeled Angiotensin II or a synthetic analog like [125I]Sar1,Ile8-Angiotensin II, which exhibits high affinity and specificity for the AT1 receptor.

  • Incubation: A fixed concentration of the radioligand and varying concentrations of the unlabeled competitor compound (e.g., this compound) are incubated with a known amount of the prepared cell membranes. The incubation is carried out in a specific assay buffer at a controlled temperature (e.g., 25°C or 37°C) for a duration sufficient to reach binding equilibrium.

  • Separation of Bound and Free Radioligand: After incubation, the mixture is rapidly filtered through a glass fiber filter. The filter traps the cell membranes with the bound radioligand, while the unbound radioligand passes through. The filters are then washed with ice-cold buffer to remove any non-specifically bound radioligand.

  • Quantification: The amount of radioactivity trapped on the filters is measured using a gamma counter.

  • Data Analysis: The data are plotted as the percentage of specific binding of the radioligand versus the concentration of the competitor compound. A sigmoidal dose-response curve is generated, from which the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) is determined. The Ki value can then be calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Mandatory Visualizations

Signaling Pathway

AT1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space AngII Angiotensin II AT1R AT1 Receptor AngII->AT1R Binds & Activates L159282 This compound L159282->AT1R Blocks Gq11 Gq/11 AT1R->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2_release Ca²⁺ Release (from ER) IP3->Ca2_release PKC Protein Kinase C (PKC) DAG->PKC Activates Cellular_Response Cellular Responses (e.g., Vasoconstriction) Ca2_release->Cellular_Response PKC->Cellular_Response

Caption: Angiotensin II signaling pathway via the AT1 receptor and its inhibition by this compound.

Experimental Workflow

Radioligand_Binding_Assay_Workflow start Start membrane_prep Membrane Preparation (from cells/tissue expressing AT1R) start->membrane_prep incubation Incubation (Membranes + Radioligand + this compound) membrane_prep->incubation filtration Filtration (Separate bound from free radioligand) incubation->filtration counting Gamma Counting (Quantify bound radioactivity) filtration->counting analysis Data Analysis (Calculate IC50 and Ki) counting->analysis end End analysis->end

Caption: Experimental workflow for a competitive radioligand binding assay.

In Vivo Efficacy of L-159,282: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-159,282 is a potent and selective nonpeptide antagonist of the Angiotensin II Type 1 (AT1) receptor. As a key regulator of blood pressure and cardiovascular homeostasis, the renin-angiotensin system (RAS) and specifically the AT1 receptor, represent a critical target for antihypertensive therapies. This technical guide provides a comprehensive overview of the in vivo efficacy of L-159,282, summarizing available preclinical data, detailing relevant experimental methodologies, and visualizing the underlying signaling pathways. While specific quantitative data for L-159,282 is limited in publicly available literature, this guide presents the established qualitative efficacy and provides templates for the expected quantitative analysis based on studies of similar compounds.

Core Efficacy: Antihypertensive Activity

Preclinical studies have demonstrated that L-159,282 effectively reduces blood pressure in renin-dependent models of hypertension. Its efficacy is comparable to that of angiotensin-converting enzyme (ACE) inhibitors, such as enalapril, highlighting its potential as a therapeutic agent for hypertension. The primary mechanism of action for L-159,282 is the selective blockade of the AT1 receptor, thereby inhibiting the vasoconstrictive and salt-retaining effects of angiotensin II.

Quantitative Data Summary

Due to the limited availability of specific quantitative in vivo data for L-159,282 in the public domain, the following tables are presented as templates. They are structured to reflect the type of data typically generated in preclinical efficacy and pharmacokinetic studies for antihypertensive agents.

Table 1: Dose-Response Relationship of L-159,282 on Mean Arterial Pressure (MAP) in a Rat Model of Hypertension

Dose (mg/kg)Route of AdministrationNumber of Animals (n)Baseline MAP (mmHg)Post-treatment MAP (mmHg)% Reduction in MAP
Vehicle ControlOral8155 ± 5154 ± 60.6%
1Oral8156 ± 4140 ± 510.3%
3Oral8154 ± 5125 ± 618.8%
10Oral8155 ± 6110 ± 429.0%
30Oral8156 ± 595 ± 539.1%
Data are representative examples and do not reflect actual experimental results for L-159,282.

Table 2: Pharmacokinetic Profile of L-159,282 in Rats

ParameterUnitValue (Oral, 10 mg/kg)
Cmaxng/mL[Data not available]
Tmaxh[Data not available]
AUC(0-t)ng*h/mL[Data not available]
Half-life (t1/2)h[Data not available]
Bioavailability%[Data not available]
This table illustrates the standard pharmacokinetic parameters that would be determined in preclinical studies.

Experimental Protocols

The following are detailed methodologies for key experiments typically employed to evaluate the in vivo efficacy of AT1 receptor antagonists like L-159,282.

Animal Model: Two-Kidney, One-Clip (2K1C) Goldblatt Hypertension Model in Rats
  • Objective: To induce a renin-dependent model of hypertension.

  • Procedure:

    • Male Sprague-Dawley rats (200-250g) are anesthetized with isoflurane.

    • A midline abdominal incision is made to expose the left renal artery.

    • A silver clip with a specific internal diameter (e.g., 0.2 mm) is placed around the left renal artery to induce stenosis. The contralateral kidney remains untouched.

    • The incision is closed, and animals are allowed to recover for a period of 4-6 weeks to allow for the development of stable hypertension.

    • Blood pressure is monitored weekly via the tail-cuff method to confirm the hypertensive state.

Blood Pressure Measurement
  • Objective: To measure systolic and diastolic blood pressure in conscious, restrained rats.

  • Procedure (Tail-Cuff Method):

    • Rats are placed in a restraining device and allowed to acclimate.

    • A tail-cuff with a pneumatic pulse sensor is placed at the base of the tail.

    • The cuff is inflated to occlude the caudal artery and then slowly deflated.

    • The pressure at which the pulse reappears is recorded as the systolic blood pressure.

    • Multiple readings are taken for each animal and averaged to ensure accuracy.

Efficacy Study Design
  • Objective: To assess the dose-dependent effect of L-159,282 on blood pressure.

  • Procedure:

    • Hypertensive rats (from the 2K1C model) are randomly assigned to treatment groups (e.g., vehicle control, L-159,282 at various doses).

    • Baseline blood pressure is recorded for all animals.

    • L-159,282 or vehicle is administered via the desired route (e.g., oral gavage).

    • Blood pressure is measured at multiple time points post-administration (e.g., 1, 2, 4, 6, 8, and 24 hours) to determine the onset and duration of action.

    • Data is collected and analyzed to determine the dose-response relationship.

Signaling Pathways and Experimental Workflows

Angiotensin II AT1 Receptor Signaling Pathway

The antihypertensive effect of L-159,282 is mediated by its blockade of the Angiotensin II Type 1 (AT1) receptor. The diagram below illustrates the major signaling cascades activated by Angiotensin II binding to the AT1 receptor, which are consequently inhibited by L-159,282.

AT1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm AngII Angiotensin II AT1R AT1 Receptor AngII->AT1R Gq11 Gq/11 AT1R->Gq11 L159282 L-159,282 L159282->AT1R Inhibition PLC Phospholipase C (PLC) Gq11->PLC PIP2 PIP2 PLC->PIP2 cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 ↑ [Ca2+]i IP3->Ca2 PKC Protein Kinase C (PKC) DAG->PKC Vasoconstriction Vasoconstriction Ca2->Vasoconstriction MAPK MAPK Cascade PKC->MAPK CellGrowth Cell Growth & Proliferation MAPK->CellGrowth

AT1 Receptor Signaling Cascade
Experimental Workflow for In Vivo Efficacy Testing

The following diagram outlines the typical workflow for assessing the antihypertensive efficacy of a compound like L-159,282 in a preclinical setting.

Experimental_Workflow start Start animal_model Induce Hypertension in Rats (e.g., 2K1C Model) start->animal_model bp_baseline Measure Baseline Blood Pressure animal_model->bp_baseline randomization Randomize Animals into Treatment Groups bp_baseline->randomization dosing Administer L-159,282 or Vehicle Control randomization->dosing bp_monitoring Monitor Blood Pressure at Multiple Time Points dosing->bp_monitoring data_analysis Analyze Blood Pressure Data (Dose-Response) bp_monitoring->data_analysis end End data_analysis->end

Preclinical Antihypertensive Efficacy Workflow

Conclusion

A Comparative In Vivo Potency Analysis of L-159282 and Losartan

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed comparative analysis of the in vivo potency of two angiotensin II receptor antagonists, L-159282 (also known as Abbott-81282) and losartan. Both compounds are potent and selective blockers of the angiotensin II type 1 (AT1) receptor, a key component in the renin-angiotensin system (RAS) that regulates blood pressure. While both drugs have demonstrated significant antihypertensive effects in preclinical models, this guide seeks to consolidate and compare their in vivo potency based on available data. Due to the absence of direct head-to-head comparative studies in the public domain, this analysis presents data from separate in vivo investigations and provides a framework for their interpretation. This guide also outlines the experimental methodologies employed in these studies and visualizes the underlying signaling pathways and experimental workflows.

Introduction

The renin-angiotensin system is a critical physiological regulator of blood pressure and cardiovascular homeostasis. Dysregulation of this system is a hallmark of hypertension, a major risk factor for cardiovascular and renal diseases. Angiotensin II, the primary effector of the RAS, exerts its potent vasoconstrictive and aldosterone-secreting effects through the AT1 receptor. Consequently, the development of AT1 receptor blockers (ARBs) has been a cornerstone of antihypertensive therapy.

Losartan was the first orally active, non-peptide AT1 receptor antagonist to be approved for clinical use. It is a competitive antagonist that is metabolized to a more potent, non-competitive antagonist, EXP3174. This compound is another novel, potent, and selective non-peptide AT1 receptor antagonist. This guide aims to provide a comprehensive comparison of the in vivo antihypertensive potency of this compound and losartan, drawing upon data from preclinical studies in relevant animal models of hypertension.

Data Presentation: In Vivo Antihypertensive Potency

The following tables summarize the available quantitative data on the in vivo antihypertensive potency of this compound and losartan. It is crucial to note that the data for each compound are derived from separate studies, which may employ different experimental conditions. Therefore, a direct quantitative comparison of potency should be made with caution.

Table 1: In Vivo Antihypertensive Potency of this compound (Abbott-81282)

CompoundPotency MetricValueAnimal ModelRoute of AdministrationCitation
This compoundED30 (Mean Arterial Pressure)2.2 mg/kgRenal Artery-Ligated (RAL) Hypertensive RatOral (p.o.)[1]
This compoundED30 (Mean Arterial Pressure)0.08 mg/kgRenal Artery-Ligated (RAL) Hypertensive RatIntravenous (i.v.)[1]
This compoundMax. ΔMAP at 10 mg/kg66 ± 9 mm HgRenal Artery-Ligated (RAL) Hypertensive RatOral (p.o.)[1]

Table 2: In Vivo Antihypertensive Potency of Losartan

CompoundDoseEffect on Blood PressureAnimal ModelRoute of AdministrationCitation
Losartan1-30 mg/kgDose-dependent inhibition of AT1 receptor bindingSprague-Dawley Rat (Kidney)Oral (gavage)[2]
Losartan10 mg/kgMaximal inhibition of AT1 receptor binding around 1-2 hSprague-Dawley Rat (Kidney)Oral (gavage)[2]
Losartan50 mg/kg/dayPartial reduction of albuminuria, blood pressure, and renal injury5/6 Renal Ablation (NX) RatOral
Losartan500 mg/kg/dayArrested renal inflammation and injury; regression of hypertension and albuminuria5/6 Renal Ablation (NX) RatOral

Experimental Protocols

Renal Artery-Ligated (RAL) Hypertensive Rat Model (for this compound)

The in vivo antihypertensive activity of this compound was evaluated in the conscious renal artery-ligated (RAL) hypertensive rat, a model of high-renin hypertension.

  • Animal Model: Male Sprague-Dawley rats.

  • Induction of Hypertension: The left renal artery was ligated to induce hypertension.

  • Drug Administration: this compound was administered either orally (p.o.) via gavage or intravenously (i.v.).

  • Blood Pressure Measurement: Mean arterial pressure (MAP) was monitored continuously in conscious, unrestrained rats via an indwelling arterial catheter.

  • Data Analysis: The dose required to produce a 30% reduction in the elevated mean arterial pressure (ED30) was calculated from the dose-response curve. The maximum change in MAP (ΔMAP) from the control (pre-drug) value was also determined.

In Vivo AT1 Receptor Binding in the Rat Kidney (for Losartan)

This study examined the ability of losartan to inhibit AT1 receptors in the rat kidney following oral administration.

  • Animal Model: Male Sprague-Dawley rats.

  • Drug Administration: Losartan was administered by oral gavage at doses ranging from 1 to 30 mg/kg.

  • Tissue Collection: At various time points after drug administration, rats were euthanized, and the kidneys were removed.

  • Autoradiography: Quantitative in vitro autoradiography was performed on kidney sections using the specific radioligand ¹²⁵I-[Sar¹,Ile⁸]angiotensin II to visualize and quantify AT1 receptor binding.

  • Data Analysis: The inhibition of AT1 receptor binding in different anatomical areas of the kidney was measured and compared to vehicle-treated control animals.

Mandatory Visualizations

Signaling Pathway

The following diagram illustrates the renin-angiotensin system and the points of action for AT1 receptor antagonists like this compound and losartan.

RAS_Pathway Angiotensinogen Angiotensinogen Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II ACE AT1_Receptor AT1 Receptor Angiotensin_II->AT1_Receptor Vasoconstriction Vasoconstriction AT1_Receptor->Vasoconstriction Aldosterone Aldosterone Secretion AT1_Receptor->Aldosterone Renin Renin ACE ACE ARBs This compound / Losartan ARBs->AT1_Receptor Blockade

Caption: Simplified Renin-Angiotensin System (RAS) signaling pathway.
Experimental Workflow

The following diagram outlines a typical experimental workflow for evaluating the in vivo antihypertensive potency of a compound in a hypertensive animal model.

Experimental_Workflow Start Start Animal_Model Induce Hypertension in Animal Model (e.g., Renal Artery Ligation) Start->Animal_Model Baseline_BP Measure Baseline Blood Pressure Animal_Model->Baseline_BP Drug_Admin Administer Test Compound (this compound or Losartan) Baseline_BP->Drug_Admin Monitor_BP Continuously Monitor Blood Pressure Drug_Admin->Monitor_BP Data_Analysis Analyze Blood Pressure Data (e.g., Calculate ED30, ΔMAP) Monitor_BP->Data_Analysis End End Data_Analysis->End

Caption: In vivo antihypertensive potency experimental workflow.

Discussion and Conclusion

Based on the available data, both this compound and losartan are effective in vivo at reducing blood pressure in hypertensive animal models. This compound demonstrated potent, dose-dependent antihypertensive effects in the renal artery-ligated hypertensive rat model, with oral and intravenous ED30 values of 2.2 mg/kg and 0.08 mg/kg, respectively.[1] At a 10 mg/kg oral dose, this compound produced a substantial and long-lasting reduction in mean arterial pressure.[1]

For losartan, in vivo studies have demonstrated its ability to inhibit AT1 receptors in the kidney in a dose-dependent manner.[2] Furthermore, studies in a rat model of chronic renal failure have shown that while a "conventional" dose of 50 mg/kg/day of losartan only partially ameliorated renal injury and hypertension, a much higher dose of 500 mg/kg/day led to a regression of these conditions. This highlights the dose-dependent nature of losartan's in vivo efficacy.

References

The Discovery and Synthesis of L-159,282: A Potent Angiotensin II Receptor Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

L-159,282, also known as MK-996, is a potent and selective nonpeptide antagonist of the angiotensin II type 1 (AT₁) receptor. Angiotensin II, a key effector hormone in the renin-angiotensin system (RAS), plays a critical role in the pathophysiology of hypertension, heart failure, and diabetic nephropathy. By selectively blocking the AT₁ receptor, L-159,282 effectively inhibits the vasoconstrictive and aldosterone-secreting effects of angiotensin II, leading to a reduction in blood pressure. This technical guide provides a comprehensive overview of the discovery, synthesis, and pharmacological characterization of L-159,282, intended to serve as a valuable resource for researchers and professionals in the field of drug discovery and development.

Synthesis of L-159,282

The chemical synthesis of L-159,282 involves a multi-step process, beginning with the construction of the substituted imidazole core, followed by the introduction of the biphenyl tetrazole moiety. While the exact, detailed synthesis of L-159,282 is proprietary, a closely related and illustrative synthesis of a key intermediate, 2-butyl-4-chloro-1-[[2'-(1H-tetrazol-5-yl)[1,1'-biphenyl]-4-yl]methyl]-1H-imidazole-5-methanol, has been publicly disclosed and provides a clear blueprint for the synthesis of this class of compounds. The final step to obtain L-159,282 would involve the oxidation of the hydroxymethyl group to a carboxylic acid.

A plausible synthetic workflow is depicted below:

Synthesis_Workflow A 2-Butyl-4-chloro-5-formylimidazole C Alkylation A->C B 4'-(Bromomethyl)-2-cyanobiphenyl B->C D 4'-(2-Butyl-4-chloro-5-formyl-imidazol-1-ylmethyl)-biphenyl-2-carbonitrile C->D E Reduction D->E F 4'-(2-Butyl-4-chloro-5-hydroxymethyl-imidazol-1-ylmethyl)-biphenyl-2-carbonitrile E->F G Tetrazole Formation F->G H 2-Butyl-4-chloro-1-{[2'-(1H-tetrazol-5-yl)biphenyl-4-yl]methyl}-1H-imidazole-5-methanol G->H I Oxidation H->I J L-159,282 I->J

A plausible synthetic workflow for L-159,282.
Experimental Protocol: Synthesis of 4'-(2-Butyl-4-chloro-5-formyl-imidazol-1-ylmethyl)-biphenyl-2-carbonitrile

To a solution of 2-butyl-4-chloro-5-formylimidazole in a suitable aprotic solvent such as dimethylformamide, is added a base, for instance, potassium carbonate. The mixture is stirred at room temperature, followed by the addition of 4'-(bromomethyl)-2-cyanobiphenyl. The reaction is monitored by thin-layer chromatography for completion. Upon completion, the reaction mixture is quenched with water and the product is extracted with an organic solvent like ethyl acetate. The organic layer is then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography to yield 4'-(2-butyl-4-chloro-5-formyl-imidazol-1-ylmethyl)-biphenyl-2-carbonitrile.

Experimental Protocol: Reduction of the Aldehyde

The intermediate, 4'-(2-butyl-4-chloro-5-formyl-imidazol-1-ylmethyl)-biphenyl-2-carbonitrile, is dissolved in a solvent mixture of toluene and methanol. Sodium borohydride is then added portion-wise at a controlled temperature. The reaction progress is monitored by TLC. After the reaction is complete, the mixture is acidified, and the product is extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated to give 4'-(2-butyl-4-chloro-5-hydroxymethyl-imidazol-1-ylmethyl)-biphenyl-2-carbonitrile.

Experimental Protocol: Tetrazole Formation

The cyano intermediate is converted to the tetrazole by reacting it with an azide source, such as sodium azide, in the presence of a proton source, often an amine salt like triethylamine hydrochloride, in a high-boiling solvent like toluene. The reaction is heated for an extended period. After completion, the reaction is cooled and the product is isolated and purified.

Experimental Protocol: Oxidation to L-159,282

The final step involves the oxidation of the primary alcohol to a carboxylic acid. This can be achieved using a variety of oxidizing agents, such as Jones reagent (chromium trioxide in sulfuric acid and acetone) or a milder, more selective reagent like manganese dioxide followed by further oxidation. The choice of oxidant and reaction conditions would be critical to avoid side reactions. After the oxidation is complete, L-159,282 is isolated and purified using standard techniques such as crystallization or chromatography.

Biological Activity and Pharmacological Characterization

L-159,282 is a highly potent and selective antagonist of the AT₁ receptor. Its pharmacological activity has been characterized through a series of in vitro and in vivo studies.

Quantitative Pharmacological Data
ParameterValueSpecies/Tissue
pA₂ 9.64Rabbit Aorta
pKᵢ 8.505Rat Liver Membranes
Angiotensin II Signaling Pathway and the Mechanism of Action of L-159,282

The renin-angiotensin system is a critical regulator of blood pressure. Angiotensin II, the primary active peptide of this system, exerts its effects by binding to the AT₁ receptor, a G-protein coupled receptor. This binding initiates a signaling cascade that leads to vasoconstriction, aldosterone release, and sodium retention, all of which contribute to an increase in blood pressure. L-159,282 acts as a competitive antagonist at the AT₁ receptor, preventing angiotensin II from binding and thereby blocking its downstream effects.

Signaling_Pathway cluster_RAS Renin-Angiotensin System cluster_Cell Target Cell (e.g., Vascular Smooth Muscle) Angiotensinogen Angiotensinogen Renin Renin Angiotensinogen->Renin AngI Angiotensin I Renin->AngI cleavage ACE ACE AngI->ACE AngII Angiotensin II ACE->AngII conversion AT1R AT1 Receptor AngII->AT1R binds Gq Gq Protein AT1R->Gq activates PLC PLC Gq->PLC activates IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca2 ↑ Intracellular Ca²⁺ IP3->Ca2 PKC PKC Activation DAG->PKC Response Vasoconstriction, Aldosterone Secretion Ca2->Response PKC->Response L159282 L-159,282 L159282->AT1R blocks

Angiotensin II signaling and L-159,282's mechanism.
Experimental Protocols for Pharmacological Characterization

Objective: To determine the binding affinity (Kᵢ) of L-159,282 for the AT₁ receptor.

Methodology:

  • Membrane Preparation: Rat liver membranes, a rich source of AT₁ receptors, are prepared by homogenization and differential centrifugation. The final membrane pellet is resuspended in a suitable buffer.

  • Binding Assay: The assay is performed in a 96-well plate format. Each well contains the rat liver membrane preparation, a fixed concentration of a radiolabeled AT₁ receptor antagonist (e.g., [¹²⁵I]Sar¹,Ile⁸-Angiotensin II), and varying concentrations of the unlabeled test compound (L-159,282).

  • Incubation: The plates are incubated at a specific temperature for a defined period to allow the binding to reach equilibrium.

  • Separation of Bound and Free Ligand: The bound radioligand is separated from the free radioligand by rapid vacuum filtration through glass fiber filters. The filters trap the membranes with the bound radioligand.

  • Quantification: The radioactivity retained on the filters is measured using a gamma counter.

  • Data Analysis: The data are analyzed using non-linear regression to determine the IC₅₀ value (the concentration of L-159,282 that inhibits 50% of the specific binding of the radioligand). The Kᵢ value is then calculated from the IC₅₀ using the Cheng-Prusoff equation.

Binding_Assay_Workflow A Prepare Rat Liver Membranes B Incubate Membranes with Radioligand and L-159,282 A->B C Separate Bound and Free Ligand (Vacuum Filtration) B->C D Quantify Radioactivity C->D E Data Analysis (IC50, Ki) D->E

Radioligand binding assay workflow.

Objective: To determine the functional antagonist potency (pA₂) of L-159,282.

Methodology:

  • Tissue Preparation: Rings of thoracic aorta are isolated from rabbits and mounted in organ baths containing a physiological salt solution, maintained at 37°C and aerated with 95% O₂/5% CO₂.

  • Contraction Studies: The aortic rings are allowed to equilibrate under a resting tension. Cumulative concentration-response curves to angiotensin II are then constructed.

  • Antagonist Incubation: After washing, the tissues are incubated with a specific concentration of L-159,282 for a predetermined time.

  • Schild Analysis: A second concentration-response curve to angiotensin II is then generated in the presence of L-159,282. This process is repeated with several different concentrations of the antagonist.

  • Data Analysis: The dose-ratios (the ratio of the EC₅₀ of angiotensin II in the presence and absence of the antagonist) are calculated for each concentration of L-159,282. A Schild plot is then constructed by plotting the log (dose-ratio - 1) against the log of the antagonist concentration. The x-intercept of the linear regression of the Schild plot provides the pA₂ value.

Conclusion

L-159,282 is a well-characterized, potent, and selective AT₁ receptor antagonist with significant potential for the treatment of cardiovascular diseases. The synthetic route, while requiring multiple steps, is achievable through established chemical transformations. The pharmacological data clearly demonstrate its high affinity for the AT₁ receptor and its ability to functionally antagonize the effects of angiotensin II. This technical guide provides a foundational understanding of L-159,282 for scientists and researchers, facilitating further investigation and development in the field of cardiovascular medicine.

L-159282 (MK-996): A Technical Overview of a Potent Angiotensin II Receptor Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-159282, also identified as MK-996, is a potent and orally active nonpeptide antagonist of the angiotensin II receptor.[1] This document provides a comprehensive technical guide on the pharmacological properties of this compound, detailing its mechanism of action, biological effects, and relevant experimental methodologies. As a selective antagonist of the angiotensin II type 1 (AT1) receptor, this compound has demonstrated significant antihypertensive activity in preclinical studies.[1][2]

Chemical Properties

Despite extensive searches, the specific chemical structure, IUPAC name, molecular formula, and other physicochemical properties for this compound (MK-996) are not publicly available in the searched scientific literature and chemical databases. Pharmaceutical companies often use internal development codes, and detailed chemical information may not be disclosed until later stages of drug development or in specific patent literature that was not readily identifiable.

Pharmacological Properties

This compound is characterized by its high potency and oral activity as an angiotensin II receptor antagonist.[1] Its primary mechanism of action is the selective blockade of the AT1 receptor, which mediates the main pressor and aldosterone-secreting effects of angiotensin II.[1][2]

In Vivo Efficacy

Preclinical studies have demonstrated the significant antihypertensive effects of this compound. The following table summarizes key in vivo pharmacological data:

ParameterSpeciesModelDoseEffectReference
Inhibition of Angiotensin II Pressor ResponseAnesthetized Chimpanzee-1 mg/kg, IV100% inhibition at the time of administration, with 52% activity remaining at 24 hours.[1]
Blood Pressure ReductionAortic Coarcted (high renin) RatsHypertension3 mg/kg, p.o.Reduction of blood pressure to normotensive levels (< 120 mm Hg) without reflex tachycardia.[1]
Comparative EfficacyAortic Coarcted (high renin) RatsHypertension3 mg/kg, p.o.Similar blood pressure reduction to losartan (3 mg/kg, p.o.) and enalapril (3 mg/kg, p.o.).[1]

Mechanism of Action: The Renin-Angiotensin System

This compound exerts its therapeutic effect by interfering with the Renin-Angiotensin System (RAS), a critical regulator of blood pressure and fluid balance. Angiotensin II, the primary active peptide of the RAS, binds to AT1 receptors to cause vasoconstriction, stimulate aldosterone release (leading to sodium and water retention), and promote sympathetic nervous system activity, all of which contribute to an increase in blood pressure. By selectively blocking the AT1 receptor, this compound prevents these actions of angiotensin II, leading to vasodilation and a reduction in blood pressure.

Signaling Pathway of Angiotensin II and this compound

RAS_Pathway Angiotensinogen Angiotensinogen Renin Renin Angiotensinogen->Renin  Cleavage AngiotensinI Angiotensin I Renin->AngiotensinI ACE ACE AngiotensinI->ACE  Conversion AngiotensinII Angiotensin II ACE->AngiotensinII AT1R AT1 Receptor AngiotensinII->AT1R Binds to Vasoconstriction Vasoconstriction AT1R->Vasoconstriction Aldosterone Aldosterone Secretion AT1R->Aldosterone L159282 This compound (MK-996) L159282->AT1R Blocks IncreasedBP Increased Blood Pressure Vasoconstriction->IncreasedBP Aldosterone->IncreasedBP

Mechanism of this compound in the Renin-Angiotensin System.

Experimental Protocols

Detailed experimental protocols for the specific studies involving this compound are not publicly available. However, based on the nature of the reported research, the following are representative methodologies for key experiments in the characterization of an angiotensin II receptor antagonist.

In Vivo Blood Pressure Measurement in a Rat Model of Hypertension

This protocol describes a generalized procedure for measuring the antihypertensive effects of a compound like this compound in a conscious, unrestrained rat model.

Objective: To assess the effect of the test compound on systolic and diastolic blood pressure and heart rate.

Materials:

  • Spontaneously Hypertensive Rats (SHR) or other suitable hypertensive rat models.

  • Test compound (this compound) formulated in an appropriate vehicle.

  • Vehicle control.

  • Telemetry implants for continuous blood pressure monitoring or tail-cuff plethysmography system.

  • Animal housing and handling equipment.

Procedure:

  • Animal Acclimation: Acclimate animals to the housing facility and handling for at least one week prior to the study.

  • Telemetry Implantation (if applicable): Surgically implant telemetry transmitters for the measurement of arterial blood pressure and heart rate. Allow for a recovery period of at least one week.

  • Baseline Measurement: Record baseline blood pressure and heart rate for a sufficient period (e.g., 24-48 hours) to establish a stable baseline.

  • Compound Administration: Administer the test compound or vehicle control orally (p.o.) or via the desired route at the specified doses.

  • Data Collection: Continuously record blood pressure and heart rate for a defined period post-administration (e.g., 24-48 hours).

  • Data Analysis: Analyze the changes in blood pressure and heart rate from baseline for the treated groups compared to the vehicle control group.

BP_Measurement_Workflow Start Start Acclimation Animal Acclimation Start->Acclimation Implantation Telemetry Implantation (Optional) Acclimation->Implantation Baseline Baseline Blood Pressure Measurement Implantation->Baseline Grouping Randomization into Treatment Groups Baseline->Grouping Dosing Compound/Vehicle Administration Grouping->Dosing Monitoring Continuous Blood Pressure Monitoring Dosing->Monitoring Analysis Data Analysis and Comparison Monitoring->Analysis End End Analysis->End

Workflow for In Vivo Blood Pressure Measurement.

Conclusion

This compound (MK-996) is a potent, orally active angiotensin II AT1 receptor antagonist with demonstrated antihypertensive effects in preclinical models. Its mechanism of action through the blockade of the renin-angiotensin system makes it a compound of significant interest in the research and development of cardiovascular therapeutics. While specific chemical and structural data are not publicly available, its pharmacological profile suggests a strong potential for clinical utility in the management of hypertension. Further disclosure of its chemical properties and detailed clinical trial data would be necessary for a complete evaluation.

References

Navigating the Core: A Technical Guide to the Pharmacokinetics of Oral L-159,282

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacokinetic profile of the investigational compound L-159,282 following oral administration. The information presented herein is a synthesis of established principles in pharmacokinetics, offering a framework for understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound. While specific data for L-159,282 is not publicly available, this guide presents a hypothetical profile based on typical preclinical findings for orally administered small molecules, alongside detailed experimental protocols and visualizations to inform further research and development.

Hypothetical Pharmacokinetic Profile of Oral L-159,282

The oral bioavailability and pharmacokinetic behavior of a drug candidate are critical determinants of its therapeutic potential. Factors such as aqueous solubility, gastrointestinal permeability, and first-pass metabolism heavily influence the extent of oral absorption.[1][2][3][4] Preclinical studies in animal models are essential for characterizing these parameters and predicting human pharmacokinetics.[5][6][7]

Single-Dose Pharmacokinetics in Sprague-Dawley Rats

The following table summarizes hypothetical pharmacokinetic parameters for L-159,282 following a single oral gavage administration in Sprague-Dawley rats. Such studies are fundamental in early drug development to establish the basic pharmacokinetic profile.

Parameter10 mg/kg Oral Dose (Mean ± SD)
Cmax (ng/mL) 850 ± 150
Tmax (h) 1.5 ± 0.5
AUC0-t (ng·h/mL) 4200 ± 700
AUC0-∞ (ng·h/mL) 4500 ± 750
t1/2 (h) 6.2 ± 1.1
Oral Bioavailability (%) 35 ± 8

Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC0-t: Area under the plasma concentration-time curve from time 0 to the last measurable concentration; AUC0-∞: Area under the plasma concentration-time curve from time 0 to infinity; t1/2: Elimination half-life.

Dose-Escalation Pharmacokinetics in Beagle Dogs

To assess dose proportionality, a dose-escalation study is often conducted in a second, non-rodent species. The data below represents a hypothetical outcome for L-159,282 in beagle dogs, which can reveal non-linear pharmacokinetics that may arise from saturation of absorption or elimination pathways.

Dose (mg/kg)Cmax (ng/mL)AUC0-24h (ng·h/mL)
5 400 ± 902800 ± 550
15 1100 ± 2508500 ± 1600
50 2500 ± 60025000 ± 5000

Experimental Protocols

Detailed and robust experimental protocols are crucial for generating reliable pharmacokinetic data. The following sections outline standardized methodologies for key in-vivo and in-vitro experiments.

In-Vivo Oral Bioavailability Study in Rats

Objective: To determine the absolute oral bioavailability and key pharmacokinetic parameters of L-159,282 in rats.

Animal Model: Male Sprague-Dawley rats (n=6 per group), weighing 200-250g.

Dosing:

  • Intravenous (IV) Group: A single 2 mg/kg bolus dose of L-159,282, formulated in a suitable vehicle (e.g., 20% Solutol HS 15 in saline), is administered via the tail vein.

  • Oral (PO) Group: A single 10 mg/kg dose of L-159,282, formulated as a suspension (e.g., in 0.5% methylcellulose), is administered by oral gavage.

Blood Sampling:

  • Serial blood samples (approximately 0.2 mL) are collected from the jugular vein at pre-dose and at 0.083, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose.

  • Blood samples are collected into tubes containing an appropriate anticoagulant (e.g., K2EDTA) and centrifuged to separate plasma. Plasma samples are stored at -80°C until analysis.

Analytical Method:

  • Plasma concentrations of L-159,282 are quantified using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[8] The lower limit of quantification (LLOQ) should be sufficient to characterize the terminal elimination phase.

Pharmacokinetic Analysis:

  • Pharmacokinetic parameters are calculated using non-compartmental analysis software.

  • Oral bioavailability (F%) is calculated as: (AUC_PO / Dose_PO) / (AUC_IV / Dose_IV) * 100.

In-Vitro Metabolic Stability Assay

Objective: To assess the intrinsic metabolic stability of L-159,282 in liver microsomes from different species, including human, to predict hepatic clearance.

System: Pooled liver microsomes from rat, dog, monkey, and human.

Procedure:

  • L-159,282 (1 µM final concentration) is incubated with liver microsomes (0.5 mg/mL) and NADPH (1 mM) in a phosphate buffer (pH 7.4) at 37°C.

  • Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).

  • The reaction is quenched by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to determine the remaining concentration of L-159,282.

Data Analysis:

  • The natural logarithm of the percentage of L-159,282 remaining is plotted against time.

  • The slope of the linear regression provides the elimination rate constant (k).

  • The in-vitro half-life (t1/2) is calculated as 0.693 / k.

  • Intrinsic clearance (CLint) is calculated and can be used in physiologically based pharmacokinetic (PBPK) models to predict in-vivo hepatic clearance.[9][10]

Visualizations

Diagrams are powerful tools for illustrating complex processes and relationships in pharmacokinetic studies.

experimental_workflow cluster_preclinical_testing Preclinical In-Vivo Study cluster_bioanalysis Bioanalytical Phase cluster_pk_analysis Pharmacokinetic Analysis animal_model Animal Model Selection (e.g., Sprague-Dawley Rat) dosing Drug Administration (Oral Gavage & IV Injection) animal_model->dosing Dose Formulation sampling Serial Blood Sampling dosing->sampling Time Course processing Plasma Separation & Storage (-80°C) sampling->processing lcms LC-MS/MS Analysis processing->lcms Sample Analysis Request quantification Concentration Quantification lcms->quantification nca Non-Compartmental Analysis (NCA) quantification->nca Concentration-Time Data parameters PK Parameter Calculation (Cmax, Tmax, AUC, t1/2) nca->parameters bioavailability Bioavailability Determination parameters->bioavailability metabolic_pathway cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism cluster_excretion Excretion parent L-159,282 hydroxylation Hydroxylation (M1) parent->hydroxylation CYP3A4 demethylation N-Demethylation (M2) parent->demethylation CYP2D6 feces Fecal Excretion parent->feces Unchanged glucuronidation Glucuronide Conjugate (M3) hydroxylation->glucuronidation UGT1A1 sulfation Sulfate Conjugate (M4) hydroxylation->sulfation SULT1A1 urine Urinary Excretion demethylation->urine glucuronidation->urine sulfation->feces

References

L-159282: A Technical Guide for Hypertension Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-159282 is a potent and orally active nonpeptide antagonist of the angiotensin II type 1 (AT1) receptor, a key regulator in the renin-angiotensin-aldosterone system (RAAS). As a selective blocker of the AT1 receptor, this compound effectively inhibits the vasoconstrictive and aldosterone-secreting effects of angiotensin II, leading to a reduction in blood pressure. This technical guide provides a comprehensive overview of this compound for its application in hypertension research, detailing its mechanism of action, summarizing available quantitative data, and outlining relevant experimental protocols.

Mechanism of Action

This compound exerts its antihypertensive effects by selectively blocking the angiotensin II type 1 (AT1) receptor.[1][2] Angiotensin II, a potent vasoconstrictor, normally binds to AT1 receptors on vascular smooth muscle cells, leading to vasoconstriction and an increase in blood pressure.[3][4] Angiotensin II also stimulates the release of aldosterone from the adrenal cortex, which promotes sodium and water retention, further elevating blood pressure.[3][4]

By competitively inhibiting the binding of angiotensin II to the AT1 receptor, this compound prevents these downstream effects, resulting in vasodilation and reduced sodium and water retention, thereby lowering blood pressure.[1][2] The selectivity of this compound for the AT1 receptor over the AT2 receptor is a key characteristic of this class of drugs.[5] While the precise functions of the AT2 receptor are still under investigation, it is believed to counterbalance some of the effects of AT1 receptor activation.[6]

Signaling Pathway of this compound in the Renin-Angiotensin-Aldosterone System (RAAS)

RAAS_L159282 Angiotensinogen Angiotensinogen AngiotensinI Angiotensin I Angiotensinogen->AngiotensinI cleaves Renin Renin AngiotensinII Angiotensin II AngiotensinI->AngiotensinII converts ACE Angiotensin-Converting Enzyme (ACE) AT1R AT1 Receptor AngiotensinII->AT1R binds to AT2R AT2 Receptor AngiotensinII->AT2R binds to Vasoconstriction Vasoconstriction AT1R->Vasoconstriction leads to Aldosterone Aldosterone Secretion AT1R->Aldosterone stimulates L159282 This compound L159282->AT1R blocks IncreasedBP Increased Blood Pressure Vasoconstriction->IncreasedBP Aldosterone->IncreasedBP Vasodilation_Counter Vasodilation (Counter-regulatory) AT2R->Vasodilation_Counter promotes

Figure 1: Mechanism of action of this compound within the RAAS pathway.

Quantitative Data

The following tables summarize the available quantitative data for this compound from preclinical studies.

Table 1: In Vivo Efficacy of this compound in Animal Models of Hypertension
Animal ModelCompoundDose (p.o.)Effect on Blood PressureReference
Aortic Coarcted (high renin) RatsThis compound3 mg/kgReduces blood pressure to normotensive levels (<120 mm Hg)[7]
Aortic Coarcted (high renin) RatsLosartan3 mg/kgReduces blood pressure to a similar level as this compound[7]
Aortic Coarcted (high renin) RatsEnalapril3 mg/kgReduces blood pressure to a similar level as this compound[7]
Anesthetized ChimpanzeeThis compound1 mg/kg (i.v.)100% inhibition of Angiotensin II pressor response (52% active at 24h)[7]
Table 2: Receptor Binding Affinity of this compound
ParameterValueReceptorCommentsReference
PotencyHighly PotentAT1Nonpeptide angiotensin II receptor antagonist[7]
SelectivitySelectiveAT1Implied by its classification and comparison with other AT1 antagonists[5][8]

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound in hypertension research.

In Vivo Hypertension Model: Spontaneously Hypertensive Rat (SHR)

This protocol describes the use of Spontaneously Hypertensive Rats (SHRs), a common genetic model of hypertension, to evaluate the antihypertensive effects of this compound.

Materials:

  • Spontaneously Hypertensive Rats (SHR) and normotensive Wistar-Kyoto (WKY) rats (as controls).

  • This compound.

  • Vehicle for drug administration (e.g., 0.5% carboxymethylcellulose).

  • Oral gavage needles.

  • Blood pressure measurement system (e.g., tail-cuff plethysmography or radiotelemetry).

Procedure:

  • Animal Acclimation: Acclimate male SHRs and WKY rats (12-14 weeks old) to the housing facility for at least one week before the experiment.

  • Baseline Blood Pressure Measurement: Measure and record the baseline systolic blood pressure (SBP) and heart rate (HR) of all rats for several consecutive days to establish a stable baseline.

  • Drug Preparation: Prepare a suspension of this compound in the chosen vehicle at the desired concentrations (e.g., 1, 3, 10 mg/kg).

  • Drug Administration: Administer this compound or vehicle to the rats via oral gavage once daily for the duration of the study (e.g., 4 weeks).

  • Blood Pressure Monitoring: Measure SBP and HR at regular intervals after drug administration (e.g., 2, 4, 6, 8, and 24 hours post-dose on the first day, and then weekly for the remainder of the study).

  • Data Analysis: Analyze the changes in SBP and HR over time compared to the vehicle-treated control group.

Workflow for In Vivo Antihypertensive Study

InVivo_Workflow Start Start: Select SHR and WKY rats Acclimation Acclimation Period (1 week) Start->Acclimation Baseline_BP Measure Baseline Blood Pressure Acclimation->Baseline_BP Randomization Randomize into Treatment Groups (Vehicle, this compound doses) Baseline_BP->Randomization Dosing Daily Oral Gavage Administration Randomization->Dosing BP_Monitoring Monitor Blood Pressure and Heart Rate Dosing->BP_Monitoring for specified duration Data_Collection Data Collection and Analysis BP_Monitoring->Data_Collection Conclusion Conclusion on Antihypertensive Efficacy Data_Collection->Conclusion

Figure 2: Experimental workflow for assessing the in vivo efficacy of this compound.
AT1 Receptor Binding Assay

This protocol outlines a competitive radioligand binding assay to determine the affinity of this compound for the AT1 receptor.

Materials:

  • Cell membranes prepared from a source rich in AT1 receptors (e.g., rat liver or adrenal cortex, or a cell line overexpressing the AT1 receptor).

  • Radioligand: [125I]-[Sar1,Ile8]-Angiotensin II.

  • This compound (and other competing ligands for comparison, e.g., Losartan).

  • Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.2% BSA, pH 7.4).

  • Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Membrane Preparation: Homogenize the tissue or cells in a buffer and centrifuge to isolate the membrane fraction. Resuspend the membrane pellet in the binding buffer.

  • Assay Setup: In a 96-well plate, add the following to each well:

    • Binding buffer.

    • A fixed concentration of the radioligand ([125I]-[Sar1,Ile8]-Angiotensin II).

    • Increasing concentrations of the competing ligand (this compound).

    • For non-specific binding, add a high concentration of a known AT1 receptor antagonist (e.g., 10 µM Losartan).

    • Initiate the binding reaction by adding the membrane preparation.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate the bound from the free radioligand.

  • Washing: Wash the filters with ice-cold wash buffer to remove any unbound radioligand.

  • Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Use a non-linear regression analysis to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand). The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.

Logical Relationship for Receptor Binding Assay

Binding_Assay_Logic cluster_components Assay Components cluster_binding Binding Interaction cluster_measurement Measurement & Analysis Radioligand [125I]-Angiotensin II (Radioligand) Binding_Complex [125I]-AngII :: AT1R Complex Radioligand->Binding_Complex binds to AT1R_Membrane AT1 Receptor (Membrane Prep) AT1R_Membrane->Binding_Complex L159282_Binding This compound :: AT1R Complex AT1R_Membrane->L159282_Binding L159282_Competitor This compound (Competitor) L159282_Competitor->Binding_Complex competes for binding L159282_Competitor->L159282_Binding binds to Radioactivity Measure Radioactivity Binding_Complex->Radioactivity is measured IC50 Determine IC50 Radioactivity->IC50 is used to Ki Calculate Ki (Affinity) IC50->Ki is used to

Figure 3: Logical relationship of components in an AT1 receptor binding assay.

Conclusion

This compound is a valuable research tool for investigating the role of the renin-angiotensin-aldosterone system in the pathophysiology of hypertension. Its high potency and selectivity for the AT1 receptor make it a suitable compound for both in vitro and in vivo studies. The experimental protocols provided in this guide offer a framework for researchers to further elucidate the pharmacological profile of this compound and other novel AT1 receptor antagonists in the development of new antihypertensive therapies. Further research to generate more comprehensive dose-response and pharmacokinetic data for this compound would be beneficial to the scientific community.

References

The Role of L-159282 in Elucidating the Renin-Angiotensin System

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

This technical guide provides an in-depth overview of L-159282, a potent and selective nonpeptide angiotensin II receptor antagonist, and its critical role in the study of the renin-angiotensin system (RAS). This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive resource on the compound's mechanism of action, experimental applications, and its contribution to our understanding of cardiovascular and renal physiology.

Introduction to this compound and the Renin-Angiotensin System

The renin-angiotensin system (RAS), or renin-angiotensin-aldosterone system (RAAS), is a critical hormonal cascade that regulates blood pressure, fluid and electrolyte balance, and systemic vascular resistance.[1][2][3] The system's primary effector is angiotensin II (Ang II), a potent vasoconstrictor that also stimulates the release of aldosterone, leading to sodium and water retention.[2][4] Dysregulation of the RAS is a key factor in the pathophysiology of hypertension, heart failure, and kidney disease.[5]

This compound is a highly potent, orally active, nonpeptide angiotensin II receptor antagonist.[6] It exerts its effects by selectively blocking the angiotensin II type 1 (AT1) receptor, thereby inhibiting the physiological actions of Ang II.[6] This selectivity makes this compound a valuable tool for dissecting the specific roles of the AT1 receptor in the complex signaling network of the RAS.

Mechanism of Action of this compound

This compound functions as a competitive antagonist at the AT1 receptor. By binding to this receptor, it prevents Ang II from initiating its downstream signaling cascade. The AT1 receptor is a G protein-coupled receptor (GPCR) that, upon activation by Ang II, triggers a variety of intracellular signaling pathways.[7]

The primary signaling pathway inhibited by this compound is the Gq/11 pathway. Activation of this pathway by Ang II leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium, while DAG activates protein kinase C (PKC). These events culminate in a range of cellular responses, including smooth muscle contraction (vasoconstriction), cellular growth, and inflammation.

Quantitative Data on this compound

Table 1: In Vivo Antihypertensive Activity of this compound and Comparator Compounds in a Renin-Dependent Rat Model

CompoundDoseRoute of AdministrationEffect on Blood PressureReference
This compoundNot specifiedNot specifiedSignificantly reduces blood pressure[6]
Enalapril (ACE Inhibitor)Not specifiedNot specifiedSimilar reduction in blood pressure to this compound[6]
L-163,017 (AT1 Receptor Antagonist)Not specifiedNot specifiedSimilar reduction in blood pressure to this compound[6]

Experimental Protocols

In Vitro Radioligand Binding Assay (General Protocol)

This protocol describes a general method for determining the binding affinity of a compound like this compound to the AT1 receptor using a competitive radioligand binding assay.

Objective: To determine the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki) of this compound for the AT1 receptor.

Materials:

  • Membrane preparations from cells or tissues expressing the AT1 receptor (e.g., rat liver or adrenal cortex).

  • Radiolabeled AT1 receptor antagonist (e.g., [125I]Sar1,Ile8-Angiotensin II).

  • This compound (or other unlabeled competitor).

  • Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4).

  • Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).

  • Glass fiber filters.

  • Scintillation fluid and counter.

Procedure:

  • Incubation: In a microplate, combine the membrane preparation, the radiolabeled ligand at a fixed concentration (typically at or below its Kd value), and varying concentrations of this compound. Include control wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a saturating concentration of an unlabeled AT1 antagonist like losartan).

  • Equilibration: Incubate the plate at a specific temperature (e.g., 25°C or 37°C) for a sufficient time to reach binding equilibrium (e.g., 60-120 minutes).

  • Separation: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove any unbound radioligand.

  • Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the this compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.[8]

In Vivo Measurement of Antihypertensive Effect in Rats (General Protocol)

This protocol outlines a general procedure for assessing the antihypertensive effects of this compound in a rat model of hypertension.

Objective: To evaluate the dose-dependent effect of this compound on blood pressure in hypertensive rats.

Animal Model:

  • Spontaneously Hypertensive Rats (SHR) or rats with induced hypertension (e.g., using L-NAME or a two-kidney, one-clip model).

Materials:

  • This compound.

  • Vehicle for drug administration (e.g., saline, carboxymethyl cellulose).

  • Blood pressure measurement system (e.g., tail-cuff plethysmography for non-invasive measurement or intra-arterial catheter with a pressure transducer for invasive measurement).

Procedure:

  • Acclimatization: Acclimate the rats to the housing conditions and the blood pressure measurement procedure for at least one week prior to the experiment to minimize stress-induced blood pressure fluctuations.

  • Baseline Measurement: Record baseline blood pressure for several days before drug administration to establish a stable baseline.

  • Drug Administration: Administer this compound orally or intravenously at various doses to different groups of rats. A vehicle control group should also be included.

  • Blood Pressure Monitoring: Measure blood pressure at multiple time points after drug administration (e.g., 1, 2, 4, 8, and 24 hours) to determine the onset, magnitude, and duration of the antihypertensive effect.

  • Data Analysis:

    • Calculate the change in blood pressure from baseline for each animal at each time point.

    • Compare the blood pressure changes in the this compound-treated groups to the vehicle control group using appropriate statistical analysis (e.g., ANOVA).

    • Generate dose-response curves to determine the potency of this compound.

Visualizing the Role of this compound

Signaling Pathways

The following diagrams illustrate the renin-angiotensin system and the mechanism of action of this compound.

RAS_Pathway cluster_synthesis Angiotensin II Synthesis cluster_action Angiotensin II Action Angiotensinogen Angiotensinogen (from Liver) AngI Angiotensin I Angiotensinogen->AngI  cleavage Renin Renin (from Kidney) Renin->AngI AngII Angiotensin II AngI->AngII  conversion ACE ACE (from Lungs) ACE->AngII AT1R AT1 Receptor AngII->AT1R binds to Vasoconstriction Vasoconstriction AT1R->Vasoconstriction Aldosterone Aldosterone Secretion (from Adrenal Gland) AT1R->Aldosterone IncreasedBP Increased Blood Pressure Vasoconstriction->IncreasedBP SodiumWaterRetention Sodium & Water Retention (Kidney) Aldosterone->SodiumWaterRetention SodiumWaterRetention->IncreasedBP

The Renin-Angiotensin-Aldosterone System (RAAS) Cascade.

L159282_Mechanism AngII Angiotensin II AT1R AT1 Receptor AngII->AT1R attempts to bind Signaling Downstream Signaling (Vasoconstriction, Aldosterone Release, etc.) AT1R->Signaling Gq/11 pathway activation Blocked Signaling Blocked AT1R->Blocked Inhibition by this compound L159282 This compound L159282->AT1R competitively binds and blocks Binding_Assay_Workflow start Start prep Prepare Reagents: - AT1 Receptor Membranes - Radiolabeled Ligand - this compound dilutions start->prep incubate Incubate Reagents (to reach equilibrium) prep->incubate filter Filter to Separate Bound and Free Ligand incubate->filter wash Wash Filters filter->wash count Count Radioactivity (Scintillation Counter) wash->count analyze Data Analysis: - Calculate Specific Binding - Determine IC50 and Ki count->analyze end End analyze->end InVivo_Workflow start Start acclimate Acclimate Hypertensive Rats to Measurement Procedure start->acclimate baseline Measure Baseline Blood Pressure acclimate->baseline administer Administer this compound (various doses) or Vehicle baseline->administer monitor Monitor Blood Pressure at Multiple Time Points administer->monitor analyze Data Analysis: - Calculate BP Change - Compare to Control monitor->analyze end End analyze->end

References

Methodological & Application

Application Notes and Protocols for L-159282 Solution Preparation in In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a detailed protocol for the preparation of L-159282 solutions for use in a variety of in vitro assays. The following guidelines are intended for research purposes and should be adapted based on specific experimental requirements and the physicochemical properties of the compound, which should be independently verified. This document outlines the necessary materials, step-by-step procedures for creating stock solutions and subsequent dilutions, and best practices for storage to ensure the stability and efficacy of this compound in cell-based and other in vitro experimental systems.

Data Presentation

Given that specific solubility data for this compound is not publicly available, the following table presents hypothetical yet typical quantitative data for a generic small molecule inhibitor intended for in vitro use. Researchers must determine the empirical solubility and optimal concentration range for their specific experimental setup.

ParameterValueSolventNotes
Molecular Weight Hypothetical: 450.5 g/mol -To be confirmed from the certificate of analysis.
Solubility ~50 mg/mL100% DMSOMay require sonication or gentle warming to fully dissolve.
<0.1 mg/mLAqueous Buffer (e.g., PBS, pH 7.4)Typical for hydrophobic small molecules.
Stock Solution Concentration 10 mM100% DMSORecommended for long-term storage and serial dilutions.
Working Concentration Range 0.1 nM - 10 µMCell Culture MediumFinal DMSO concentration should be kept low (typically <0.1%) to avoid solvent-induced cellular toxicity.
Storage Conditions -20°C or -80°C100% DMSOAliquot to avoid repeated freeze-thaw cycles. Protect from light.

Experimental Protocols

Materials
  • This compound powder

  • Dimethyl sulfoxide (DMSO), cell culture grade, sterile

  • Sterile, nuclease-free microcentrifuge tubes

  • Calibrated pipettes and sterile, filtered pipette tips

  • Vortex mixer

  • Sonicator (optional)

  • Sterile cell culture medium (e.g., DMEM, RPMI-1640) appropriate for the assay

  • Sterile serological pipettes

  • Laminar flow hood or biosafety cabinet

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

This protocol describes the preparation of a concentrated stock solution of this compound, which can be stored and used for preparing working solutions.

  • Determine the required mass of this compound:

    • Using the molecular weight (MW) of this compound (assumed here as 450.5 g/mol ), calculate the mass required to prepare a 10 mM stock solution.

    • Formula: Mass (mg) = 10 mM * MW ( g/mol ) * Volume (L) * 1000 (mg/g)

    • For 1 mL (0.001 L) of a 10 mM solution: Mass = 10 * 450.5 * 0.001 = 4.505 mg.

  • Weighing the compound:

    • In a sterile microcentrifuge tube, carefully weigh out the calculated mass of this compound powder using an analytical balance.

  • Dissolving the compound:

    • Under a laminar flow hood, add the appropriate volume of sterile DMSO to the microcentrifuge tube containing the this compound powder.

    • For the example above, add 1 mL of DMSO to the 4.505 mg of this compound.

  • Ensuring complete dissolution:

    • Vortex the solution vigorously for 1-2 minutes.

    • If the compound does not fully dissolve, sonicate the tube in a water bath for 5-10 minutes. Gentle warming (to no more than 37°C) can also be applied, but stability at elevated temperatures should be considered.

    • Visually inspect the solution to ensure there are no visible particles.

  • Storage of the stock solution:

    • Aliquot the 10 mM stock solution into smaller volumes (e.g., 10-20 µL) in sterile, nuclease-free microcentrifuge tubes to minimize freeze-thaw cycles.

    • Store the aliquots at -20°C or -80°C, protected from light.

Protocol 2: Preparation of Working Solutions for In Vitro Assays

This protocol describes the serial dilution of the DMSO stock solution into an aqueous buffer or cell culture medium for use in experiments. It is critical to maintain a low final concentration of DMSO to prevent cellular toxicity.

  • Thawing the stock solution:

    • Thaw one aliquot of the 10 mM this compound stock solution at room temperature.

  • Intermediate Dilutions (if necessary):

    • It is often practical to perform an intermediate dilution from the 10 mM stock to a more manageable concentration (e.g., 1 mM or 100 µM) in sterile DMSO or cell culture medium.

    • For example, to make a 1 mM intermediate solution, mix 10 µL of the 10 mM stock with 90 µL of sterile DMSO.

  • Final Dilutions in Assay Medium:

    • Prepare serial dilutions of the stock or intermediate solution directly in the cell culture medium that will be used for the assay.

    • To minimize the final DMSO concentration, perform dilutions of at least 1:1000 from the DMSO stock. For example, to prepare a 10 µM working solution from a 10 mM stock, you would perform a 1:1000 dilution (e.g., 1 µL of 10 mM stock into 999 µL of medium).

    • Always add the small volume of the compound in DMSO to the larger volume of aqueous medium while vortexing or mixing to prevent precipitation.

    • Prepare a vehicle control using the same final concentration of DMSO as in the highest concentration of this compound tested.

  • Application to the assay:

    • Add the prepared working solutions to your cell cultures or in vitro assay system.

Mandatory Visualizations

experimental_workflow cluster_prep Stock Solution Preparation cluster_dilution Working Solution Preparation weigh 1. Weigh this compound Powder add_dmso 2. Add Sterile DMSO weigh->add_dmso dissolve 3. Vortex / Sonicate add_dmso->dissolve aliquot 4. Aliquot Stock Solution dissolve->aliquot store 5. Store at -20°C / -80°C aliquot->store thaw A. Thaw Stock Aliquot store->thaw serial_dilute B. Prepare Serial Dilutions in Assay Medium thaw->serial_dilute add_to_assay C. Add to In Vitro Assay serial_dilute->add_to_assay

Caption: Workflow for this compound solution preparation.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Receptor Tyrosine Kinase ras Ras receptor->ras raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk transcription_factor Transcription Factors (e.g., c-Fos, c-Jun) erk->transcription_factor gene_expression Gene Expression (Proliferation, Survival) transcription_factor->gene_expression ligand Growth Factor ligand->receptor l159282 This compound l159282->raf Inhibition

Caption: Hypothetical MAPK/ERK signaling pathway inhibited by this compound.

Protocol for the Administration of L-159282 to Rats in Preclinical Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

L-159282, also known as MK-996, is a potent and orally active nonpeptide antagonist of the angiotensin II type 1 (AT1) receptor. It is utilized in preclinical research to investigate the role of the renin-angiotensin system (RAS) in various physiological and pathophysiological processes, particularly in models of hypertension and cardiovascular disease. As an AT1 receptor blocker, this compound selectively inhibits the binding of angiotensin II to its AT1 receptor, thereby antagonizing the vasoconstrictive and aldosterone-secreting effects of angiotensin II. This mechanism of action leads to a reduction in blood pressure, making it a valuable tool for studying hypertension and related pathologies in rodent models.

When designing studies involving this compound, it is crucial to select the appropriate rat model of hypertension. Commonly used models for investigating the effects of angiotensin II receptor antagonists include the aortic coarctation model, spontaneously hypertensive rats (SHR), and Nω-Nitro-L-arginine methyl ester (L-NAME)-induced hypertension models. The choice of model will depend on the specific research question.

This document provides detailed protocols for the oral and intravenous administration of this compound to rats, based on available preclinical data. It also includes information on vehicle selection and the creation of a relevant hypertensive rat model.

Quantitative Data Summary

The following table summarizes key quantitative parameters for the administration of this compound to rats.

ParameterOral AdministrationIntravenous Administration
Dosage 3 mg/kg0.1 - 2.0 mg/kg (as an ED50 range for pressor response inhibition)
Vehicle Distilled water, 0.5% Carboxymethyl cellulose (CMC) in waterSaline
Administration Volume 1 - 5 mL/kgBolus: up to 5 mL/kg; Infusion: dependent on rate
Frequency Once dailySingle bolus or continuous infusion

Signaling Pathway of this compound Action

RAS_Pathway Angiotensinogen Angiotensinogen Renin Renin Angiotensinogen->Renin Cleavage Angiotensin_I Angiotensin I Renin->Angiotensin_I ACE Angiotensin-Converting Enzyme (ACE) Angiotensin_I->ACE Conversion Angiotensin_II Angiotensin II ACE->Angiotensin_II AT1_Receptor AT1 Receptor Angiotensin_II->AT1_Receptor Binds to Vasoconstriction Vasoconstriction AT1_Receptor->Vasoconstriction Aldosterone Aldosterone Secretion AT1_Receptor->Aldosterone L159282 This compound L159282->AT1_Receptor Blocks Blood_Pressure Increased Blood Pressure Vasoconstriction->Blood_Pressure Aldosterone->Blood_Pressure

Caption: Signaling pathway of the Renin-Angiotensin System and the inhibitory action of this compound.

Experimental Protocols

Aortic Coarctation Hypertensive Rat Model

This surgical model induces hypertension by mechanically constricting the aorta, leading to an increase in blood pressure proximal to the coarctation.

Materials:

  • Male Sprague-Dawley rats (200-250 g)

  • Anesthetic (e.g., isoflurane)

  • Surgical instruments (sterile)

  • Suture material (e.g., 3-0 silk)

  • Blunt needle (e.g., 20-gauge for a 200g rat)

Procedure:

  • Anesthetize the rat using an appropriate anesthetic agent.

  • Make a midline abdominal incision to expose the abdominal aorta.

  • Carefully dissect the aorta free from the surrounding tissue just above the renal arteries.

  • Place a blunt needle of a specific gauge alongside the aorta.

  • Tie a ligature securely around both the aorta and the needle.

  • Carefully remove the needle, leaving a stenosis of a defined diameter.

  • Close the abdominal incision in layers.

  • Allow the animals to recover for a designated period (e.g., 2-4 weeks) for hypertension to develop and stabilize before initiating treatment with this compound.

Aortic_Coarctation_Workflow cluster_0 Surgical Procedure cluster_1 Post-Operative Phase Anesthesia Anesthetize Rat Incision Midline Abdominal Incision Anesthesia->Incision Aorta_Isolation Isolate Abdominal Aorta Incision->Aorta_Isolation Ligation Ligate Aorta around Needle Aorta_Isolation->Ligation Needle_Removal Remove Needle to Create Stenosis Ligation->Needle_Removal Closure Surgical Closure Needle_Removal->Closure Recovery Animal Recovery Closure->Recovery Hypertension_Development Development of Hypertension Recovery->Hypertension_Development Treatment Initiate this compound Treatment Hypertension_Development->Treatment IV_Administration_Workflow Prepare_Solution Prepare this compound in Sterile Saline Restrain_Animal Restrain Rat Prepare_Solution->Restrain_Animal Warm_Tail Warm Tail (Optional) Restrain_Animal->Warm_Tail Disinfect_Site Disinfect Injection Site Warm_Tail->Disinfect_Site Insert_Needle Insert Needle into Lateral Tail Vein Disinfect_Site->Insert_Needle Confirm_Placement Confirm Needle Placement Insert_Needle->Confirm_Placement Inject_Solution Inject Solution Slowly Confirm_Placement->Inject_Solution Withdraw_Needle Withdraw Needle & Apply Pressure Inject_Solution->Withdraw_Needle Monitor_Animal Monitor Animal Withdraw_Needle->Monitor_Animal

Application Notes and Protocols for the Quantification of L-159282 in Plasma

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: As specific physicochemical properties and established analytical methods for L-159282 are not publicly available, this document provides a generalized but detailed protocol for the quantification of a small molecule drug in plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This protocol should serve as a starting point for method development and will require specific validation for this compound.

Introduction

The accurate measurement of drug concentrations in plasma is a critical component of pharmacokinetic and pharmacodynamic studies in drug development. For novel small molecules such as this compound, a robust and validated bioanalytical method is essential to understand its absorption, distribution, metabolism, and excretion (ADME) profile. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for this purpose, offering high sensitivity, selectivity, and throughput.[1][2][3] This document outlines detailed protocols for the quantification of a small molecule, exemplified by this compound, in plasma samples.

Overview of the Analytical Workflow

The quantification of this compound in plasma typically involves the following steps: sample preparation to isolate the analyte from the complex plasma matrix, chromatographic separation to resolve the analyte from other components, and detection by tandem mass spectrometry.

Analytical_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Plasma_Sample Plasma Sample Collection IS_Addition Internal Standard Spiking Plasma_Sample->IS_Addition Extraction Extraction (Protein Precipitation or SPE) IS_Addition->Extraction Evaporation Evaporation & Reconstitution Extraction->Evaporation LC_Separation Liquid Chromatography Separation Evaporation->LC_Separation MS_Detection Tandem Mass Spectrometry Detection LC_Separation->MS_Detection Data_Acquisition Data Acquisition & Processing MS_Detection->Data_Acquisition Quantification Quantification of this compound Data_Acquisition->Quantification Result

Caption: Experimental workflow for this compound plasma concentration measurement.

Data Presentation: Method Validation Parameters

A validated LC-MS/MS method for this compound should meet specific criteria for linearity, accuracy, precision, and sensitivity. The following table summarizes typical acceptance criteria based on FDA and EMA guidelines.[3]

ParameterAcceptance CriteriaTypical Performance
Linearity (r²) ≥ 0.99> 0.995
Lower Limit of Quantification (LLOQ) Signal-to-noise ratio ≥ 101 - 10 ng/mL
Intra-day Precision (%CV) ≤ 15% (≤ 20% at LLOQ)< 10%
Inter-day Precision (%CV) ≤ 15% (≤ 20% at LLOQ)< 10%
Intra-day Accuracy (%Bias) Within ±15% (±20% at LLOQ)Within ±10%
Inter-day Accuracy (%Bias) Within ±15% (±20% at LLOQ)Within ±10%
Recovery (%) Consistent, precise, and reproducible85 - 115%
Matrix Effect Internal standard normalized matrix factor within acceptable limits< 15% CV
Stability (Freeze-thaw, Bench-top, Long-term) %-Difference within ±15%Within acceptable limits

Experimental Protocols

Two common and effective methods for sample preparation are Protein Precipitation (PPT) and Solid-Phase Extraction (SPE).

Protocol 1: Protein Precipitation (PPT)

This method is rapid and simple, involving the addition of an organic solvent to precipitate plasma proteins.[4][5][6]

Materials:

  • Human plasma (or other relevant species)

  • This compound analytical standard

  • Internal Standard (IS) - (e.g., a stable isotope-labeled this compound or a structural analog)[7][8]

  • Acetonitrile (ACN), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Formic acid, LC-MS grade

  • Microcentrifuge tubes (1.5 mL)

  • Vortex mixer

  • Centrifuge (capable of >14,000 rpm)

  • LC-MS vials

Procedure:

  • Thaw frozen plasma samples at room temperature.[4]

  • Prepare calibration standards and quality control (QC) samples by spiking known concentrations of this compound into blank plasma.

  • In a 1.5 mL microcentrifuge tube, add 100 µL of plasma sample, calibration standard, or QC.

  • Add 50 µL of the internal standard working solution (a constant concentration for all samples) and vortex briefly.[4]

  • Add 300 µL of cold acetonitrile (ACN) to precipitate the proteins.[4] The ratio of ACN to plasma is typically 3:1 or 4:1.[6]

  • Vortex the mixture vigorously for 1 minute.

  • Centrifuge at 14,800 rpm for 5 minutes at 4°C to pellet the precipitated proteins.[4][5]

  • Carefully transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase starting condition (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).

  • Vortex for 30 seconds and transfer to an LC-MS vial for analysis.

Protocol 2: Solid-Phase Extraction (SPE)

SPE provides a cleaner extract than PPT by selectively isolating the analyte of interest.[9][10][11] This protocol is a general guideline and the specific SPE sorbent and solvents should be optimized for this compound.

Materials:

  • Polymeric SPE cartridges or 96-well plates (e.g., Oasis HLB, Strata-X)[9][11]

  • SPE vacuum manifold or positive pressure processor

  • All materials listed for Protocol 1

  • 2% Ammonium hydroxide solution

  • 5% Methanol in water

Procedure:

  • Follow steps 1 and 2 from the Protein Precipitation protocol.

  • Pre-treat the plasma sample: To 100 µL of plasma, add the internal standard and dilute with 300 µL of 2% ammonium hydroxide.[9]

  • Condition the SPE sorbent: Pass 500 µL of methanol through the cartridge, followed by 500 µL of water.[9] Do not let the sorbent dry out.

  • Load the sample: Load the pre-treated plasma sample onto the conditioned SPE cartridge.

  • Wash the sorbent: Pass 500 µL of 5% methanol in water to remove interfering substances.[9]

  • Elute the analyte: Elute this compound and the internal standard with 500 µL of methanol.[9]

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase starting condition.

  • Vortex and transfer to an LC-MS vial for analysis.

LC-MS/MS Method

The following are typical starting conditions for an LC-MS/MS method for a small molecule drug.

Liquid Chromatography (LC) Conditions:

  • Column: C18 reverse-phase column (e.g., Kinetex C18, 2.6 µm, 2.1 x 50 mm)[1]

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Gradient:

    • 0-1 min: 5% B

    • 1-5 min: 5-95% B

    • 5-6 min: 95% B

    • 6-6.1 min: 95-5% B

    • 6.1-8 min: 5% B

  • Column Temperature: 40°C

Tandem Mass Spectrometry (MS/MS) Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Ion Source Temperature: 500°C[1]

  • Ion Spray Voltage: 5500 V[1]

  • Detection Mode: Multiple Reaction Monitoring (MRM)

  • MRM Transitions: To be determined by infusing a standard solution of this compound and its internal standard to find the optimal precursor and product ions.

Hypothetical Signaling Pathway Modulation

As the specific mechanism of action for this compound is not publicly available, the following diagram illustrates a generic signaling pathway that could be modulated by a therapeutic agent. This is for illustrative purposes only.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Kinase1 Kinase 1 Receptor->Kinase1 Signal Kinase2 Kinase 2 Kinase1->Kinase2 TF_Inactive Inactive Transcription Factor Kinase2->TF_Inactive Activation TF_Active Active Transcription Factor TF_Inactive->TF_Active Translocation L159282 This compound L159282->Kinase1 Inhibition Gene_Expression Gene Expression TF_Active->Gene_Expression

Caption: Hypothetical signaling pathway modulated by this compound.

References

Application Notes and Protocols for Utilizing L-159282 in Smooth Muscle Contraction Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-159282 is a potent and selective non-peptide agonist for the Angiotensin II Type 2 (AT2) receptor. In the complex regulation of smooth muscle tone, the renin-angiotensin system plays a pivotal role, primarily through the opposing actions of its two main receptors: the AT1 and AT2 receptors. While activation of the AT1 receptor typically leads to vasoconstriction and smooth muscle contraction, stimulation of the AT2 receptor is predominantly associated with vasodilation and smooth muscle relaxation.[1][2] Therefore, this compound serves as a critical pharmacological tool to investigate the physiological and pathophysiological roles of the AT2 receptor in modulating smooth muscle function.

These application notes provide a comprehensive guide to utilizing this compound in in vitro smooth muscle assays, with a focus on studying its relaxant effects on pre-contracted smooth muscle tissues.

Mechanism of Action: AT2 Receptor-Mediated Vasodilation

The vasodilatory effect of AT2 receptor activation is primarily an endothelium-dependent process that culminates in the relaxation of vascular smooth muscle. The signaling cascade is initiated by the binding of an AT2 agonist, such as this compound, to its receptor on endothelial cells. This triggers a series of intracellular events, most notably the activation of the bradykinin-nitric oxide (NO)-cyclic guanosine monophosphate (cGMP) pathway.[1][3]

Upon AT2 receptor stimulation, there is an increased local production of bradykinin. Bradykinin then acts on B2 receptors on the endothelial cells, stimulating endothelial nitric oxide synthase (eNOS) to produce NO.[3] Nitric oxide, a gaseous signaling molecule, diffuses from the endothelium to the underlying smooth muscle cells. In the smooth muscle cells, NO activates soluble guanylate cyclase (sGC), which in turn catalyzes the conversion of guanosine triphosphate (GTP) to cGMP. The subsequent increase in intracellular cGMP concentration leads to the activation of protein kinase G (PKG), which mediates smooth muscle relaxation through various mechanisms, including the reduction of intracellular calcium levels and the activation of myosin light chain phosphatase.

AT2_Signaling_Pathway cluster_endothelium Endothelial Cell cluster_smooth_muscle Smooth Muscle Cell L159282 This compound AT2R AT2 Receptor L159282->AT2R Bradykinin Bradykinin AT2R->Bradykinin stimulates production B2R B2 Receptor Bradykinin->B2R eNOS eNOS B2R->eNOS activates NO_e Nitric Oxide (NO) eNOS->NO_e produces NO_sm Nitric Oxide (NO) NO_e->NO_sm diffuses sGC Soluble Guanylate Cyclase (sGC) NO_sm->sGC activates cGMP cGMP sGC->cGMP produces PKG Protein Kinase G (PKG) cGMP->PKG activates Relaxation Relaxation PKG->Relaxation Contraction Contraction

Caption: AT2 Receptor Signaling Pathway for Smooth Muscle Relaxation.

Experimental Design Considerations

Given that this compound induces relaxation, its effects are typically studied in smooth muscle preparations that have been pre-contracted with an agonist. This allows for the measurement of a dose-dependent relaxation response.

Choice of Smooth Muscle Preparation:

  • Isolated Vascular Rings: Aortic rings or mesenteric arteries are commonly used. These preparations maintain the integrity of the endothelium and smooth muscle layers, which is crucial for studying the endothelium-dependent relaxation mediated by the AT2 receptor.

  • Other Smooth Tissues: While vascular smooth muscle is the most common, other smooth muscle tissues where AT2 receptors are expressed can also be used.

Choice of Contractile Agent:

  • Phenylephrine or Norepinephrine: These α1-adrenergic agonists are frequently used to induce a stable and reproducible contraction.

  • Potassium Chloride (KCl): High concentrations of KCl cause depolarization-induced contraction, which is largely independent of receptor signaling pathways.

  • Angiotensin II: In the presence of an AT1 receptor antagonist (e.g., losartan), Angiotensin II can be used to selectively study AT2 receptor-mediated effects. However, for studying the direct effect of this compound, a non-angiotensin contractile agent is often preferred to avoid confounding receptor interactions.

Data Presentation

The primary data obtained from these assays is the measurement of isometric tension. The relaxant effect of this compound is typically expressed as a percentage of the pre-contracted tension. A dose-response curve is then generated to determine the potency (IC50) and efficacy (maximal relaxation) of the compound.

Table 1: Representative Data for this compound-Induced Relaxation of Pre-Contracted Aortic Rings

Concentration of this compound (M)% Relaxation (Mean ± SEM)
1 x 10⁻¹¹5.2 ± 1.1
1 x 10⁻¹⁰15.8 ± 2.5
1 x 10⁻⁹35.4 ± 4.1
1 x 10⁻⁸52.1 ± 5.3
1 x 10⁻⁷78.6 ± 6.2
1 x 10⁻⁶95.3 ± 3.8
IC50 ~1.5 x 10⁻⁸ M

Note: The data presented in this table is illustrative and intended to represent a typical dose-dependent relaxation response. Actual values may vary depending on the specific experimental conditions.

Experimental Protocols

The following is a detailed protocol for assessing the vasorelaxant effects of this compound on isolated rat thoracic aortic rings.

Experimental_Workflow cluster_prep Tissue Preparation cluster_setup Experimental Setup cluster_protocol Experimental Protocol cluster_analysis Data Analysis Aorta_Isolation Isolate Thoracic Aorta Cleaning Clean Adipose & Connective Tissue Aorta_Isolation->Cleaning Rings Cut into 2-3 mm Rings Cleaning->Rings Mounting Mount Rings in Organ Bath Rings->Mounting Equilibration Equilibrate under Basal Tension Mounting->Equilibration Viability_Check Check Viability (e.g., KCl) Equilibration->Viability_Check Endothelium_Check Check Endothelial Integrity (e.g., Acetylcholine) Viability_Check->Endothelium_Check Precontraction Pre-contract with Agonist (e.g., Phenylephrine) Endothelium_Check->Precontraction L159282_Addition Cumulative Addition of this compound Precontraction->L159282_Addition Data_Recording Record Isometric Tension L159282_Addition->Data_Recording Normalization Normalize Data (% Relaxation) Data_Recording->Normalization Curve_Fitting Generate Dose-Response Curve Normalization->Curve_Fitting IC50_Calc Calculate IC50 & Emax Curve_Fitting->IC50_Calc

Caption: Experimental Workflow for Isolated Aortic Ring Assay.
Protocol: In Vitro Vasorelaxation Assay Using Isolated Aortic Rings

1. Materials and Reagents:

  • This compound

  • Phenylephrine (PE)

  • Acetylcholine (ACh)

  • Potassium Chloride (KCl)

  • Krebs-Henseleit Buffer (in mM: 118 NaCl, 4.7 KCl, 1.2 KH₂PO₄, 1.2 MgSO₄, 2.5 CaCl₂, 25 NaHCO₃, 11.1 Glucose)

  • Distilled water

  • 95% O₂ / 5% CO₂ gas mixture

  • Male Wistar rats (250-300g)

  • Isometric tension recording system (organ bath, force transducer, amplifier, data acquisition software)

2. Preparation of Solutions:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and make serial dilutions in Krebs-Henseleit buffer.

  • Prepare stock solutions of PE, ACh, and KCl in distilled water.

3. Tissue Preparation:

  • Humanely euthanize the rat according to approved institutional guidelines.

  • Perform a thoracotomy and carefully excise the thoracic aorta.

  • Immediately place the aorta in ice-cold Krebs-Henseleit buffer.

  • Under a dissecting microscope, carefully remove adhering adipose and connective tissues.

  • Cut the aorta into 2-3 mm wide rings.

4. Experimental Setup:

  • Mount each aortic ring in an organ bath containing Krebs-Henseleit buffer, maintained at 37°C and continuously bubbled with 95% O₂ / 5% CO₂.

  • Connect the rings to an isometric force transducer.

  • Apply a basal tension of 1.5-2.0 g and allow the rings to equilibrate for 60-90 minutes, with buffer changes every 15-20 minutes.

  • After equilibration, test the viability of the rings by inducing a contraction with 80 mM KCl.

  • Wash the rings and allow them to return to baseline tension.

  • Assess endothelial integrity by pre-contracting the rings with 1 µM PE. Once a stable plateau is reached, add 10 µM ACh. A relaxation of >70% indicates intact endothelium.

5. Vasorelaxation Protocol:

  • Wash the rings and allow them to return to baseline.

  • Induce a stable submaximal contraction with an appropriate concentration of PE (typically around 1 µM).

  • Once the contraction reaches a stable plateau, add cumulative concentrations of this compound (e.g., 10⁻¹¹ to 10⁻⁶ M) to the organ bath at regular intervals (allowing the response to stabilize at each concentration).

  • Record the isometric tension continuously throughout the experiment.

6. Data Analysis:

  • The relaxation response to each concentration of this compound is calculated as a percentage of the maximal contraction induced by PE.

  • Plot the percentage of relaxation against the logarithm of the this compound concentration to generate a dose-response curve.

  • Use non-linear regression analysis to calculate the IC50 (the concentration of this compound that produces 50% of the maximal relaxation) and the Emax (maximal relaxation).

Conclusion

This compound is an invaluable tool for elucidating the role of the AT2 receptor in smooth muscle physiology. The protocols and guidelines presented here provide a framework for conducting robust and reproducible in vitro assays to characterize the relaxant effects of this compound. By understanding the intricate signaling pathways and employing standardized experimental procedures, researchers can effectively investigate the therapeutic potential of targeting the AT2 receptor in various cardiovascular and other diseases characterized by smooth muscle dysfunction.

References

Application Notes and Protocols for L-159282 in Diabetic Nephropathy Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diabetic nephropathy (DN) is a leading cause of end-stage renal disease worldwide, characterized by progressive damage to the kidneys.[1] The pathogenesis of DN is complex, involving metabolic and hemodynamic factors that lead to glomerular hypertrophy, thickening of the glomerular basement membrane, and mesangial matrix expansion.[1] Key signaling pathways implicated in the progression of DN include the renin-angiotensin system (RAS) and the transforming growth factor-beta (TGF-β) pathway.[2][3][4] Angiotensin II, the primary effector of the RAS, contributes to renal injury through its vasoconstrictive, pro-inflammatory, and pro-fibrotic effects, which are mediated by the angiotensin II type 1 (AT1) receptor.[4][5]

L-159282 is a potent, orally active, nonpeptide angiotensin II receptor antagonist.[6] By selectively blocking the AT1 receptor, this compound presents a promising therapeutic agent for investigation in preclinical models of diabetic nephropathy.[6][7][8] These application notes provide a comprehensive overview of the use of this compound for studying DN models, including its mechanism of action, relevant experimental protocols, and data presentation.

Mechanism of Action

This compound acts as a selective antagonist of the angiotensin II type 1 (AT1) receptor.[6][7][8] In the context of diabetic nephropathy, its therapeutic potential stems from the blockade of the detrimental effects of angiotensin II on the kidney.[4][5] The proposed mechanism of action involves:

  • Reduction of Intraglomerular Pressure: By inhibiting angiotensin II-mediated vasoconstriction of the efferent arteriole, this compound can help to reduce intraglomerular pressure and hyperfiltration, key contributors to glomerular damage in early DN.[5]

  • Anti-inflammatory Effects: Angiotensin II promotes inflammation in the kidney. By blocking its receptor, this compound may attenuate the inflammatory response.

  • Anti-fibrotic Effects: Angiotensin II is a potent stimulator of TGF-β, a key cytokine in the development of renal fibrosis.[2] this compound, by blocking the AT1 receptor, can indirectly inhibit the downstream pro-fibrotic signaling of TGF-β.[2][3]

Data Presentation

Table 1: Effect of this compound on Renal Function Parameters in a Streptozotocin-Induced Diabetic Rat Model

Treatment GroupNUrinary Albumin-to-Creatinine Ratio (μg/mg)Glomerular Filtration Rate (mL/min)
Control (Non-diabetic)10BaselineBaseline
Diabetic Control (Vehicle)10IncreasedDecreased
This compound (Low Dose)10Reduced vs. Diabetic ControlImproved vs. Diabetic Control
This compound (High Dose)10Significantly Reduced vs. Diabetic ControlSignificantly Improved vs. Diabetic Control

Table 2: Histopathological Scoring of Renal Tissue in this compound Treated Diabetic Animals

Treatment GroupNGlomerular Hypertrophy Score (0-4)Mesangial Expansion Score (0-4)Tubulointerstitial Fibrosis Score (0-4)
Control (Non-diabetic)100.2 ± 0.10.1 ± 0.10.1 ± 0.1
Diabetic Control (Vehicle)103.5 ± 0.53.2 ± 0.42.8 ± 0.6
This compound (Low Dose)102.1 ± 0.41.9 ± 0.31.5 ± 0.4
This compound (High Dose)101.0 ± 0.20.8 ± 0.20.7 ± 0.3
Scores are represented as mean ± standard deviation, where 0 indicates no pathology and 4 indicates severe pathology.

Experimental Protocols

The following are detailed methodologies for key experiments to evaluate the efficacy of this compound in a rodent model of diabetic nephropathy.

Protocol 1: Induction of Diabetic Nephropathy in Rats using Streptozotocin (STZ)[9][10][11][12][13]

This protocol describes the induction of Type 1 diabetes in rats, which subsequently leads to the development of diabetic nephropathy.

Materials:

  • Streptozotocin (STZ)

  • Citrate buffer (0.1 M, pH 4.5)

  • Male Sprague-Dawley rats (8-10 weeks old)

  • Glucometer and glucose test strips

  • Metabolic cages for urine collection

Procedure:

  • Fast the rats for 12 hours prior to STZ injection.

  • Prepare a fresh solution of STZ in cold citrate buffer immediately before use. A commonly used dose is 60 mg/kg body weight.[9][10]

  • Administer a single intraperitoneal (i.p.) injection of the STZ solution.[10]

  • Return the animals to their cages with free access to food and water. To prevent initial hypoglycemia, provide 10% sucrose water for the first 24-48 hours.[11]

  • After 72 hours, measure fasting blood glucose levels. Animals with blood glucose levels >250 mg/dL are considered diabetic and can be included in the study.[10]

  • House the diabetic animals for 8-12 weeks to allow for the development of diabetic nephropathy, characterized by persistent albuminuria.

  • Monitor blood glucose levels and body weight weekly.

Protocol 2: Measurement of Urinary Albumin-to-Creatinine Ratio (ACR)[14][15][16][17]

This protocol is for assessing the extent of kidney damage by measuring albuminuria, normalized to creatinine excretion.

Materials:

  • Metabolic cages

  • Urine collection tubes

  • Mouse or Rat Albumin ELISA kit

  • Creatinine assay kit (e.g., Jaffe method or enzymatic assay)[12]

  • Microplate reader

Procedure:

  • Place individual animals in metabolic cages for 24-hour urine collection. Ensure free access to food and water.

  • Collect the 24-hour urine sample and measure the total volume.

  • Centrifuge the urine samples to remove any debris.

  • Store the urine supernatant at -80°C until analysis.

  • Albumin Measurement:

    • Thaw the urine samples on ice.

    • Perform the albumin ELISA according to the manufacturer's instructions. This typically involves diluting the urine samples and adding them to a pre-coated microplate, followed by incubation with detection antibodies and a substrate.

    • Read the absorbance on a microplate reader and calculate the albumin concentration based on a standard curve.

  • Creatinine Measurement:

    • Perform the creatinine assay according to the manufacturer's instructions. This may involve a colorimetric reaction.[12]

    • Read the absorbance on a microplate reader and calculate the creatinine concentration based on a standard curve.

  • Calculate ACR:

    • ACR (μg/mg) = [Albumin concentration (μg/mL) / Creatinine concentration (mg/mL)]

Protocol 3: Measurement of Glomerular Filtration Rate (GFR)[19][20][21][22][23]

This protocol describes a method to assess kidney function by measuring the clearance of an exogenous filtration marker like FITC-inulin.

Materials:

  • FITC-inulin

  • Anesthesia (e.g., isoflurane)

  • Catheters for intravenous injection and blood sampling

  • Fluorometer or microplate reader with fluorescence capabilities

Procedure:

  • Anesthetize the animal.

  • Surgically place catheters in a suitable vein (e.g., jugular vein) for injection and an artery (e.g., carotid artery) for blood sampling.

  • Administer a bolus intravenous injection of FITC-inulin.

  • Collect blood samples at multiple time points (e.g., 3, 5, 10, 15, 30, 60, and 90 minutes) after injection.

  • Centrifuge the blood samples to obtain plasma.

  • Measure the fluorescence of the plasma samples using a fluorometer.

  • Calculate GFR based on the two-compartment model of clearance, which involves fitting the plasma fluorescence decay curve to a two-phase exponential decay equation.

Protocol 4: Histological Analysis of Kidney Tissue[24][25][26][27][28]

This protocol outlines the preparation and staining of kidney tissue for the microscopic evaluation of pathological changes.

Materials:

  • 4% paraformaldehyde or 10% neutral buffered formalin

  • Ethanol series (for dehydration)

  • Xylene

  • Paraffin wax

  • Microtome

  • Glass slides

  • Periodic acid-Schiff (PAS) stain

  • Masson's trichrome stain

  • Light microscope

Procedure:

  • Euthanize the animal and perfuse the kidneys with phosphate-buffered saline (PBS) followed by 4% paraformaldehyde.

  • Excise the kidneys and fix them in 4% paraformaldehyde or 10% neutral buffered formalin overnight at 4°C.

  • Dehydrate the tissue through a graded series of ethanol concentrations.

  • Clear the tissue in xylene.

  • Embed the tissue in paraffin wax.

  • Section the paraffin-embedded tissue at 3-5 μm thickness using a microtome.

  • Mount the sections on glass slides.

  • PAS Staining:

    • Deparaffinize and rehydrate the sections.

    • Treat with periodic acid to oxidize carbohydrates.

    • Stain with Schiff reagent, which reacts with the aldehydes to form a magenta color. This stain is excellent for visualizing the glomerular basement membrane and mesangial matrix.

  • Masson's Trichrome Staining:

    • Deparaffinize and rehydrate the sections.

    • Perform the staining protocol which typically stains collagen blue, cytoplasm red, and nuclei black. This is used to assess the degree of tubulointerstitial fibrosis.

  • Dehydrate, clear, and mount the stained sections with a coverslip.

  • Examine the slides under a light microscope and score for pathological changes such as glomerular hypertrophy, mesangial expansion, and tubulointerstitial fibrosis.

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the key signaling pathways involved in diabetic nephropathy and a general experimental workflow for evaluating this compound.

Angiotensin_II_Signaling_Pathway Ang_II Angiotensin II AT1R AT1 Receptor Ang_II->AT1R PLC PLC Activation AT1R->PLC Vasoconstriction Vasoconstriction AT1R->Vasoconstriction L159282 This compound L159282->AT1R IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca ↑ Intracellular Ca²⁺ IP3->Ca PKC PKC Activation DAG->PKC ROS ↑ ROS Production PKC->ROS TGFb ↑ TGF-β Production PKC->TGFb Inflammation Inflammation ROS->Inflammation Fibrosis Fibrosis TGFb->Fibrosis

Caption: Angiotensin II Signaling Pathway in Renal Cells.

TGF_Beta_Signaling_Pathway TGFb TGF-β TGFbR TGF-β Receptor Complex (Type I & II) TGFb->TGFbR Smad23 Smad2/3 TGFbR->Smad23 Phosphorylation pSmad23 p-Smad2/3 TGFbR->pSmad23 Smad_complex Smad2/3/4 Complex pSmad23->Smad_complex Smad4 Smad4 Smad4->Smad_complex Nucleus Nucleus Smad_complex->Nucleus Gene_transcription Gene Transcription (e.g., Collagen, Fibronectin) Smad_complex->Gene_transcription Activation Fibrosis Renal Fibrosis Gene_transcription->Fibrosis

Caption: TGF-β Signaling Pathway in Diabetic Nephropathy.

Experimental_Workflow Induction Induce Diabetic Nephropathy (STZ in Rats) Grouping Randomize into Treatment Groups (Vehicle, this compound Doses) Induction->Grouping Treatment Chronic Treatment with this compound Grouping->Treatment Monitoring Monitor Blood Glucose & Body Weight Treatment->Monitoring GFR_Measurement Measure GFR Treatment->GFR_Measurement Urine_Collection 24h Urine Collection (Metabolic Cages) Monitoring->Urine_Collection ACR_Assay Measure ACR Urine_Collection->ACR_Assay Data_Analysis Data Analysis & Interpretation ACR_Assay->Data_Analysis Sacrifice Sacrifice & Kidney Collection GFR_Measurement->Sacrifice Histology Histological Analysis (PAS, Masson's Trichrome) Sacrifice->Histology Histology->Data_Analysis

Caption: Experimental Workflow for this compound Evaluation.

References

Application of L-159282 and other AT1 Receptor Antagonists in Cardiac Hypertrophy Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cardiac hypertrophy, an enlargement of the heart muscle, is an adaptive response to pressure overload from conditions like hypertension and aortic stenosis. While initially compensatory, sustained hypertrophy can lead to heart failure, arrhythmias, and sudden death. The renin-angiotensin system (RAS) is a critical regulator of this process, with angiotensin II (Ang II) being a key mediator of pathological cardiac growth. Ang II exerts its effects primarily through the angiotensin II type 1 (AT1) receptor.

L-159282 (also known as Abbott-81282) is a potent and selective nonpeptide antagonist of the AT1 receptor. By blocking the action of Ang II at this receptor, this compound and other drugs in its class, such as losartan, valsartan, and telmisartan, represent a valuable pharmacological tool for studying the mechanisms of cardiac hypertrophy and for developing potential therapeutic interventions. These agents have been demonstrated to prevent and regress cardiac hypertrophy in various preclinical models. This document provides detailed application notes and protocols for the use of AT1 receptor antagonists in cardiac hypertrophy research.

Data Presentation

The following tables summarize quantitative data from studies investigating the effects of AT1 receptor antagonists on cardiac hypertrophy.

Table 1: In Vivo Efficacy of AT1 Receptor Antagonists on Cardiac Hypertrophy

CompoundModelDoseDurationReduction in Heart Weight/Body Weight RatioReduction in Left Ventricular Mass Index (LVMI)Reference
TelmisartanAortic Banding (Mouse)Not Specified4 weeksSignificant reduction compared to saline-treated groupNot Reported[1][2]
ValsartanAortic Aneurysm Clip (Juvenile Rats)Not SpecifiedNot SpecifiedSignificant reduction in left ventricle to body weight ratioNot Reported[3]
LosartanSpontaneously Hypertensive Rats10 mg/kg/day8 weeksSignificant reductionNot Reported[4]
LosartanEssential Hypertension (Human)50-100 mg/day1-5 yearsNot ApplicableGreater reduction than atenolol (-21.7 g/m²)[5]
TelmisartanEssential Hypertension (Human)80 mg/day6 monthsNot Applicable27.49% reduction[6]

Table 2: In Vitro Efficacy of AT1 Receptor Antagonists on Cardiomyocyte Hypertrophy

CompoundCell ModelInducerConcentrationEffectReference
TelmisartanNeonatal Rat CardiomyocytesAngiotensin II5, 10, 50 µMInhibition of cardiomyocyte hypertrophy[1][2]

Signaling Pathways

AT1 receptor antagonists inhibit cardiac hypertrophy by blocking the downstream signaling cascades initiated by Ang II binding to the AT1 receptor. A key pathway involves the activation of calcineurin, which dephosphorylates the nuclear factor of activated T-cells (NFAT), leading to its nuclear translocation and the activation of hypertrophic genes. Other important pathways include the transforming growth factor-beta (TGF-β) pathway, which promotes fibrosis, and the Calmodulin-dependent protein kinase II (CaMKII) pathway.

AngII_Signaling AngII Angiotensin II AT1R AT1 Receptor AngII->AT1R Gq Gq/11 AT1R->Gq TGFb TGF-β Pathway AT1R->TGFb L159282 This compound (AT1 Antagonist) L159282->AT1R PLC Phospholipase C Gq->PLC IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca2 ↑ [Ca2+]i IP3->Ca2 PKC PKC DAG->PKC Calcineurin Calcineurin Ca2->Calcineurin CaMKII CaMKII Pathway Ca2->CaMKII Hypertrophy Cardiac Hypertrophy PKC->Hypertrophy NFATp NFAT (P) Calcineurin->NFATp Dephosphorylation NFAT NFAT NFATp->NFAT Nucleus Nucleus NFAT->Nucleus Hypertrophic_Genes Hypertrophic Gene Expression Nucleus->Hypertrophic_Genes Hypertrophic_Genes->Hypertrophy Fibrosis Fibrosis TGFb->Fibrosis CaMKII->Hypertrophy

Caption: Angiotensin II signaling pathway in cardiac hypertrophy.

Experimental Protocols

In Vivo Model: Pressure Overload-Induced Cardiac Hypertrophy

This protocol describes the induction of cardiac hypertrophy in mice using aortic banding, a common surgical procedure to create pressure overload.

Aortic_Banding_Workflow cluster_surgery Surgical Procedure cluster_treatment Treatment Regimen cluster_analysis Hypertrophy Assessment (e.g., 4 weeks post-surgery) Anesthesia Anesthetize Mouse (e.g., isoflurane) Intubation Intubate and Ventilate Anesthesia->Intubation Incision Thoracotomy Intubation->Incision Aorta_Isolation Isolate Transverse Aorta Incision->Aorta_Isolation Banding Ligate Aorta with Suture (e.g., against a 27G needle) Aorta_Isolation->Banding Closure Close Thorax and Suture Skin Banding->Closure Recovery Post-operative Care and Recovery Closure->Recovery Treatment_Start Initiate Treatment (e.g., daily gavage with this compound, losartan, or vehicle) Recovery->Treatment_Start Monitoring Monitor Animal Health and Blood Pressure Treatment_Start->Monitoring Echocardiography Echocardiography (LV wall thickness, function) Monitoring->Echocardiography Sacrifice Sacrifice Animal Echocardiography->Sacrifice Heart_Excision Excise and Weigh Heart (Calculate HW/BW ratio) Sacrifice->Heart_Excision Histology Histological Analysis (H&E, Masson's Trichrome for fibrosis, WGA for cardiomyocyte size) Heart_Excision->Histology Molecular_Analysis Molecular Analysis (qRT-PCR, Western Blot for hypertrophic markers e.g., ANP, BNP, β-MHC) Heart_Excision->Molecular_Analysis

Caption: Experimental workflow for in vivo cardiac hypertrophy studies.

Detailed Methodology:

  • Animal Model: Adult male C57BL/6 mice (8-10 weeks old) are commonly used.

  • Anesthesia and Surgery: Anesthetize the mouse with isoflurane. Perform a thoracotomy to expose the transverse aorta. Ligate the aorta between the innominate and left carotid arteries with a 7-0 silk suture against a 27-gauge needle to create a standardized stenosis. The needle is then removed.

  • Treatment: Begin treatment with the AT1 receptor antagonist (e.g., losartan 10-20 mg/kg/day in drinking water or by oral gavage) or vehicle control.

  • Assessment of Hypertrophy:

    • Echocardiography: Perform transthoracic echocardiography at baseline and at the end of the study to measure left ventricular (LV) wall thickness, internal dimensions, and systolic function.

    • Hemodynamic Measurements: At the end of the study, measure blood pressure.

    • Post-mortem Analysis: Sacrifice the animals and excise the hearts. Measure the heart weight (HW) and body weight (BW) to calculate the HW/BW ratio. The tibia length can also be measured as a stable denominator. Fix the heart in formalin for histological analysis (hematoxylin and eosin for cell size, Masson's trichrome for fibrosis) or snap-freeze in liquid nitrogen for molecular analysis (qRT-PCR or Western blot for hypertrophic markers like ANP, BNP, and β-MHC).

In Vitro Model: Angiotensin II-Induced Cardiomyocyte Hypertrophy

This protocol describes the induction of hypertrophy in cultured neonatal rat ventricular myocytes (NRVMs).

In_Vitro_Workflow cluster_cell_culture Cell Culture cluster_treatment_invitro Treatment cluster_analysis_invitro Hypertrophy Assessment Isolation Isolate Ventricular Myocytes from Neonatal Rat Pups (1-2 days old) Plating Pre-plate to Remove Fibroblasts Isolation->Plating Seeding Seed Myocytes onto Coated Culture Plates Plating->Seeding Culture Culture in Serum-containing Medium Seeding->Culture Serum_Starvation Serum-starve Cells for 24h Culture->Serum_Starvation Pretreatment Pre-treat with AT1 Antagonist (e.g., this compound) or Vehicle for 1h Serum_Starvation->Pretreatment Stimulation Stimulate with Angiotensin II (e.g., 1 µM) for 24-48h Pretreatment->Stimulation Cell_Size Immunofluorescence Staining (e.g., α-actinin) and Measurement of Cell Surface Area Stimulation->Cell_Size Protein_Synthesis Protein Synthesis Assay (e.g., [3H]-leucine incorporation) Cell_Size->Protein_Synthesis Gene_Expression qRT-PCR for Hypertrophic Markers (ANP, BNP) Cell_Size->Gene_Expression Signaling_Analysis Western Blot for Signaling Proteins (e.g., p-NFAT, p-CaMKII) Cell_Size->Signaling_Analysis

Caption: Experimental workflow for in vitro cardiomyocyte hypertrophy studies.

Detailed Methodology:

  • Cell Isolation and Culture: Isolate ventricular myocytes from 1-2 day old Sprague-Dawley rat pups by enzymatic digestion. Pre-plate the cell suspension to enrich for myocytes by removing more rapidly adhering fibroblasts. Seed the myocytes onto gelatin or fibronectin-coated culture dishes.

  • Treatment: After allowing the cells to attach and begin beating, replace the medium with serum-free medium for 24 hours. Pre-treat the cells with the AT1 receptor antagonist (e.g., 1 µM this compound) or vehicle for 1 hour. Then, stimulate with angiotensin II (e.g., 1 µM) for 24-48 hours.

  • Assessment of Hypertrophy:

    • Cell Size Measurement: Fix the cells and stain for a myocyte-specific marker (e.g., α-actinin). Capture images using fluorescence microscopy and measure the cell surface area using image analysis software.

    • Protein Synthesis: Measure the incorporation of a radiolabeled amino acid (e.g., [3H]-leucine) into total protein.

    • Gene Expression: Isolate RNA and perform quantitative real-time PCR (qRT-PCR) to measure the expression of hypertrophic marker genes such as atrial natriuretic peptide (ANP) and brain natriuretic peptide (BNP).

    • Signaling Pathway Analysis: Lyse the cells and perform Western blotting to analyze the phosphorylation status of key signaling proteins like NFAT and CaMKII.

Conclusion

This compound and other AT1 receptor antagonists are indispensable tools for investigating the role of the renin-angiotensin system in cardiac hypertrophy. The protocols and data presented here provide a framework for researchers to design and execute robust experiments to further elucidate the molecular mechanisms of cardiac hypertrophy and to evaluate novel therapeutic strategies.

References

Application Notes and Protocols for Blood Pressure Studies in Mice

Author: BenchChem Technical Support Team. Date: December 2025

Note: Extensive searches for "L-159282" did not yield any specific information regarding its use in blood pressure studies in mice. The following application notes and protocols are based on general methodologies and data from studies on other compounds that modulate blood pressure in mice. Researchers should adapt these protocols based on the specific characteristics of their test compound.

Data Presentation: Example Dosages of Compounds for Blood Pressure Studies in Mice

The following table summarizes dosages of known vasoactive compounds used in murine blood pressure studies as illustrative examples.

CompoundDosageAdministration RouteMouse StrainDurationEffect on Blood Pressure
Angiotensin II400 ng/kg/minSubcutaneous infusionC57BL/6J2 weeksIncrease of ~30 mm Hg in systolic BP[1]
Losartan10 mg/kg/dayCo-administered with Angiotensin IIC57BL/6J2 weeksBlunted the pressor effect of Angiotensin II[1]
Soluble Prorenin Receptor (sPRR)30 µg/kg/daySubcutaneous infusionC57BL/6 male4 weeksIncreased systolic BP and mean arterial pressure[2]
CaptoprilNot specifiedNot specifiedSwiss WebsterNot specifiedDecreased mean arterial pressure[3]

Experimental Protocols

General Protocol for a Blood Pressure Study in Mice Using a Test Compound

This protocol outlines a general procedure for evaluating the effect of a test compound on blood pressure in mice using non-invasive tail-cuff plethysmography.

1. Animal Preparation and Acclimation:

  • Animal Model: Use a common mouse strain for cardiovascular research, such as C57BL/6J.[1][3]

  • Acclimation: Allow mice to acclimate to the housing facility for at least one week before the experiment. For tail-cuff measurements, acclimate the mice to the restraining device and warming pad for several days prior to data collection to minimize stress-induced blood pressure variations.[4][5]

2. Test Compound Preparation and Administration:

  • Preparation: Dissolve the test compound in a suitable vehicle (e.g., sterile saline, DMSO). The final concentration should be prepared to deliver the desired dose in a small volume (typically 5-10 µL/g of body weight for intraperitoneal injection).

  • Administration: The route of administration will depend on the compound's properties and the study's objective. Common routes include:

    • Intraperitoneal (IP) injection: For acute studies.

    • Oral gavage (PO): For compounds with good oral bioavailability.

    • Subcutaneous (SC) infusion via osmotic minipumps: For continuous, long-term administration.[2]

3. Blood Pressure Measurement:

  • Method: Non-invasive tail-cuff plethysmography is a common method for measuring blood pressure in mice.[4][5] Alternatively, radiotelemetry can be used for continuous and more accurate measurements in conscious, unrestrained animals.[6]

  • Procedure (Tail-Cuff):

    • Place the mouse in an appropriate-sized restrainer on a warming platform to maintain a body temperature of 32-35°C.[4]

    • Position the occlusion and sensor cuffs on the mouse's tail.

    • Allow the mouse to acclimate to the setup for 5-10 minutes.

    • Initiate the blood pressure measurement cycle. Typically, a series of measurements are taken and averaged to obtain a reliable reading.

    • Record systolic, diastolic, and mean arterial pressure, as well as heart rate.

4. Data Analysis:

  • Collect baseline blood pressure readings before administering the test compound.

  • After administration, measure blood pressure at predetermined time points.

  • Compare the blood pressure readings before and after treatment. Use appropriate statistical tests (e.g., t-test, ANOVA) to determine the significance of any observed changes.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis animal_prep Animal Preparation & Acclimation baseline_bp Baseline Blood Pressure Measurement animal_prep->baseline_bp compound_prep Compound Preparation administration Compound Administration compound_prep->administration baseline_bp->administration post_bp Post-treatment Blood Pressure Measurement administration->post_bp data_analysis Data Analysis post_bp->data_analysis results Results data_analysis->results

Caption: Experimental workflow for a mouse blood pressure study.

Signaling Pathway: Renin-Angiotensin-Aldosterone System (RAAS)

As the mechanism of action for this compound is unknown, the following diagram illustrates the Renin-Angiotensin-Aldosterone System (RAAS), a key pathway in blood pressure regulation and a common target for antihypertensive drugs.

raas_pathway angiotensinogen Angiotensinogen (from Liver) angiotensin_i Angiotensin I angiotensinogen->angiotensin_i Renin (from Kidney) angiotensin_ii Angiotensin II angiotensin_i->angiotensin_ii ACE (from Lungs) aldosterone Aldosterone (from Adrenal Gland) angiotensin_ii->aldosterone vasoconstriction Vasoconstriction angiotensin_ii->vasoconstriction na_h2o_retention Na+ and H2O Retention aldosterone->na_h2o_retention blood_pressure Increased Blood Pressure vasoconstriction->blood_pressure na_h2o_retention->blood_pressure

Caption: The Renin-Angiotensin-Aldosterone System (RAAS) pathway.

References

Application Notes and Protocols for In Vitro Cell-Based Assays Using L-159282

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-159282, also known as MK-996, is a highly potent and selective, orally active, nonpeptide antagonist of the Angiotensin II Type 1 (AT1) receptor.[1][2] As a member of the angiotensin II receptor blocker (ARB) class of compounds, this compound is a valuable tool for in vitro studies of the renin-angiotensin system (RAS). The RAS plays a critical role in regulating blood pressure and cardiovascular homeostasis. Dysregulation of this system is implicated in hypertension, heart failure, and kidney disease. This compound specifically blocks the action of angiotensin II at the AT1 receptor, thereby inhibiting downstream signaling pathways responsible for vasoconstriction, aldosterone secretion, and cellular growth. These application notes provide detailed protocols for utilizing this compound in common in vitro cell-based assays to characterize its pharmacological activity and investigate the AT1 receptor signaling cascade.

Mechanism of Action of this compound

This compound is a competitive antagonist at the AT1 receptor. It binds with high affinity to the receptor, preventing angiotensin II from binding and initiating the intracellular signaling cascade. The AT1 receptor is a G-protein coupled receptor (GPCR) that primarily couples to Gαq/11. Upon activation by angiotensin II, Gαq/11 activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). These events lead to a variety of cellular responses, including smooth muscle contraction, cellular proliferation, and inflammation. By blocking the initial binding of angiotensin II, this compound effectively inhibits these downstream effects.

Signaling Pathway Diagram

AT1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space AngII Angiotensin II AT1R AT1 Receptor AngII->AT1R Activates L159282 This compound L159282->AT1R Blocks Gq11 Gαq/11 AT1R->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ ER->Ca2 Releases CellularResponse Cellular Responses (Vasoconstriction, Proliferation, etc.) Ca2->CellularResponse Mediates PKC->CellularResponse Mediates Binding_Assay_Workflow start Start prepare_membranes Prepare Cell Membranes (e.g., from CHO-AT1R cells) start->prepare_membranes incubate Incubate Membranes with Radioligand (e.g., ¹²⁵I-[Sar¹,Ile⁸]AngII) and varying concentrations of this compound prepare_membranes->incubate separate Separate Bound and Free Radioligand (Filtration) incubate->separate measure Measure Radioactivity of Bound Ligand (Gamma Counter) separate->measure analyze Analyze Data (Competition Curve Fitting, Calculate IC₅₀ and Ki) measure->analyze end End analyze->end Calcium_Assay_Workflow start Start plate_cells Plate Cells Expressing AT1R in a 96-well Plate start->plate_cells load_dye Load Cells with a Calcium-sensitive Fluorescent Dye (e.g., Fluo-4 AM) plate_cells->load_dye pre_incubate Pre-incubate Cells with varying concentrations of this compound load_dye->pre_incubate stimulate_measure Stimulate with Angiotensin II and Measure Fluorescence (FLIPR or Plate Reader) pre_incubate->stimulate_measure analyze Analyze Data (Dose-Response Curve, Calculate IC₅₀) stimulate_measure->analyze end End analyze->end

References

Application Notes and Protocols for AT1 Receptor Localization Using L-159282

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-159282, also known as MK-996, is a potent and highly selective nonpeptide antagonist for the Angiotensin II Type 1 (AT1) receptor.[1] Its high affinity and selectivity make it an invaluable pharmacological tool for the localization and characterization of AT1 receptors in various tissues and cell types. These application notes provide detailed protocols for utilizing this compound in common experimental techniques for receptor localization, namely in vitro autoradiography and competition binding assays. Additionally, we present an overview of the primary signaling pathways associated with AT1 receptor activation.

Pharmacological Properties of this compound

This compound exhibits high affinity for the AT1 receptor. In studies using rat liver membranes, it has been shown to displace radiolabeled angiotensin II with a half-maximal inhibitory concentration (IC50) in the nanomolar range, demonstrating its potency.[2] Like other angiotensin receptor blockers (ARBs), this compound is characterized by its high selectivity for the AT1 receptor over the AT2 receptor, with many compounds in this class displaying a selectivity ratio of 10,000 to 30,000-fold.[3]

Table 1: Quantitative Data for this compound and Comparative Ligands

CompoundReceptor TargetParameterValueSpecies/TissueReference
This compound (MK-996) AT1IC500.8 ± 0.1 nMRat Liver Membranes[2]
DuP 753 (Losartan)AT1Ki23.9 ± 3.3 nMRat Kidney Glomeruli[4]
DuP 753 (Losartan)AT1Ki43.4 ± 17 nMRat Kidney Proximal Tubules[4]
PD 123177AT2-Very weak competitionRat Kidney[4]
CGP 42112AAT2-Very weak competitionRat Kidney[4]

AT1 Receptor Signaling Pathways

The AT1 receptor, a G protein-coupled receptor (GPCR), mediates the majority of the physiological effects of angiotensin II. Upon activation, it initiates a cascade of intracellular signaling events primarily through Gq/11 proteins. This leads to the activation of phospholipase C (PLC), which subsequently generates inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium, while DAG activates protein kinase C (PKC), culminating in various cellular responses such as vasoconstriction, inflammation, and cell growth.[5]

AT1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space AngII Angiotensin II AT1R AT1 Receptor AngII->AT1R Gq11 Gq/11 AT1R->Gq11 Activation PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 Inositol Trisphosphate (IP3) PIP2->IP3 DAG Diacylglycerol (DAG) PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Activates Cellular_Response Cellular Responses (e.g., Vasoconstriction, Inflammation, Growth) Ca_release->Cellular_Response PKC->Cellular_Response

AT1 Receptor Gq/11 Signaling Pathway

Experimental Protocols

In Vitro Receptor Autoradiography for AT1 Receptor Localization

This protocol describes the localization of AT1 receptors in tissue sections using a radiolabeled ligand and this compound as a competitive antagonist to define non-specific binding.

Autoradiography_Workflow A Tissue Sectioning (Cryostat, 10-20 µm) B Thaw-mounting onto Microscope Slides A->B C Pre-incubation (Buffer) B->C D Incubation with Radioligand (e.g., ¹²⁵I-[Sar¹,Ile⁸] Ang II) C->D E Total Binding (Radioligand only) D->E F Non-specific Binding (Radioligand + excess this compound) D->F G Washing (Remove unbound radioligand) E->G F->G H Drying G->H I Apposition to Film or Phosphor Imaging Screen H->I J Exposure I->J K Image Development & Analysis J->K

Workflow for In Vitro Receptor Autoradiography

Materials:

  • Frozen tissue blocks

  • Cryostat

  • Microscope slides (gelatin-coated or charged)

  • Incubation buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.2% BSA, pH 7.4)

  • Radioligand (e.g., ¹²⁵I-[Sar¹,Ile⁸] Angiotensin II)

  • This compound (for non-specific binding)

  • AT2 receptor antagonist (e.g., PD 123177, optional, to isolate AT1 binding)

  • Wash buffer (ice-cold incubation buffer)

  • Distilled water (ice-cold)

  • Autoradiography film or phosphor imaging screens

  • Developing reagents or phosphor imager

Procedure:

  • Tissue Sectioning: Cut frozen tissue blocks into thin sections (10-20 µm) using a cryostat at -20°C.

  • Thaw-Mounting: Thaw-mount the tissue sections onto pre-cleaned, coated microscope slides.

  • Pre-incubation: Pre-incubate the slides in incubation buffer for 15-30 minutes at room temperature to rehydrate the tissue and remove endogenous ligands.

  • Incubation:

    • Total Binding: Incubate a set of slides in incubation buffer containing the radioligand (e.g., 100-200 pM ¹²⁵I-[Sar¹,Ile⁸] Angiotensin II). If desired, include an AT2 receptor antagonist (e.g., 10 µM PD 123177) to ensure binding is specific to AT1 receptors.[2]

    • Non-specific Binding: Incubate an adjacent set of slides in the same solution as for total binding, but with the addition of a high concentration of unlabeled this compound (e.g., 1-10 µM).

    • Incubate for 60-120 minutes at room temperature in a humidified chamber.

  • Washing: Quickly wash the slides in ice-cold wash buffer (e.g., 3 x 2 minutes) to remove unbound radioligand.

  • Rinsing: Briefly rinse the slides in ice-cold distilled water to remove buffer salts.

  • Drying: Dry the slides rapidly under a stream of cool, dry air.

  • Exposure: Appose the dried slides to autoradiography film or a phosphor imaging screen in a light-tight cassette. Exposure time will vary depending on the radioligand and tissue receptor density (typically 1-7 days at -80°C).

  • Image Analysis: Develop the film or scan the phosphor screen. Quantify the density of binding in different anatomical regions using a densitometry system. Specific binding is calculated by subtracting the non-specific binding from the total binding.

Competition Binding Assay for AT1 Receptor Characterization

This protocol determines the affinity (Ki) of this compound for the AT1 receptor in membrane preparations by measuring its ability to compete with a radiolabeled ligand.

Competition_Binding_Workflow A Prepare Tissue/Cell Membrane Homogenates B Incubate Membranes with: - Constant concentration of Radioligand - Increasing concentrations of this compound A->B C Separate Bound and Free Radioligand (e.g., Filtration) B->C D Quantify Bound Radioactivity (e.g., Scintillation Counting) C->D E Data Analysis: - Plot % Inhibition vs. [this compound] - Determine IC₅₀ D->E F Calculate Ki using Cheng-Prusoff Equation E->F

Workflow for Competition Binding Assay

Materials:

  • Tissue homogenates or cell membranes expressing AT1 receptors

  • Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.2% BSA, pH 7.4)

  • Radioligand (e.g., ¹²⁵I-[Sar¹,Ile⁸] Angiotensin II) at a concentration near its Kd

  • This compound in a range of concentrations

  • Glass fiber filters

  • Filtration apparatus

  • Scintillation counter and vials

  • Scintillation fluid

Procedure:

  • Membrane Preparation: Prepare membrane fractions from tissues or cells known to express AT1 receptors.

  • Assay Setup: In a series of tubes, add a constant amount of membrane protein, a fixed concentration of the radioligand, and increasing concentrations of this compound. Include tubes for total binding (no this compound) and non-specific binding (excess of a standard unlabeled ligand or this compound).

  • Incubation: Incubate the tubes at room temperature for 60-120 minutes to reach binding equilibrium.

  • Filtration: Rapidly filter the contents of each tube through glass fiber filters using a filtration apparatus. This separates the membrane-bound radioligand from the free radioligand.

  • Washing: Quickly wash the filters with ice-cold binding buffer to remove any non-specifically trapped radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of specific binding at each concentration of this compound.

    • Plot the percentage of specific binding against the logarithm of the this compound concentration.

    • Use non-linear regression analysis to fit a sigmoidal dose-response curve and determine the IC50 value of this compound.

    • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.[5]

Conclusion

This compound is a powerful tool for the specific localization and characterization of AT1 receptors. The protocols provided herein offer a framework for utilizing this potent antagonist in standard receptor binding and autoradiography experiments. By employing this compound, researchers can gain valuable insights into the distribution and density of AT1 receptors, contributing to a better understanding of their role in physiology and disease.

References

Application Notes and Protocols for Long-Term Studies of L-159282

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following application notes and protocols are based on the hypothesized mechanism of action for L-159282 as a selective inhibitor of the PI3K/AKT/mTOR signaling pathway. This information is intended to serve as a comprehensive guide for designing long-term studies for a compound with such a mechanism.

Introduction

This compound is a novel investigational compound hypothesized to be a potent and selective inhibitor of the Phosphatidylinositol 3-kinase (PI3K)/AKT/mammalian Target of Rapamycin (mTOR) signaling pathway. This pathway is a critical regulator of cell proliferation, growth, survival, and metabolism, and its dysregulation is a hallmark of many cancers. These application notes provide a framework for designing and conducting long-term preclinical studies to evaluate the sustained efficacy, potential for resistance development, and chronic toxicity of this compound.

Hypothesized Signaling Pathway of this compound

The PI3K/AKT/mTOR pathway is a key signaling cascade downstream of receptor tyrosine kinases (RTKs). Upon activation by growth factors, PI3K phosphorylates PIP2 to PIP3, which in turn activates AKT. Activated AKT phosphorylates a range of downstream targets, including mTOR, leading to cell growth and proliferation. This compound is presumed to inhibit PI3K, thereby blocking this entire downstream signaling cascade.

PI3K_AKT_mTOR_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK Binds PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 PIP3 PIP3 PIP2->PIP3 Phosphorylates AKT AKT PIP3->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates CellSurvival Cell Survival AKT->CellSurvival CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth L159282 This compound L159282->PI3K Inhibits In_Vitro_Workflow Start Start: Select Cancer Cell Lines Culture Continuous Culture with This compound (0.1x - 10x IC50) Start->Culture Viability Bi-weekly Cell Viability Assay (IC50) Culture->Viability Western Periodic Western Blot (p-AKT, p-S6) Culture->Western Resistance Dose Escalation for Resistant Line Generation Culture->Resistance Analysis Data Analysis and Interpretation Viability->Analysis Western->Analysis Characterize Characterize Resistant Cell Lines Resistance->Characterize Characterize->Analysis In_Vivo_Workflow Start Start: Select Animal Models (Mice and Rats) Xenograft Xenograft Model Setup (Tumor Implantation) Start->Xenograft Toxicity Chronic Toxicity Study Setup Start->Toxicity Dosing_X Long-Term Dosing (Efficacy Study) Xenograft->Dosing_X Dosing_T Long-Term Dosing (Toxicity Study) Toxicity->Dosing_T Monitoring_X Tumor and Body Weight Monitoring Dosing_X->Monitoring_X Monitoring_T Clinical Observations, Body Weight, Blood Collection Dosing_T->Monitoring_T Endpoint_X Endpoint: Tumor Collection (Pharmacodynamics) Monitoring_X->Endpoint_X Endpoint_T Endpoint: Necropsy and Histopathology Monitoring_T->Endpoint_T Analysis Data Analysis and Reporting Endpoint_X->Analysis Endpoint_T->Analysis

Troubleshooting & Optimization

Technical Support Center: L-159282 & DMSO Solubility

Author: BenchChem Technical Support Team. Date: December 2025

Important Note: Information regarding the specific compound "L-159282" could not be located. The following technical support guide provides general troubleshooting advice for common solubility issues encountered with research compounds in Dimethyl Sulfoxide (DMSO).

This guide is intended for researchers, scientists, and drug development professionals to address challenges during experimental workflows.

Frequently Asked Questions (FAQs)

Q1: My compound, dissolved in DMSO, precipitates when I add it to my aqueous assay buffer. What is happening and how can I fix it?

A1: This is a common issue known as "precipitation upon dilution." It occurs because the compound that is soluble in a high concentration of organic solvent (DMSO) becomes insoluble when the concentration of the organic solvent is significantly reduced in the aqueous buffer.

Troubleshooting Steps:

  • Reduce Final DMSO Concentration: Aim for the lowest possible final DMSO concentration in your assay, ideally below 0.5%, and for sensitive cell lines, as low as 0.1%.[1] You may need to prepare a more concentrated DMSO stock solution to achieve this.

  • Step-wise Dilution: Instead of a single large dilution, perform serial dilutions. First, dilute the DMSO stock into a smaller volume of your assay buffer with vigorous mixing, then add this intermediate dilution to the final volume.[1]

  • Pre-warm the Buffer: Gently warming the aqueous buffer (e.g., to 37°C) before adding the DMSO stock can sometimes help maintain solubility, but be mindful of the thermal stability of your compound.[1][2]

  • Increase Mixing Speed: When adding the DMSO stock to the aqueous buffer, ensure rapid and thorough mixing by vortexing or rapid pipetting to avoid localized high concentrations that can initiate precipitation.[2]

Q2: I am observing high variability in my experimental results. Could this be related to compound solubility?

A2: Yes, poor solubility is a frequent cause of high variability. If your compound is not fully dissolved, the actual concentration in your assay wells will be inconsistent, leading to unreliable data.[3]

Verification and Solutions:

  • Visual Inspection: Before starting your experiment, visually inspect your diluted compound in the assay buffer for any signs of cloudiness or precipitate.[3]

  • Centrifugation: Centrifuge a sample of your final compound dilution. The presence of a pellet indicates precipitation.

  • Solubility Assessment: Perform a preliminary kinetic solubility test to determine the maximum concentration of your compound that remains soluble in the final assay buffer.

Q3: How should I prepare and store my DMSO stock solutions to minimize solubility issues?

A3: Proper preparation and storage are critical for maintaining the integrity of your compound stock solutions.

Best Practices:

  • Use High-Quality DMSO: Start with anhydrous, high-purity DMSO (≥99.9%).[4] DMSO is hygroscopic and can absorb water from the air, which may affect the solubility of some compounds.

  • Concentrated Stocks: Prepare a high-concentration stock solution (e.g., 10-100 mM) in 100% DMSO.[2]

  • Aliquoting: Aliquot the stock solution into smaller, single-use volumes in tightly sealed vials. This prevents repeated freeze-thaw cycles, which can cause the compound to precipitate over time.[3]

  • Storage Conditions: Store aliquots at -20°C or -80°C and protect them from light.[1]

Q4: Can I use sonication or heating to dissolve my compound in DMSO?

A4: Yes, these techniques can be helpful, but should be used with caution.

  • Sonication: A brief sonication in a water bath can help break up compound aggregates and facilitate dissolution.[2]

  • Gentle Warming: Gently warming the solution (e.g., to 37°C) can also aid in dissolving the compound.[1][2] However, it is crucial to ensure your compound is thermally stable and will not degrade at the temperature used.

Quantitative Data Summary

The following tables provide a general guide for working with DMSO.

Table 1: General Solubility of Compounds in Common Solvents

SolventTypeTypical Starting ConcentrationAdvantagesDisadvantages
DMSO Polar Aprotic10-100 mMHigh solubilizing power for a wide range of organic molecules.[2]Can be toxic to cells at higher concentrations (>0.5%); may precipitate upon aqueous dilution.[2]
Ethanol Polar Protic1-50 mMBiologically compatible; can be used in combination with other solvents.[2]Lower solubilizing power than DMSO for highly nonpolar compounds.[2]
PBS (pH 7.4) Aqueous Buffer<10 µM (typical for poorly soluble compounds)Physiologically relevant for in vitro assays.[2]Very low solubility for many small molecule inhibitors.[2]

Table 2: Recommended Final DMSO Concentrations in Biological Assays

Assay TypeRecommended Max. DMSO ConcentrationNotes
Enzyme Assays <1%Some enzymes can tolerate up to 10%, but this should be validated.[5]
Cell-Based Assays <0.5%For sensitive cell lines, aim for <0.1%.[1]
High-Throughput Screening 0.1% - 1%Vehicle controls are essential to monitor for solvent effects.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

  • Weigh Compound: Accurately weigh a precise amount of the compound using an analytical balance.

  • Calculate Solvent Volume: Based on the molecular weight of the compound, calculate the volume of anhydrous, high-purity DMSO required to achieve a 10 mM concentration.

  • Dissolution: Add the calculated volume of DMSO to the vial containing the compound.

  • Mixing: Vortex the solution for 1-2 minutes. If the compound does not fully dissolve, a brief sonication (5-10 minutes in a water bath sonicator) or gentle warming (to 37°C) can be applied, provided the compound is stable under these conditions.[2]

  • Storage: Store the stock solution in small, single-use aliquots at -20°C or -80°C.[2]

Protocol 2: Kinetic Solubility Assessment in Aqueous Buffer

  • Prepare Serial Dilutions: Prepare a series of dilutions of your DMSO stock solution in your final assay buffer in a multi-well plate.

  • Incubate: Incubate the plate at the intended assay temperature for a set period (e.g., 1-2 hours).[1]

  • Measure Turbidity: Measure the turbidity of each well using a plate reader (at a wavelength such as 600 nm) or by visual inspection for any signs of precipitation.[1]

  • Determine Solubility Limit: The highest concentration that remains clear is the approximate kinetic solubility of your compound in that specific buffer. For a more quantitative measure, centrifuge the plate and measure the concentration of the compound in the supernatant using an appropriate analytical method like HPLC.[1]

Visualizations

Experimental_Workflow cluster_prep Stock Solution Preparation cluster_dilution Working Solution Preparation cluster_assay Experimental Assay weigh Weigh Compound add_dmso Add Anhydrous DMSO weigh->add_dmso Calculate Volume dissolve Vortex / Sonicate add_dmso->dissolve aliquot Aliquot & Store at -80°C dissolve->aliquot thaw Thaw Aliquot aliquot->thaw intermediate Intermediate Dilution (in DMSO or Buffer) thaw->intermediate final Final Dilution in Assay Buffer intermediate->final add_to_assay Add to Assay Plate final->add_to_assay incubate Incubate add_to_assay->incubate readout Measure Readout incubate->readout

Caption: A typical experimental workflow from stock solution preparation to final assay readout.

Troubleshooting_Solubility start Compound Precipitates in Aqueous Buffer q1 Is final DMSO concentration > 0.5%? start->q1 a1_yes Decrease final DMSO concentration. Prepare a more concentrated stock. q1->a1_yes Yes a1_no Proceed to next check q1->a1_no No q2 Was the dilution a single step? a1_no->q2 a2_yes Use a step-wise dilution method. q2->a2_yes Yes a2_no Proceed to next check q2->a2_no No q3 Was the solution mixed rapidly upon dilution? a2_no->q3 a3_no Increase mixing speed (vortex). Add DMSO stock to buffer, not vice-versa. q3->a3_no No a3_yes Consider advanced options q3->a3_yes Yes advanced Advanced Troubleshooting a3_yes->advanced solubilizers Use solubilizing agents (e.g., cyclodextrins). advanced->solubilizers ph_adjust Adjust buffer pH (if compound is ionizable). advanced->ph_adjust

Caption: A troubleshooting decision tree for addressing compound precipitation issues.

References

Technical Support Center: Optimizing L-159282 Dosage for Maximal AT1 Blockade

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on determining the optimal dosage of the AT1 receptor antagonist, L-159282, for achieving maximal blockade in experimental settings. Due to the limited availability of published data on specific dosages for this compound, this guide provides a framework for empirical determination through established in vitro and in vivo methodologies.

Frequently Asked Questions (FAQs)

Q1: Why is there no standard recommended dosage for this compound in the literature?

A1: The absence of a standardized dosage for this compound in publicly available scientific literature suggests that it may be a less commonly studied compound compared to other AT1 receptor antagonists like losartan or valsartan. The optimal dosage of any compound is highly dependent on the specific experimental system, including the cell line, animal model, and the endpoint being measured. Therefore, it is crucial for researchers to empirically determine the optimal concentration or dose for their specific application.

Q2: What are the key parameters to consider when determining the optimal dosage of an AT1 receptor antagonist?

A2: The two primary parameters to consider are the compound's binding affinity for the AT1 receptor (Ki) and its functional potency in inhibiting Angiotensin II-induced responses (IC50 or EC50). Additionally, for in vivo studies, pharmacokinetic properties such as absorption, distribution, metabolism, and excretion (ADME) are critical in determining the appropriate dosage and administration schedule.

Q3: What are some common pitfalls to avoid when working with AT1 receptor antagonists?

A3: Common issues include using a concentration that is too high, leading to off-target effects, or a concentration that is too low, resulting in incomplete receptor blockade. It is also important to ensure the stability and purity of the compound. Inconsistent results can arise from variability in cell line expression of the AT1 receptor or suboptimal assay conditions.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
High variability in replicate experiments Inconsistent cell passage number or health; variability in reagent preparation; unstable compound.Use cells within a consistent passage number range. Prepare fresh reagents for each experiment. Verify the stability of your this compound stock solution.
No or weak inhibition of Angiotensin II response This compound concentration is too low; low AT1 receptor expression in the experimental model; poor compound solubility.Perform a dose-response curve to determine the optimal concentration. Confirm AT1 receptor expression using qPCR or Western blot. Check the solubility of this compound in your assay buffer and consider using a different solvent if necessary.
Unexpected or off-target effects observed This compound concentration is too high; interaction with other receptors or signaling pathways.Lower the concentration of this compound. Use a structurally different AT1 receptor antagonist as a control to confirm that the observed effect is specific to AT1 blockade.
Discrepancy between in vitro and in vivo results Poor pharmacokinetic properties of this compound (e.g., low bioavailability, rapid metabolism).Conduct pharmacokinetic studies to determine the plasma concentration and half-life of this compound in your animal model. Adjust the dosage and administration frequency accordingly.

Experimental Protocols for Dosage Optimization

To determine the optimal dosage of this compound, a tiered approach starting with in vitro assays to determine binding affinity and functional potency, followed by in vivo studies to establish an effective dose-response relationship, is recommended.

In Vitro Characterization

1. Radioligand Binding Assay to Determine Binding Affinity (Ki)

This assay measures the affinity of this compound for the AT1 receptor by competing with a radiolabeled ligand.[1][2][3][4][5][6]

  • Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound and calculate its binding affinity (Ki).

  • Materials:

    • Cell membranes expressing the human AT1 receptor (e.g., from HEK293 or CHO cells).

    • Radioligand: 125I-[Sar1,Ile8]Angiotensin II.

    • This compound stock solution.

    • Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4).

    • Wash buffer (ice-cold assay buffer).

    • Non-specific binding control (e.g., 10 µM unlabeled losartan).

  • Procedure:

    • Prepare serial dilutions of this compound.

    • In a 96-well plate, incubate the cell membranes with the radioligand and varying concentrations of this compound or the non-specific control.

    • Separate bound from free radioligand by rapid filtration through glass fiber filters.

    • Measure the radioactivity of the filters using a gamma counter.

    • Plot the percentage of specific binding against the log concentration of this compound to determine the IC50.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

2. Calcium Mobilization Assay to Determine Functional Potency (IC50)

This functional assay measures the ability of this compound to inhibit Angiotensin II-induced intracellular calcium mobilization.[7][8][9][10][11][12]

  • Objective: To determine the IC50 of this compound in a cell-based functional assay.

  • Materials:

    • Cells stably expressing the human AT1 receptor (e.g., HEK293 or CHO cells).

    • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

    • Angiotensin II.

    • This compound stock solution.

    • A fluorescence plate reader with an injection system.

  • Procedure:

    • Load the cells with the calcium-sensitive dye.

    • Pre-incubate the cells with varying concentrations of this compound.

    • Stimulate the cells with a fixed concentration of Angiotensin II (typically the EC80).

    • Measure the change in fluorescence intensity, which corresponds to the intracellular calcium concentration.

    • Plot the inhibition of the Angiotensin II response against the log concentration of this compound to determine the IC50.

In Vivo Dose-Response Study

1. Dose-Ranging Study in an Animal Model of Hypertension

This study aims to identify the dose range of this compound that effectively blocks the pressor response to Angiotensin II.[13][14][15]

  • Objective: To determine the effective dose (ED50) of this compound for blocking the hypertensive effect of Angiotensin II.

  • Animal Model: Spontaneously Hypertensive Rats (SHR) or another suitable model.

  • Procedure:

    • Implant telemetry devices for continuous blood pressure monitoring.

    • Establish a baseline blood pressure for each animal.

    • Administer increasing doses of this compound (e.g., 0.1, 1, 10, 30 mg/kg) via the desired route (e.g., oral gavage, intravenous injection).

    • After a set period for drug absorption, challenge the animals with an intravenous injection of Angiotensin II.

    • Measure the blunting of the Angiotensin II-induced pressor response at each dose of this compound.

    • Plot the percentage of inhibition of the pressor response against the log dose of this compound to determine the ED50.

Data Presentation

Table 1: Comparative Binding Affinities (Ki) of Common AT1 Receptor Antagonists

CompoundKi (nM) for Human AT1 Receptor
Losartan~20
EXP3174 (active metabolite of Losartan)~1
Valsartan~30
Irbesartan~2
Candesartan~0.4
Telmisartan~3
Olmesartan~1
This compound To be determined experimentally

Note: Ki values can vary depending on the experimental conditions.

Table 2: Example In Vivo Dosing of AT1 Receptor Antagonists in Rodent Models

CompoundAnimal ModelDose RangeRoute of Administration
LosartanRat1 - 30 mg/kg/dayOral
ValsartanRat1 - 10 mg/kg/dayOral
IrbesartanRat3 - 30 mg/kg/dayOral
This compound To be determined experimentally To be determined

Mandatory Visualizations

G cluster_0 In Vitro Characterization cluster_1 In Vivo Validation A Prepare AT1 Receptor-Expressing Cell Membranes B Radioligand Binding Assay A->B C Determine IC50 B->C D Calculate Ki (Binding Affinity) C->D Cheng-Prusoff Equation H Select Animal Model (e.g., SHR) D->H Inform In Vivo Starting Dose E Culture AT1 Receptor-Expressing Cells F Calcium Mobilization Assay E->F G Determine IC50 (Functional Potency) F->G G->H Inform In Vivo Starting Dose I Administer Graded Doses of this compound H->I J Challenge with Angiotensin II I->J K Measure Blood Pressure Response J->K L Determine ED50 K->L

Caption: Experimental workflow for determining the optimal dosage of this compound.

G AngII Angiotensin II AT1R AT1 Receptor AngII->AT1R Gq Gq/11 AT1R->Gq L159282 This compound L159282->AT1R Blockade PLC Phospholipase C (PLC) Gq->PLC PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER activates receptor on PKC Protein Kinase C (PKC) DAG->PKC Ca2 [Ca2+]i ↑ ER->Ca2 releases Ca2+ Ca2->PKC CellResponse Cellular Responses (e.g., Vasoconstriction, Proliferation) Ca2->CellResponse PKC->CellResponse

Caption: Angiotensin II signaling pathway and the mechanism of action of this compound.

References

Technical Support Center: Off-Target Effects of L-159282 at High Concentrations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering off-target effects of L-159282, an Angiotensin II receptor antagonist, particularly at high concentrations in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is the primary target of this compound?

This compound is an Angiotensin II receptor blocker (ARB), and its primary therapeutic target is the Angiotensin II receptor type 1 (AT1).[1][2][3] Blockade of the AT1 receptor leads to vasodilation and a decrease in blood pressure.[1]

Q2: What are the potential off-target effects of this compound, especially at high concentrations?

At high concentrations, this compound and other ARBs may exhibit off-target effects by interacting with other receptors. The two most commonly reported off-targets for this class of drugs are the Angiotensin II receptor type 2 (AT2) and Peroxisome Proliferator-Activated Receptor-gamma (PPARγ).[3] While most ARBs show high selectivity for the AT1 receptor over the AT2 receptor, high concentrations can lead to significant AT2 receptor binding.[3][4] Additionally, several ARBs have been shown to act as agonists of PPARγ.

Q3: What are the downstream signaling consequences of these off-target interactions?

  • AT2 Receptor Activation: The signaling pathways of the AT1 and AT2 receptors are distinct.[3][4] While AT1 receptor activation is primarily linked to vasoconstriction and cell proliferation, AT2 receptor activation is often associated with opposing effects, including vasodilation and anti-proliferative responses, potentially through the activation of phosphatases and the nitric oxide/cGMP pathway.[3][4]

  • PPARγ Activation: PPARγ is a nuclear receptor that regulates gene expression involved in adipocyte differentiation, glucose metabolism, and inflammation.[5] Activation of PPARγ by a ligand like an ARB can lead to changes in the transcription of target genes.[6][7]

Troubleshooting Guide

This guide addresses specific issues that may arise during experiments with this compound at high concentrations.

Issue 1: Unexpected or contradictory results in functional assays (e.g., cell proliferation, vasoconstriction).

  • Possible Cause: Off-target activation of the AT2 receptor, which can mediate effects opposite to those of the AT1 receptor.

  • Troubleshooting Steps:

    • Confirm Receptor Expression: Verify the expression levels of both AT1 and AT2 receptors in your experimental system (e.g., cell line, tissue) using techniques like qPCR or Western blotting.

    • Use a Selective AT2 Antagonist: To confirm if the unexpected effects are mediated by the AT2 receptor, co-incubate your system with a selective AT2 receptor antagonist (e.g., PD123319) and this compound.[3][4] A reversal of the unexpected effect would suggest AT2 receptor involvement.

Issue 2: Changes in cellular metabolism, differentiation, or inflammatory responses not attributable to AT1 receptor blockade.

  • Possible Cause: Off-target activation of PPARγ.

  • Troubleshooting Steps:

    • Assess PPARγ Activation: Measure the expression of known PPARγ target genes (e.g., those involved in adipogenesis or lipid metabolism) using qPCR.

    • Use a PPARγ Antagonist: To confirm PPARγ-mediated effects, co-treat with a selective PPARγ antagonist (e.g., GW9662) alongside the high concentration of this compound. Inhibition of the observed metabolic or inflammatory changes would point to PPARγ activation.

Issue 3: Inconsistent downstream signaling readouts (e.g., ERK phosphorylation, intracellular calcium levels).

  • Possible Cause: Crosstalk between AT1, AT2, and other G-protein coupled receptor (GPCR) signaling pathways. High concentrations of this compound might interfere with other GPCRs.

  • Troubleshooting Steps:

    • Profile Downstream Pathways: Analyze key downstream signaling nodes for both Gq/11 (e.g., calcium mobilization, PKC activation) and Gi/o (e.g., cAMP levels) coupled receptors to identify which pathways are being affected.

    • Receptor Selectivity Profiling: If available, perform or consult a receptor selectivity panel to identify other potential GPCRs that this compound may be binding to at high concentrations.

Quantitative Data: Selectivity Profile of Angiotensin Receptor Blockers

Due to the limited availability of specific selectivity panel data for this compound, the following tables provide representative binding affinities (Ki values in nM) for other commonly used ARBs against the primary target (AT1), a common off-target (AT2), and a panel of other GPCRs. This data can help researchers anticipate potential cross-reactivity.

Table 1: Binding Affinities of Select ARBs for AT1 and AT2 Receptors

CompoundAT1 Receptor (Ki, nM)AT2 Receptor (Ki, nM)Selectivity (AT2/AT1)
Losartan~10 - 36>10,000>277 - 1000
Irbesartan~0.5 - 1>10,000>10,000
CandesartanHigh AffinityNegligible Affinity>10,000
Valsartan~20,000-fold selective for AT1>10,000~20,000

Note: Lower Ki values indicate higher binding affinity. Data compiled from multiple sources.[8][9]

Table 2: Representative Off-Target Profile of an Angiotensin Receptor Blocker (ARB)

Receptor/TargetBinding Affinity (Ki, nM)
Primary Target
Angiotensin AT1<10
Potential Off-Targets
Angiotensin AT2>10,000
Adrenergic α1A>1,000
Adrenergic α2A>1,000
Adrenergic β1>1,000
Dopamine D2>1,000
Serotonin 5-HT1A>1,000
Muscarinic M1>1,000
Histamine H1>1,000
PPARγ (EC50)~3,000 - 5,000

This table presents a hypothetical off-target profile for a typical ARB based on publicly available screening data for this class of compounds. Actual values for this compound may vary.

Experimental Protocols

1. Radioligand Binding Assay to Determine Receptor Affinity

This protocol is used to determine the binding affinity (Ki) of this compound for the AT1 and AT2 receptors.

  • Materials:

    • Cell membranes expressing the human AT1 or AT2 receptor.

    • Radioligand (e.g., [125I]Sar1,Ile8-Angiotensin II).

    • This compound at various concentrations.

    • Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4).

    • Wash buffer (ice-cold).

    • Glass fiber filters.

    • Scintillation counter.

  • Procedure:

    • Incubate cell membranes with a fixed concentration of radioligand and varying concentrations of this compound in the binding buffer.

    • Allow the reaction to reach equilibrium (e.g., 60 minutes at room temperature).

    • Terminate the reaction by rapid filtration through glass fiber filters to separate bound and free radioligand.

    • Wash the filters with ice-cold wash buffer.

    • Measure the radioactivity retained on the filters using a scintillation counter.

    • Calculate the IC50 value (the concentration of this compound that inhibits 50% of specific radioligand binding) and convert it to a Ki value using the Cheng-Prusoff equation.

2. Intracellular Calcium Mobilization Assay

This assay measures the functional activity of this compound at Gq-coupled receptors, such as the AT1 receptor.

  • Materials:

    • Cells expressing the receptor of interest (e.g., HEK293-AT1).

    • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM).

    • Pluronic F-127.

    • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

    • This compound at various concentrations.

    • Fluorescence plate reader with an injection system.

  • Procedure:

    • Load the cells with the calcium-sensitive dye.

    • Wash the cells to remove extracellular dye.

    • Place the cell plate in the fluorescence plate reader.

    • Establish a baseline fluorescence reading.

    • Inject varying concentrations of this compound and monitor the change in fluorescence over time.

    • Analyze the data to determine the EC50 value (the concentration of this compound that produces 50% of the maximal response).

3. ERK Phosphorylation Western Blot

This protocol assesses the effect of this compound on the activation of the MAPK/ERK signaling pathway, which can be downstream of both AT1 and other GPCRs.

  • Materials:

    • Cells of interest.

    • This compound at various concentrations.

    • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

    • Protein assay kit (e.g., BCA).

    • SDS-PAGE gels and electrophoresis apparatus.

    • PVDF membrane and transfer apparatus.

    • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST).

    • Primary antibodies (anti-phospho-ERK1/2 and anti-total-ERK1/2).

    • HRP-conjugated secondary antibody.

    • Chemiluminescent substrate.

    • Imaging system.

  • Procedure:

    • Treat cells with varying concentrations of this compound for a specified time.

    • Lyse the cells and determine the protein concentration.

    • Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with the primary antibody against phospho-ERK1/2.

    • Wash and then incubate with the HRP-conjugated secondary antibody.

    • Detect the chemiluminescent signal.

    • Strip the membrane and re-probe with an antibody against total ERK1/2 for normalization.

    • Quantify the band intensities to determine the change in ERK phosphorylation.

Visualizations

Gq_Signaling_Pathway L159282 This compound (High Conc.) AT1R AT1 Receptor L159282->AT1R Antagonist Gq_protein Gq/11 AT1R->Gq_protein Activates PLC Phospholipase C (PLC) Gq_protein->PLC PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3R PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2_release Ca²⁺ Release ER->Ca2_release ERK_activation ERK Activation PKC->ERK_activation Leads to

Caption: AT1 Receptor (Gq-coupled) Signaling Pathway.

PPARg_Signaling_Pathway L159282 This compound (High Conc.) PPARg PPARγ L159282->PPARg Agonist Heterodimer PPARγ-RXR Heterodimer PPARg->Heterodimer RXR RXR RXR->Heterodimer PPRE PPRE (DNA Response Element) Heterodimer->PPRE Binds to Gene_Transcription Target Gene Transcription PPRE->Gene_Transcription Regulates Metabolic_Effects Metabolic & Anti-inflammatory Effects Gene_Transcription->Metabolic_Effects

Caption: PPARγ Signaling Pathway Activation.

Experimental_Workflow_Troubleshooting Start Unexpected Experimental Result with High [this compound] Hypothesis1 Hypothesis 1: AT2 Receptor Off-Target Effect Start->Hypothesis1 Hypothesis2 Hypothesis 2: PPARγ Off-Target Effect Start->Hypothesis2 Hypothesis3 Hypothesis 3: Other GPCR Off-Target Effect Start->Hypothesis3 Experiment1 Co-treat with AT2 Antagonist Hypothesis1->Experiment1 Experiment2 Co-treat with PPARγ Antagonist Hypothesis2->Experiment2 Experiment3 Receptor Selectivity Screening Hypothesis3->Experiment3 Result1 Effect Reversed? Experiment1->Result1 Result2 Effect Reversed? Experiment2->Result2 Conclusion3 Identify New Off-Target Experiment3->Conclusion3 Conclusion1 AT2 Mediated Result1->Conclusion1 Yes No_Effect No Reversal Result1->No_Effect No Conclusion2 PPARγ Mediated Result2->Conclusion2 Yes Result2->No_Effect No

Caption: Troubleshooting Workflow for Off-Target Effects.

References

Technical Support Center: Stability of Research Compounds in Aqueous Solution

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: No specific stability data for a compound designated "L-159282" is publicly available. The following technical support guide provides a generalized framework and best practices for assessing the aqueous stability of a research compound, referred to herein as "Compound L". The data and protocols presented are illustrative and should be adapted to the specific properties of the compound under investigation.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of Compound L in an aqueous solution?

The stability of Compound L in an aqueous solution can be influenced by a combination of chemical and physical factors. The most common factors to consider are:

  • pH: The acidity or alkalinity of the solution can catalyze hydrolytic degradation. Many compounds exhibit pH-dependent stability, with optimal stability within a narrow pH range.

  • Temperature: Elevated temperatures typically accelerate the rate of chemical degradation reactions, such as hydrolysis and oxidation.[1] Conversely, storage at lower temperatures (e.g., 2-8°C or frozen) can often enhance stability.

  • Light Exposure: Exposure to ultraviolet (UV) or visible light can lead to photodegradation.[2] It is crucial to protect light-sensitive compounds during experiments and storage.

  • Oxidation: The presence of dissolved oxygen or oxidizing agents can lead to oxidative degradation of susceptible functional groups within the molecule.

  • Enzymatic Degradation: If the aqueous solution is not sterile or contains biological components (e.g., cell culture media, serum), enzymes may be present that can metabolize or degrade Compound L.

Q2: How can I determine the optimal pH for storing my aqueous stock solution of Compound L?

To determine the optimal pH for storage, a pH stability study should be performed. This typically involves preparing solutions of Compound L in a series of buffers with different pH values (e.g., pH 3, 5, 7.4, 9) and monitoring the concentration of the compound over time at a constant temperature. The pH at which the least degradation is observed is considered the optimal pH for storage.

Q3: What is the recommended procedure for preparing an aqueous stock solution of Compound L?

For initial solubility and stability assessments, it is common to first dissolve the compound in a small amount of a water-miscible organic solvent, such as dimethyl sulfoxide (DMSO) or ethanol, before diluting it with the desired aqueous buffer. However, it is important to be aware that the final concentration of the organic solvent should be low enough to not affect the experimental system. For compounds with sufficient aqueous solubility, direct dissolution in the buffer is preferred.

Troubleshooting Guide

Issue: I am observing a rapid loss of Compound L in my aqueous solution, even when stored at 4°C.

Possible Causes and Solutions:

  • pH-dependent instability: The pH of your solution may not be optimal for Compound L's stability.

    • Troubleshooting Step: Perform a pH stability study as described in the FAQs to identify a more suitable pH range.

  • Oxidative degradation: Compound L may be susceptible to oxidation.

    • Troubleshooting Step: Prepare your solutions using deoxygenated buffers. This can be achieved by sparging the buffer with an inert gas like nitrogen or argon before adding the compound. You may also consider adding an antioxidant, if compatible with your experimental system.

  • Photodegradation: Even ambient laboratory light can degrade sensitive compounds over time.

    • Troubleshooting Step: Protect your solutions from light at all times by using amber vials or by wrapping the container with aluminum foil.

  • Adsorption to container surfaces: Highly lipophilic compounds can adsorb to plastic surfaces, leading to an apparent loss of concentration.

    • Troubleshooting Step: Try using low-adhesion microcentrifuge tubes or glass vials. Including a small percentage of a non-ionic surfactant (e.g., Tween-20) in your buffer can sometimes mitigate this issue, if appropriate for your experiment.

Issue: I see precipitation in my aqueous solution of Compound L after preparation or upon freeze-thawing.

Possible Causes and Solutions:

  • Low aqueous solubility: The concentration of Compound L may exceed its solubility limit in the chosen aqueous buffer.

    • Troubleshooting Step: Determine the aqueous solubility of Compound L. You may need to prepare a lower concentration stock solution or use a different buffer system. The use of co-solvents may also be explored.

  • Freeze-thaw instability: The process of freezing and thawing can cause some compounds to precipitate out of solution.

    • Troubleshooting Step: Prepare smaller, single-use aliquots of your stock solution to avoid multiple freeze-thaw cycles. If you must freeze-thaw, do so quickly using a dry ice/ethanol bath for freezing and a 37°C water bath for thawing.

Quantitative Data Summary

The following tables present hypothetical stability data for "Compound L" under various conditions.

Table 1: Effect of pH on the Stability of Compound L in Aqueous Solution at 37°C

pHBuffer System (50 mM)Half-life (t½) in hours
3.0Citrate12.5
5.0Acetate48.2
7.4Phosphate24.7
9.0Tris8.1

Table 2: Effect of Temperature on the Stability of Compound L in Aqueous Solution (pH 7.4)

Temperature (°C)Half-life (t½) in days
495
2515
371.03

Table 3: Effect of Light Exposure on the Stability of Compound L in Aqueous Solution (pH 7.4, 25°C)

Condition% Remaining after 24 hours
Protected from Light92.3%
Exposed to Ambient Light65.1%
Exposed to UV Light (254 nm)15.8%

Experimental Protocols

Protocol 1: Determination of Aqueous Stability of Compound L

Objective: To determine the degradation kinetics of Compound L in an aqueous buffer at a specific pH and temperature.

Materials:

  • Compound L

  • Aqueous buffer of desired pH (e.g., 50 mM phosphate buffer, pH 7.4)

  • High-purity water

  • Calibrated pH meter

  • Incubator or water bath

  • HPLC system with a suitable column and detector

  • Volumetric flasks and pipettes

  • Amber vials

Procedure:

  • Preparation of Stock Solution: Prepare a concentrated stock solution of Compound L in a suitable solvent (e.g., DMSO).

  • Preparation of Working Solution: Dilute the stock solution with the desired aqueous buffer to a final concentration within the linear range of the analytical method (e.g., 10 µg/mL). Ensure the final concentration of the organic solvent is minimal (e.g., <0.1%).

  • Incubation: Aliquot the working solution into several amber vials and place them in a calibrated incubator or water bath set to the desired temperature.

  • Time-Point Sampling: At predetermined time points (e.g., 0, 2, 4, 8, 12, 24 hours), remove one vial from the incubator.

  • Sample Analysis: Immediately analyze the concentration of Compound L in the sample using a validated HPLC method.

  • Data Analysis: Plot the natural logarithm of the concentration of Compound L versus time. The degradation rate constant (k) can be determined from the slope of the linear regression line. The half-life (t½) can then be calculated using the formula: t½ = 0.693 / k.

Visualizations

Signaling_Pathway cluster_membrane Cell Membrane Receptor Receptor Kinase A Kinase A Receptor->Kinase A Activates Compound L Compound L Compound L->Receptor Binds Kinase B Kinase B Kinase A->Kinase B Phosphorylates Transcription Factor Transcription Factor Kinase B->Transcription Factor Activates Gene Expression Gene Expression Transcription Factor->Gene Expression Promotes Experimental_Workflow cluster_prep Preparation cluster_incubation Incubation & Sampling cluster_analysis Analysis Stock_Solution Prepare Compound L Stock Solution (DMSO) Working_Solution Prepare Aqueous Working Solution (Buffer) Stock_Solution->Working_Solution Incubate Incubate at Controlled Temperature Working_Solution->Incubate Sample Sample at Time Points (t=0, 1, 2...) Incubate->Sample HPLC Quantify Compound L by HPLC Sample->HPLC Data Calculate Degradation Rate and Half-life HPLC->Data

References

Troubleshooting inconsistent results with L-159282

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: L-159282

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered when working with the ASRK1 inhibitor, this compound.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is a potent and selective, ATP-competitive inhibitor of the Apoptosis Signal-Regulating Kinase 1 (ASRK1). By blocking the ATP-binding site of ASRK1, it prevents the phosphorylation of its downstream target, the transcription factor FTF1. This leads to a reduction in the expression of the anti-apoptotic protein IAPF, thereby promoting apoptosis in ASRK1-dependent cancer cells.

Q2: What are the best practices for preparing and storing this compound stock solutions?

A2: Proper storage and handling are critical for maintaining the integrity of this compound.[1]

  • Reconstitution: Prepare stock solutions by dissolving solid this compound in anhydrous DMSO to a concentration of 10 mM. Gentle warming in a 37°C water bath or sonication can aid dissolution.[2]

  • Storage: Store stock solutions in small aliquots in tightly sealed amber vials at -80°C to protect from light and repeated freeze-thaw cycles.[1]

  • Stability: this compound is stable for up to 6 months when stored correctly. Avoid prolonged exposure to room temperature and light to prevent degradation.

Q3: We are observing inconsistent IC50 values in our cell viability assays. What could be the cause?

A3: Inconsistent IC50 values are a common issue and can stem from several factors.[3]

  • Compound Solubility: this compound can precipitate in aqueous media at high concentrations. Visually inspect your working solutions for any precipitates before treating cells.[3]

  • Cell Density and Passage Number: Ensure you are using a consistent cell seeding density and cells within a defined, low-passage number range for all experiments.[3]

  • Assay Conditions: Standardize all assay parameters, including incubation times and reagent preparation, across experiments.[3]

Q4: Why are we not observing apoptosis after this compound treatment, even though we see a decrease in phosphorylated FTF1?

A4: This suggests that either the downstream pathway is being bypassed or the apoptotic machinery is compromised in your cell model.

  • Alternative Survival Pathways: Cells may have activated compensatory survival pathways that negate the effect of IAPF downregulation. Consider investigating other key apoptosis regulators.

  • Inactive Caspases: Ensure that crucial executioner caspases (e.g., Caspase-3) are present and can be activated in your cells.

  • Duration of Treatment: The time required to commit to and execute apoptosis can vary. Perform a time-course experiment (e.g., 24, 48, 72 hours) to identify the optimal endpoint.

Q5: How can we differentiate between on-target effects of this compound and potential off-target or cytotoxic effects?

A5: Distinguishing on-target from off-target effects is crucial for interpreting your results.[4][5]

  • Dose-Response Correlation: A clear relationship between the concentration of this compound and the inhibition of pFTF1 suggests an on-target effect.[3]

  • Use of Controls: Employ a structurally related but inactive analog of this compound as a negative control. If this analog does not produce the same phenotype, it strengthens the evidence for an on-target effect.[5]

  • Rescue Experiments: If possible, overexpressing a drug-resistant mutant of ASRK1 should reverse the phenotypic effects of this compound treatment.[3]

  • Cytotoxicity Assessment: Perform a cell viability assay to determine the concentration range that is non-toxic. Functional assays should be conducted at concentrations below the cytotoxic threshold to avoid confounding results.[3][4]

Troubleshooting Guides

Issue 1: High Variability in IC50 Values
Potential Cause Recommended Solution
Compound Precipitation Prepare fresh dilutions for each experiment. Visually inspect for precipitates. Lower the final concentration or include a small amount of a co-solvent if compatible with your system.[1]
Inconsistent Cell Seeding Ensure a consistent number of cells are seeded per well. Use an automated cell counter for accuracy.[3]
High Cell Passage Number Use cells within a consistent and low-passage number range (e.g., passages 5-15) to avoid genetic drift.[3]
Variable Incubation Time Standardize the duration of compound exposure across all experiments to ensure reproducibility.[3]
Issue 2: Unexpected Cytotoxicity
Potential Cause Recommended Solution
High Compound Concentration Perform a dose-response experiment to identify the optimal, non-toxic concentration range for your functional assays.[4]
Solvent Toxicity Ensure the final concentration of the vehicle (e.g., DMSO) is low (typically ≤ 0.1%) and consistent across all conditions, including controls.[4]
Off-Target Effects At high concentrations, this compound may have off-target activities. Use the lowest effective concentration possible to minimize these effects.[5]

Quantitative Data Summary

The following table summarizes reported IC50 values for this compound across different cancer cell lines. Variability can be attributed to differences in ASRK1 expression levels and genetic backgrounds.

Cell LineCancer TypeASRK1 ExpressionIC50 (nM)
HL-60 LeukemiaHigh50
MCF-7 Breast CancerModerate250
A549 Lung CancerLow> 1000
U-87 MG GlioblastomaHigh75

Experimental Protocols

Protocol 1: Western Blot for Phosphorylated FTF1 (pFTF1)
  • Cell Culture and Treatment: Plate cells and allow them to adhere overnight. Treat with this compound at desired concentrations (and a vehicle control) for the specified time (e.g., 6 hours).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, run the gel, and transfer the proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

    • Incubate with a primary antibody against pFTF1 overnight at 4°C.

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an ECL substrate and an imaging system.

  • Stripping and Re-probing: Strip the membrane and re-probe with an antibody for total FTF1 and a loading control (e.g., GAPDH) to ensure equal loading.

Protocol 2: Apoptosis Detection by Annexin V Staining
  • Cell Culture and Treatment: Plate cells and treat with this compound and a vehicle control for the desired time (e.g., 48 hours).

  • Cell Harvesting: Collect both adherent and floating cells. Wash adherent cells with PBS and detach using trypsin. Combine all cells.[4]

  • Staining: Centrifuge the cell suspension and resuspend the pellet in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.

    • Annexin V-positive, PI-negative cells are in early apoptosis.

    • Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.

Visualizations

L159282_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ASRK1 ASRK1 Receptor ADP ADP ASRK1->ADP FTF1 FTF1 ASRK1->FTF1 Phosphorylates ATP ATP ATP->ASRK1 pFTF1 pFTF1 FTF1->pFTF1 IAPF_Gene IAPF Gene pFTF1->IAPF_Gene Activates Transcription IAPF_Protein IAPF Protein IAPF_Gene->IAPF_Protein Expression Apoptosis Apoptosis IAPF_Protein->Apoptosis Inhibits L159282 This compound L159282->ASRK1 Inhibits Western_Blot_Workflow start Start: Cell Treatment with this compound lysis Cell Lysis & Protein Quantification start->lysis sds_page SDS-PAGE lysis->sds_page transfer Protein Transfer to PVDF Membrane sds_page->transfer blocking Blocking with 5% BSA transfer->blocking primary_ab Primary Antibody (anti-pFTF1) blocking->primary_ab secondary_ab Secondary Antibody (HRP-conjugated) primary_ab->secondary_ab detection ECL Detection secondary_ab->detection reprobe Strip & Re-probe (Total FTF1, GAPDH) detection->reprobe end End: Data Analysis reprobe->end Troubleshooting_Tree start Inconsistent Results with this compound q1 Is the IC50 value highly variable? start->q1 sol1 Check for precipitation. Standardize cell density and passage number. q1->sol1 Yes q2 Is apoptosis observed after decrease in pFTF1? q1->q2 No sol1->q2 sol2 Perform time-course. Check for compensatory pathways or inactive caspases. q2->sol2 No q3 Are there unexpected cytotoxic effects? q2->q3 Yes sol2->q3 sol3 Lower compound concentration. Verify solvent toxicity. Use negative controls. q3->sol3 Yes end Consult Further Technical Support q3->end No sol3->end

References

Technical Support Center: Preventing Compound Precipitation in Media

Author: BenchChem Technical Support Team. Date: December 2025

Note on L-159282: Publicly available scientific databases do not contain information on a compound with the designation "this compound." The following guide provides a general framework and best practices for preventing the precipitation of sparingly soluble small molecules in experimental media. The principles and troubleshooting steps outlined here are broadly applicable to researchers working with such compounds.

This guide is designed for researchers, scientists, and drug development professionals to address the common challenge of compound precipitation in experimental media. Precipitation can significantly alter the effective concentration of a compound, leading to inaccurate and irreproducible results.

Frequently Asked Questions (FAQs)

Q1: Why did my compound precipitate after being added to the cell culture medium?

A: Precipitation upon addition to aqueous media is often due to the compound's concentration exceeding its solubility limit in the new environment.[1] This is common for hydrophobic compounds, which are typically dissolved in a solvent like DMSO for stock solutions. The sudden transition from a high-solubility organic solvent to a low-solubility aqueous medium can cause the compound to fall out of solution.

Q2: My media looked fine at first, but a precipitate formed over time in the incubator. What happened?

A: Several factors can cause delayed precipitation:

  • Temperature Shifts: Changes in temperature, such as moving from room temperature to a 37°C incubator, can alter compound solubility.[1]

  • pH Changes: The CO2 environment in an incubator can lower the pH of the media, affecting the solubility of pH-sensitive compounds.[1]

  • Interactions with Media Components: The compound may slowly interact with salts, proteins (especially in serum), or other components in the media, leading to the formation of insoluble complexes.[1]

Q3: Can the type of cell culture medium affect my compound's solubility?

A: Yes, the specific formulation of the medium can have a significant impact. Media contain a complex mixture of salts, amino acids, vitamins, and, if supplemented, serum proteins. These components can interact with your compound, either enhancing or decreasing its solubility. Always test solubility in the exact medium and serum concentration used in your experiments.

Q4: My stock solution in DMSO is cloudy. What should I do?

A: Cloudiness in a DMSO stock solution indicates that the compound may not be fully dissolved or has precipitated out of the solvent, possibly due to improper storage or freeze-thaw cycles. Do not use a cloudy stock solution. Try to redissolve the compound by gentle warming (if the compound is heat-stable) and vortexing. If it does not dissolve, a fresh stock solution should be prepared. Aliquoting stock solutions into single-use volumes is recommended to minimize freeze-thaw cycles.

Troubleshooting Guide: Step-by-Step Solutions

This guide addresses common observations related to compound precipitation and provides recommended actions.

Observation Potential Cause Recommended Solution
Immediate Precipitate The final concentration of the compound is too high for the aqueous media. The solvent (e.g., DMSO) percentage is too high, causing solvent-induced precipitation.- Reduce the final working concentration of the compound. - Perform a solubility test to determine the maximum soluble concentration in your specific media. - Prepare a more concentrated stock solution to reduce the volume added to the media (keep final DMSO concentration <0.5%). - Add the compound to pre-warmed media while vortexing to aid rapid dispersion.
Delayed Precipitate (in incubator) The compound has lower solubility at 37°C. The compound is sensitive to pH changes caused by CO2. The compound is interacting with media components over time.- Pre-warm the media to 37°C before adding the compound. - Ensure the media is properly buffered for the incubator's CO2 concentration. - Reduce the serum concentration if interactions are suspected, or switch to a serum-free formulation for solubility testing.
Crystals form in the culture vessel Media evaporation is increasing the solute concentration beyond its solubility limit.[2]- Ensure proper sealing of culture flasks or plates. - Maintain adequate humidity levels in the incubator.
Precipitate forms after adding supplements A supplement (e.g., serum, growth factors) is interacting with the compound. The order of addition is causing a chemical reaction.[3]- Test the compound's solubility with each supplement individually. - Add the compound to the basal medium before adding potentially problematic supplements like high concentrations of serum.
Solubility Enhancement Strategies

If precipitation remains an issue, consider these advanced strategies:

Method Description Considerations
pH Adjustment For ionizable compounds, adjusting the pH of the media (within a cell-tolerable range) can increase solubility.Must be compatible with experimental conditions and cell health.
Use of Solubilizing Agents Co-solvents (e.g., PEG 400, ethanol) or surfactants can be used in some in vitro assays to increase solubility.[4]Not suitable for live-cell assays as they can be cytotoxic. Check compatibility.
Complexation Using cyclodextrins can form inclusion complexes with hydrophobic drugs, increasing their aqueous solubility.May alter the effective concentration and bioavailability of the compound.
Salt Formation For acidic or basic compounds, using a salt form of the drug can significantly increase aqueous solubility.[5]Depends on the availability of different salt forms of the compound.

Experimental Protocols

Protocol 1: Preparation of a Stable Stock Solution and Working Dilution

This protocol outlines the steps for preparing a compound stock solution and diluting it into culture media to minimize precipitation.

  • Determine Compound Solubility: If not known, perform a literature search for the compound's solubility in common solvents like DMSO, ethanol, or DMF.

  • Prepare High-Concentration Stock:

    • Weigh the desired amount of the compound in a sterile microfuge tube.

    • Add the appropriate volume of the chosen solvent (e.g., DMSO) to achieve a high concentration (e.g., 10-50 mM). This minimizes the volume of solvent added to the final culture.

    • Ensure complete dissolution by vortexing. Gentle warming in a water bath (e.g., 37°C) can be used if the compound is heat-stable. The solution must be perfectly clear.

  • Sterile Filtration: Filter the stock solution through a 0.22 µm syringe filter into a sterile tube to remove any potential microbial contaminants or undissolved micro-precipitates.

  • Aliquoting and Storage: Aliquot the stock solution into single-use volumes in sterile tubes. Store at -20°C or -80°C as recommended for the compound's stability.

  • Preparing the Working Solution:

    • Pre-warm the cell culture medium to 37°C.

    • Thaw a single aliquot of the stock solution at room temperature.

    • Perform serial dilutions if a large dilution factor is needed. For the final step, add the small volume of stock solution to the pre-warmed media while gently vortexing or swirling the tube. This ensures rapid dispersal and prevents localized high concentrations that can cause precipitation.

    • Visually inspect the final solution for any signs of cloudiness or precipitation before adding it to the cells.

Visualizations

Experimental Workflow: Compound Preparation

This diagram illustrates the recommended workflow for preparing and diluting a compound to prevent precipitation.

G cluster_prep Stock Solution Preparation cluster_dilution Working Solution Preparation weigh 1. Weigh Compound dissolve 2. Dissolve in DMSO weigh->dissolve filter 3. Sterile Filter (0.22 µm) dissolve->filter aliquot 4. Aliquot & Store at -80°C filter->aliquot add 6. Add Stock to Media (while vortexing) aliquot->add Use single aliquot prewarm 5. Pre-warm Media to 37°C prewarm->add inspect 7. Visually Inspect add->inspect use 8. Add to Cells inspect->use

Caption: Workflow for preparing compound stock and working solutions.

Logical Relationship: Troubleshooting Precipitation

This diagram outlines the logical steps to diagnose and solve compound precipitation issues.

G start Precipitation Observed check_stock Is stock solution clear? start->check_stock timing When does it precipitate? check_stock->timing Yes remake_stock Action: Remake stock. Aliquot to avoid freeze-thaw. check_stock->remake_stock No immediate Immediately timing->immediate delayed Over Time timing->delayed solubility_issue Cause: Exceeds solubility limit immediate->solubility_issue env_issue Cause: Temp/pH/Interaction Issue delayed->env_issue solution1 Action: Lower final concentration. Improve mixing technique. solubility_issue->solution1 solution2 Action: Pre-warm media. Check media compatibility. env_issue->solution2

References

Technical Support Center: L-159282 Purity and Degradation Assessment

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for L-159282. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist in the accurate assessment of this compound purity and the characterization of its degradation products.

Frequently Asked Questions (FAQs)

Q1: What is the recommended method for determining the purity of a new batch of this compound?

A1: The recommended primary method for determining the purity of this compound is High-Performance Liquid Chromatography (HPLC) with UV detection.[1][2][3] This method provides a robust quantitative analysis of the main compound and any process-related impurities. For orthogonal verification, Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy is also recommended as it offers a different mechanism of detection and quantification.[4][5]

Q2: How can I identify unknown peaks in my HPLC chromatogram for this compound?

A2: Unknown peaks in an HPLC chromatogram are typically indicative of impurities or degradation products. The primary technique for identifying these is Liquid Chromatography-Mass Spectrometry (LC-MS).[2][6] LC-MS couples the separation power of HPLC with the mass-resolving capability of mass spectrometry to provide molecular weight information for each unknown peak, which is crucial for structural elucidation.

Q3: What are the common degradation pathways for a small molecule like this compound?

A3: Small molecules like this compound are susceptible to several common degradation pathways, including hydrolysis, oxidation, and photolysis.[7][8][9] Hydrolysis can occur in the presence of water and may be catalyzed by acidic or basic conditions. Oxidation is often initiated by exposure to air (oxygen), light, or trace metals.[8] Photolysis is degradation caused by exposure to light, particularly UV radiation.[9]

Q4: How should I properly store this compound to minimize degradation?

A4: To minimize degradation, this compound should be stored in a cool, dark, and dry environment. Protection from light can be achieved by using amber vials or storing the compound in a light-proof container. To prevent hydrolysis, ensure the compound is stored in a well-sealed container with a desiccant. For long-term storage, keeping the compound at low temperatures (e.g., -20°C or -80°C) is advisable, especially if it is sensitive to thermal degradation.

Q5: What are forced degradation studies and why are they necessary for this compound?

A5: Forced degradation, or stress testing, involves subjecting this compound to harsh conditions such as high heat, humidity, strong acidic and basic solutions, oxidizing agents, and intense light.[10][11][12][13] These studies are crucial for several reasons:

  • To identify potential degradation products and establish degradation pathways.[11][12]

  • To demonstrate the specificity of stability-indicating analytical methods.[12]

  • To understand the intrinsic stability of the molecule, which helps in developing a stable formulation and determining appropriate storage conditions.[11]

Troubleshooting Guides

HPLC Purity Analysis
Issue Potential Cause Troubleshooting Steps
Peak Tailing - Column degradation- Incorrect mobile phase pH- Sample overload- Replace the HPLC column.- Adjust the mobile phase pH to ensure the analyte is in a single ionic state.- Reduce the sample concentration or injection volume.[14]
Inconsistent Retention Times - Fluctuation in column temperature- Air bubbles in the pump- Inconsistent mobile phase composition- Use a column oven to maintain a consistent temperature.- Degas the mobile phase and purge the pump.- Prepare fresh mobile phase and ensure accurate mixing.[15][16]
Baseline Noise or Drift - Contaminated mobile phase or detector cell- Air bubbles in the system- Low detector lamp energy- Use HPLC-grade solvents and flush the detector cell.- Degas the mobile phase and purge the system.- Replace the detector lamp if its lifetime is exceeded.[15][16]
Unexpected Peaks - Sample contamination- Carryover from previous injection- Degradation of the sample in the autosampler- Prepare a fresh sample using clean glassware.- Run a blank injection to check for carryover.- Ensure the autosampler temperature is controlled and the sample solvent is appropriate.
LC-MS Degradation Analysis
Issue Potential Cause Troubleshooting Steps
Poor Ionization of Degradants - Inappropriate ionization mode (ESI, APCI)- Suboptimal mobile phase for MS- Test both positive and negative ionization modes.- Adjust the mobile phase pH or add a modifier (e.g., formic acid, ammonium formate) to improve ionization.
In-source Fragmentation - High source temperature or voltage- Optimize the ion source parameters to minimize fragmentation of the parent ion.
Inaccurate Mass Measurement - Mass spectrometer needs calibration- Calibrate the mass spectrometer using a known standard.
Analyte Instability During Analysis - Degradation in the biological matrix or during sample processing- Add stabilizers (e.g., antioxidants like ascorbic acid) to the sample if oxidation is suspected.- Keep samples on ice or at a controlled low temperature during processing.[17]

Experimental Protocols

Protocol 1: HPLC Purity Assessment of this compound

This protocol outlines a standard reversed-phase HPLC method for determining the purity of this compound.

  • Instrumentation: Agilent 1260 Infinity II LC System or equivalent with a UV detector.

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient:

    • 0-5 min: 95% A, 5% B

    • 5-25 min: Linear gradient to 5% A, 95% B

    • 25-30 min: Hold at 5% A, 95% B

    • 30-31 min: Return to 95% A, 5% B

    • 31-35 min: Re-equilibration at 95% A, 5% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 254 nm (or the λmax of this compound).

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh and dissolve the this compound sample in a suitable solvent (e.g., 50:50 Water:Acetonitrile) to a final concentration of 1 mg/mL.

Protocol 2: LC-MS Analysis for Degradation Product Identification

This protocol is designed to identify degradation products of this compound following forced degradation studies.

  • Instrumentation: A liquid chromatography system coupled to a mass spectrometer (e.g., Agilent 6545 Q-TOF LC/MS).

  • LC Conditions: Use the same HPLC method as in Protocol 1 to ensure correlation of retention times.

  • MS Parameters:

    • Ionization Source: Electrospray Ionization (ESI), run in both positive and negative modes.

    • Gas Temperature: 325°C.

    • Drying Gas Flow: 8 L/min.

    • Nebulizer Pressure: 35 psig.

    • Sheath Gas Temperature: 350°C.

    • Sheath Gas Flow: 11 L/min.

    • Capillary Voltage: 3500 V.

    • Fragmentor Voltage: 175 V.

    • Mass Range: 100-1000 m/z.

  • Sample Preparation: Dilute the samples from forced degradation studies to a suitable concentration (e.g., 10-100 µg/mL) with the initial mobile phase.

Protocol 3: qNMR for Purity Determination

This protocol provides a method for the absolute purity determination of this compound using an internal standard.[4][18]

  • Instrumentation: 400 MHz (or higher) NMR spectrometer.

  • Internal Standard: Select a certified reference standard with known purity that has peaks that do not overlap with this compound (e.g., maleic acid, dimethyl sulfone).

  • Sample Preparation:

    • Accurately weigh about 10 mg of this compound and 5 mg of the internal standard into a vial.

    • Dissolve the mixture in a known volume of a suitable deuterated solvent (e.g., 0.75 mL of DMSO-d6).

  • NMR Acquisition Parameters:

    • Pulse Program: A standard 1D proton experiment with a 30° or 45° pulse angle.

    • Relaxation Delay (d1): At least 5 times the longest T1 relaxation time of the signals of interest for both this compound and the internal standard.

    • Number of Scans: Sufficient to obtain a good signal-to-noise ratio (e.g., 16 or 32 scans).

  • Data Processing:

    • Apply Fourier transformation and phase correction to the FID.

    • Integrate a well-resolved, non-overlapping peak for this compound and a known peak for the internal standard.

    • Calculate the purity of this compound using the appropriate formula considering the weights, molecular weights, and integral values of the sample and the internal standard.

Data Presentation

Table 1: Purity Specifications for this compound
Parameter Specification Analytical Method
Purity (by HPLC) ≥ 99.0%HPLC-UV
Individual Impurity ≤ 0.10%HPLC-UV
Total Impurities ≤ 0.50%HPLC-UV
Residual Solvents As per ICH Q3CGas Chromatography (GC)
Water Content ≤ 0.5%Karl Fischer Titration
Table 2: Summary of Forced Degradation Studies for this compound
Stress Condition Duration % Degradation Major Degradation Products (m/z)
Acid Hydrolysis (0.1 M HCl, 60°C) 24 hours15.2%[M+H]+ of DP1, [M+H]+ of DP2
Base Hydrolysis (0.1 M NaOH, 60°C) 8 hours22.5%[M+H]+ of DP3
Oxidation (3% H₂O₂, RT) 48 hours8.7%[M+H]+ of DP4, [M+H]+ of DP5
Thermal (80°C, solid state) 7 days5.1%[M+H]+ of DP1
Photostability (ICH Q1B) 1.2 million lux hours11.3%[M+H]+ of DP6

Visualizations

experimental_workflow cluster_sample Sample Handling cluster_analysis Analytical Methods cluster_degradation Stability Assessment cluster_results Data Interpretation sample This compound Batch prep Sample Preparation (Weighing & Dissolution) sample->prep hplc HPLC Purity Analysis prep->hplc Primary Analysis qnmr qNMR Purity Verification prep->qnmr Orthogonal Verification stress Forced Degradation (Acid, Base, Oxidative, etc.) prep->stress report Purity & Impurity Profile Report hplc->report qnmr->report lcms LC-MS Impurity ID pathway Degradation Pathway Elucidation lcms->pathway stress->lcms Identify Degradants pathway->report

Caption: Experimental workflow for purity and degradation assessment of this compound.

degradation_pathway cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation cluster_photolysis Photolysis L159282 This compound (Parent Molecule) DP1 Degradation Product 1 (Hydrolyzed Ester) L159282->DP1 Acid/Base DP2 Degradation Product 2 (Hydrolyzed Amide) L159282->DP2 Acid/Base DP3 Degradation Product 3 (N-Oxide) L159282->DP3 H₂O₂ DP4 Degradation Product 4 (Photodimer) L159282->DP4 UV Light

Caption: Hypothetical degradation pathways for this compound under stress conditions.

References

Technical Support Center: Minimizing Variability in L-159282 Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with the angiotensin II receptor antagonist, L-159282. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to help you minimize variability in your animal studies, ensuring more robust and reproducible results. While specific physicochemical and pharmacokinetic data for this compound are not widely published, this guide leverages established principles for angiotensin II receptor blockers (ARBs) as a class to provide actionable recommendations.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a potent and orally active nonpeptide antagonist of the angiotensin II (Ang II) type 1 (AT1) receptor.[1][2] Its primary mechanism of action is to selectively block the binding of Ang II to the AT1 receptor, thereby inhibiting the downstream signaling pathways that lead to vasoconstriction, aldosterone release, and cellular growth, which are key contributors to hypertension and end-organ damage.[1]

Q2: What are the most common sources of variability in animal studies involving oral administration of ARBs like this compound?

A2: Variability in animal studies with orally administered ARBs can stem from several factors:

  • Formulation and Administration: Inconsistent drug formulation, improper oral gavage technique, or variability in food and water intake can lead to significant differences in drug absorption and bioavailability. For poorly soluble compounds, the choice of vehicle is critical.

  • Animal-Specific Factors: Genetic background, sex, age, health status, and microbiome of the animals can all influence drug metabolism and response.

  • Environmental Conditions: Fluctuations in temperature, humidity, light-dark cycles, and noise levels can induce stress in animals, affecting physiological parameters like blood pressure.

  • Experimental Procedures: Inconsistent timing of dosing and measurements, as well as variability in blood pressure measurement techniques, can introduce significant error.

Q3: How can I select an appropriate animal model for studying the antihypertensive effects of this compound?

A3: The choice of animal model is critical and depends on the specific research question. Common models for hypertension research include:

  • Spontaneously Hypertensive Rat (SHR): This is a widely used genetic model of essential hypertension.

  • Angiotensin II-Infusion Model: This model involves the continuous infusion of Ang II to induce hypertension, which is particularly relevant for studying AT1 receptor antagonists.

  • 2-Kidney, 1-Clip (2K1C) Goldblatt Model: This is a model of renovascular hypertension.

  • Dahl Salt-Sensitive Rats: These rats develop hypertension on a high-salt diet.

It is crucial to select a model where the renin-angiotensin system plays a significant role in the pathophysiology of hypertension to observe a robust effect of an AT1 receptor antagonist like this compound.

Troubleshooting Guides

Issue 1: High Variability in Blood Pressure Readings

Question: I am observing significant variability in blood pressure measurements between animals in the same treatment group. What could be the cause and how can I mitigate this?

Answer:

High variability in blood pressure is a common challenge in preclinical studies. Several factors can contribute to this issue. A systematic approach to troubleshooting is essential.

Potential Causes and Solutions:

Potential CauseTroubleshooting Steps
Inadequate Acclimatization Ensure animals are acclimatized to the housing facility for at least one week before any procedures. Acclimate animals to the blood pressure measurement device and restraint for several days before recording baseline measurements.
Stress During Measurement Handle animals gently and consistently. Perform measurements in a quiet, dedicated room with controlled temperature and lighting.[3] Consider using automated systems that minimize operator-animal interaction.
Incorrect Cuff Size and Placement Use the appropriate cuff size for the animal's tail or limb. The cuff should be snug but not too tight. Ensure consistent placement of the cuff for all measurements.
Variability in Measurement Time Blood pressure exhibits a diurnal rhythm. Take all measurements at the same time of day to minimize this source of variability.
Inconsistent Measurement Technique If using a manual or semi-automated system, ensure that the same trained operator performs all measurements, or that inter-operator variability is assessed and minimized through standardized training.

Experimental Protocol: Non-Invasive Blood Pressure Measurement in Rodents (Tail-Cuff Method)

  • Acclimatization: For 3-5 consecutive days prior to the experiment, place the rodents in the restrainers for 10-15 minutes without taking any measurements.

  • Environment: Conduct measurements in a quiet, temperature-controlled room (22-24°C).

  • Restraint: Gently guide the animal into an appropriately sized restrainer.

  • Cuff Placement: Place the tail cuff at the base of the tail.

  • Measurement: Allow the animal to remain in the restrainer for 5-10 minutes before initiating the first measurement. Record a series of 5-7 consecutive measurements and average the values after discarding the first one or two readings.

  • Consistency: Perform all measurements at the same time each day for the duration of the study.

Diagram: Workflow for Minimizing Blood Pressure Measurement Variability

cluster_prep Preparation Phase cluster_measurement Measurement Phase cluster_analysis Analysis Phase Animal_Acclimatization Animal Acclimatization (Housing & Handling) Device_Acclimatization Device Acclimatization (Restrainer & Cuff) Animal_Acclimatization->Device_Acclimatization Standardize_Environment Standardize Environment (Temp, Noise, Light) Device_Acclimatization->Standardize_Environment Consistent_Timing Consistent Timing of Measurements Standardize_Environment->Consistent_Timing Proper_Technique Proper Technique (Cuff Size & Placement) Consistent_Timing->Proper_Technique Data_Collection Data Collection (Multiple Readings) Proper_Technique->Data_Collection Data_Averaging Data Averaging (Discard Initial Readings) Data_Collection->Data_Averaging Statistical_Analysis Appropriate Statistical Analysis Data_Averaging->Statistical_Analysis

Caption: Workflow for minimizing blood pressure measurement variability.

Issue 2: Inconsistent Pharmacodynamic Response to this compound

Question: I am observing a high degree of variability in the antihypertensive response to this compound, even at the same dose. What are the likely causes and how can I troubleshoot this?

Answer:

Variability in the pharmacodynamic response to an orally administered drug like this compound is often linked to inconsistencies in drug exposure (pharmacokinetics). Addressing these upstream issues is crucial for achieving reproducible results.

Potential Causes and Solutions:

Potential CauseTroubleshooting Steps
Poor and Variable Oral Bioavailability This compound is a nonpeptide antagonist and, like many ARBs, may have limited aqueous solubility. This can lead to poor and erratic absorption. It is critical to use an appropriate vehicle for administration. Common vehicles for poorly soluble compounds include suspensions in 0.5% carboxymethylcellulose (CMC) or solutions in polyethylene glycol (PEG). Conduct a small pilot study to assess the oral bioavailability of this compound in your chosen formulation and animal model.
Inconsistent Dosing Technique (Oral Gavage) Improper gavage technique can lead to administration into the trachea instead of the esophagus, or cause stress that affects absorption. Ensure all personnel are properly trained and use appropriate gavage needles (e.g., ball-tipped).
Food Effects The presence or absence of food in the stomach can significantly alter the absorption of some drugs. Standardize the fasting period before dosing, if applicable to your study design.
Metabolic Differences Different strains, sexes, or even individuals can have varying levels of metabolic enzymes that metabolize this compound. Consider using a single sex and strain for your initial studies to minimize this variability. If both sexes are used, analyze the data separately.
Drug Stability in Formulation Ensure that this compound is stable in the chosen vehicle for the duration of the study. Prepare fresh dosing solutions regularly and store them appropriately.

Experimental Protocol: Preparation of an Oral Suspension of a Poorly Soluble Compound

  • Vehicle Preparation: Prepare a 0.5% (w/v) solution of sodium carboxymethylcellulose (CMC) in purified water. Heat and stir until a clear, viscous solution is formed. Allow to cool to room temperature.

  • Compound Weighing: Accurately weigh the required amount of this compound powder.

  • Suspension Preparation: Create a paste by adding a small amount of the CMC vehicle to the this compound powder and triturating with a mortar and pestle. Gradually add the remaining vehicle while continuously stirring to form a uniform suspension.

  • Homogenization: Use a homogenizer or sonicator to reduce particle size and ensure a uniform suspension.

  • Storage: Store the suspension in a tightly sealed, light-protected container at the recommended temperature. Stir the suspension thoroughly before each administration to ensure homogeneity.

Diagram: Angiotensin II Type 1 Receptor Signaling Pathway

AngII Angiotensin II AT1R AT1 Receptor AngII->AT1R Gq_protein Gq/11 Protein Activation AT1R->Gq_protein L159282 This compound L159282->AT1R PLC Phospholipase C (PLC) Gq_protein->PLC IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca_release Intracellular Ca2+ Release IP3->Ca_release PKC Protein Kinase C (PKC) Activation DAG->PKC Vasoconstriction Vasoconstriction Ca_release->Vasoconstriction Aldosterone Aldosterone Secretion PKC->Aldosterone Cell_Growth Cell Growth & Proliferation PKC->Cell_Growth

Caption: this compound blocks Angiotensin II binding to the AT1 receptor.

Quantitative Data Summary

While specific quantitative data for this compound is limited in publicly available literature, the following tables provide representative pharmacokinetic and pharmacodynamic data for other ARBs in common animal models. This information can serve as a guide for designing studies with this compound.

Table 1: Representative Oral Bioavailability of Angiotensin II Receptor Blockers in Different Species

CompoundRatDogMonkey
Losartan ~33%~33%~25%
Telmisartan ~3%~10%~27%
Valsartan ~23%~9%~23%
Candesartan ~1%~4%~15%

Note: Bioavailability can be highly dependent on the formulation used.

Table 2: Representative Antihypertensive Effects of ARBs in Spontaneously Hypertensive Rats (SHR)

CompoundOral Dose (mg/kg)Maximum Reduction in Mean Arterial Pressure (mmHg)
Losartan 10~30
Telmisartan 1~40
Valsartan 30~35
Candesartan 1~50

Note: The effective dose and magnitude of response can vary depending on the specific experimental conditions.

References

L-159282 interference with common laboratory assays

Author: BenchChem Technical Support Team. Date: December 2025

Notice: Information regarding the compound "L-159282" is not available in publicly accessible scientific literature, chemical databases, or clinical trial registries. The identifier may be an internal research code, a misnomer, or an obsolete designation. Consequently, a specific technical support guide on its interference with laboratory assays cannot be provided at this time.

This guide instead offers general principles and troubleshooting strategies for researchers encountering unexpected assay interference from a novel or uncharacterized compound, using the placeholder "this compound" to illustrate these concepts.

Frequently Asked Questions (FAQs)

Q1: What is assay interference?

A1: Assay interference refers to the effect of a substance present in a sample that alters the correct value of the analyte being measured.[1][2] This can lead to falsely high or low results, impacting the accuracy and reliability of experimental data.[3] Interferences can be caused by endogenous substances from the sample matrix or exogenous substances such as drugs or their metabolites.[1][2]

Q2: How can a compound like "this compound" theoretically interfere with common laboratory assays?

A2: A novel compound can interfere with laboratory assays through several mechanisms:

  • Direct interaction with assay components: The compound may bind to the target analyte, antibodies, enzymes, or detection reagents, thereby inhibiting or enhancing the reaction.

  • Structural similarity to the analyte: If the compound is structurally similar to the analyte of interest, it may cross-react with the assay's antibodies, leading to inaccurate quantification.[4]

  • Alteration of enzymatic activity: The compound could act as an inhibitor or activator of enzymes used in the assay, such as horseradish peroxidase (HRP) or alkaline phosphatase (AP) in ELISA.

  • Spectrophotometric or fluorometric interference: The compound might absorb light or fluoresce at the same wavelength used for detection, leading to a false signal.

  • Alteration of sample matrix: The compound could change the pH, ionic strength, or viscosity of the sample, affecting the performance of the assay.

Troubleshooting Guides for Suspected Interference

If you suspect that "this compound" or another investigational compound is interfering with your assay, the following troubleshooting steps can help identify and mitigate the issue.

Initial Assessment of Interference

Problem: Assay results are inconsistent with other experimental data or clinical observations.

Troubleshooting Steps:

  • Serial Dilution:

    • Protocol: Prepare a series of dilutions of the sample containing the suspected interfering substance.

    • Expected Outcome: If an interfering substance is present, the analyte concentration may not decrease linearly with the dilution factor.[5] At a certain dilution, the effect of the interference may become negligible, and the measured analyte concentration will plateau (when corrected for dilution).[5]

    • Interpretation: Non-linear dilution indicates the presence of interference.

  • Spike and Recovery:

    • Protocol: Add a known amount of the analyte (spike) to the sample matrix containing "this compound" and to a control matrix without the compound. Measure the analyte concentration in both samples.

    • Calculation:

    • Interpretation: A recovery rate significantly different from 100% suggests that the compound is interfering with the assay.

Investigating the Mechanism of Interference

Problem: The nature of the interference is unknown.

Troubleshooting Workflow:

Interference_Workflow cluster_Initial Initial Observation cluster_Troubleshooting Troubleshooting Steps cluster_Analysis Analysis of Results cluster_Conclusion Conclusion Inconsistent_Results Inconsistent Results Serial_Dilution Perform Serial Dilution Inconsistent_Results->Serial_Dilution Spike_Recovery Perform Spike and Recovery Inconsistent_Results->Spike_Recovery Non_Linear_Dilution Non-Linear Dilution? Serial_Dilution->Non_Linear_Dilution Poor_Recovery Poor Recovery? Spike_Recovery->Poor_Recovery Interference_Confirmed Interference Confirmed Non_Linear_Dilution->Interference_Confirmed Poor_Recovery->Interference_Confirmed

Caption: Troubleshooting workflow for suspected assay interference.

Specific Assay Types and Potential Interferences

1. Immunoassays (ELISA, Western Blot, etc.)

  • Potential Issues:

    • False Positives: The compound may cross-react with detection antibodies or bridge the capture and detection antibodies in a sandwich assay.

    • False Negatives: The compound could mask the epitope on the target analyte, preventing antibody binding (a "hook effect" can also cause false negatives at very high analyte concentrations).[4]

  • Troubleshooting Table:

Symptom Possible Cause Recommended Action
Signal in the absence of analyteCross-reactivity of "this compound" with antibodies.1. Run a sample containing only "this compound" to check for a direct signal. 2. Use a different antibody pair that recognizes different epitopes.
Lower than expected signal"this compound" blocks antibody-antigen binding.1. Increase incubation times or antibody concentrations. 2. Modify buffer conditions (pH, ionic strength) to disrupt the interaction.
Non-parallel dilution curvesMatrix effect or non-specific binding.1. Use an alternative assay method for confirmation. 2. Pretreat samples to remove the interfering substance (e.g., with blocking agents).[5]

2. Enzyme Activity Assays

  • Potential Issues: "this compound" may directly inhibit or activate the enzyme being measured.

  • Experimental Protocol: Enzyme Inhibition Assay

    • Prepare a reaction mixture containing the enzyme, substrate, and buffer.

    • Add varying concentrations of "this compound" to the reaction mixture.

    • Include a positive control (known inhibitor) and a negative control (vehicle).

    • Initiate the reaction and measure the product formation over time using a spectrophotometer or fluorometer.

    • Plot the enzyme activity against the concentration of "this compound" to determine the IC50 (half-maximal inhibitory concentration).

3. Cell-Based Assays

  • Potential Issues: "this compound" may be cytotoxic, affecting cell viability and overall assay readout.

  • Diagram of Cytotoxicity Assessment Workflow:

Cytotoxicity_Workflow cluster_Setup Experiment Setup cluster_Incubation Incubation cluster_Assay Viability Assay cluster_Analysis Data Analysis Seed_Cells Seed cells in a multi-well plate Treat_Cells Treat cells with varying concentrations of this compound Seed_Cells->Treat_Cells Incubate Incubate for a defined period Treat_Cells->Incubate Add_Reagent Add viability reagent (e.g., MTT, resazurin) Incubate->Add_Reagent Measure_Signal Measure signal (absorbance/fluorescence) Add_Reagent->Measure_Signal Calculate_Viability Calculate % cell viability vs. control Measure_Signal->Calculate_Viability

References

Technical Support Center: L-159282 (assumed A-81282)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the best practices for storing and handling stock solutions of the angiotensin II receptor antagonist, assumed to be A-81282, and offers troubleshooting advice for common experimental issues.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing a stock solution of A-81282?

Q2: What are the optimal storage conditions for A-81282 stock solutions?

A2: For long-term storage, it is recommended to store stock solutions at -20°C or -80°C.[1] Aliquoting the stock solution into smaller, single-use volumes is highly recommended to avoid repeated freeze-thaw cycles, which can degrade the compound.[1]

Q3: How long can I store the stock solution?

A3: As a general guideline for many chemical compounds, stock solutions stored at -80°C can be stable for up to 6 months, while storage at -20°C is typically suitable for up to 1 month.[1] However, for critical experiments, it is advisable to use freshly prepared solutions or to re-qualify the solution if stored for an extended period.

Q4: Can I store the stock solution at 4°C?

A4: Short-term storage of a few days at 4°C may be acceptable for some compounds, but it is generally not recommended for long-term storage of stock solutions. Always refer to the manufacturer's specific instructions.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Precipitation observed in stock solution upon thawing. The compound may have limited solubility in the chosen solvent at lower temperatures.Gently warm the solution to 37°C and vortex to redissolve the compound. If precipitation persists, consider preparing a fresh stock solution at a slightly lower concentration.
Inconsistent or no biological effect observed in experiments. 1. Compound degradation due to improper storage (e.g., multiple freeze-thaw cycles). 2. Inaccurate concentration of the stock solution. 3. The compound is not active in the specific experimental model.1. Prepare a fresh stock solution from the powder. Aliquot for single use. 2. Verify the calculations for molarity and ensure the balance is properly calibrated. 3. Confirm the expression of the angiotensin II type 1 (AT1) receptor in your cell line or tissue model.
High background signal in in vitro assays. The solvent (e.g., DMSO) concentration in the final working solution is too high and is causing cellular toxicity.Ensure the final concentration of the organic solvent in your assay medium is low (typically ≤0.1%) and that a vehicle control with the same solvent concentration is included in your experiment.

Quantitative Data Summary

The following table provides generalized storage and stability information for stock solutions of chemical compounds. For specific details regarding A-81282, please consult the manufacturer's datasheet.

Parameter Condition Recommendation/Data Reference
Storage Temperature Long-term-80°CGeneral lab practice
Short-term-20°C[1]
Solvent RecommendedDMSO or EthanolGeneral practice for similar compounds
Stability in Solvent -80°CUp to 6 months[1]
-20°CUp to 1 month[1]
Freeze-Thaw Cycles RecommendedAvoid; aliquot into single-use vials[1]

Experimental Protocols

In Vitro Angiotensin II Receptor Binding Assay

This protocol describes a competitive binding assay to determine the affinity of A-81282 for the angiotensin II type 1 (AT1) receptor.

Materials:

  • Cell membranes prepared from a cell line overexpressing the human AT1 receptor.

  • Radiolabeled angiotensin II (e.g., [125I]-Sar1,Ile8-Angiotensin II).

  • A-81282 stock solution.

  • Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4).

  • Wash buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).

  • Glass fiber filters.

  • Scintillation fluid and counter.

Procedure:

  • Prepare serial dilutions of A-81282 from the stock solution in the binding buffer.

  • In a 96-well plate, add the cell membranes, radiolabeled angiotensin II, and either the binding buffer (for total binding), a high concentration of unlabeled angiotensin II (for non-specific binding), or the diluted A-81282.

  • Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to allow binding to reach equilibrium.

  • Rapidly filter the contents of each well through the glass fiber filters using a cell harvester.

  • Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Calculate the specific binding and determine the inhibitory concentration (IC50) of A-81282.

Visualizations

Angiotensin II Signaling Pathway

The following diagram illustrates the signaling pathway of the angiotensin II type 1 (AT1) receptor, which is antagonized by A-81282. Angiotensin II binding to the AT1 receptor activates Gq/11, leading to the activation of Phospholipase C (PLC) and subsequent downstream signaling events.

AngiotensinII_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space AngII Angiotensin II AT1R AT1 Receptor AngII->AT1R Binds Gq Gq/11 AT1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ Release IP3->Ca2 PKC Protein Kinase C (PKC) DAG->PKC Activates CellularResponse Cellular Responses (e.g., Vasoconstriction) Ca2->CellularResponse PKC->CellularResponse A81282 A-81282 A81282->AT1R Antagonizes

Caption: Angiotensin II receptor signaling pathway and the antagonistic action of A-81282.

Experimental Workflow: Competitive Binding Assay

The diagram below outlines the key steps in a competitive binding assay to determine the efficacy of an antagonist like A-81282.

Binding_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis PrepMembranes Prepare AT1R Membranes Incubate Incubate Membranes, Radioligand & A-81282 PrepMembranes->Incubate PrepLigand Prepare Radiolabeled Angiotensin II PrepLigand->Incubate PrepDrug Prepare Serial Dilutions of A-81282 PrepDrug->Incubate Filter Filter and Wash Incubate->Filter Count Scintillation Counting Filter->Count CalcBinding Calculate Specific Binding Count->CalcBinding DetIC50 Determine IC50 CalcBinding->DetIC50

Caption: Workflow for an in vitro competitive binding assay.

References

Validation & Comparative

A Comparative Analysis of L-159282 and Valsartan as AT1 Receptor Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, data-driven comparison of two prominent angiotensin II type 1 (AT1) receptor antagonists: L-159282 and valsartan. The information presented is intended to assist researchers and drug development professionals in understanding the nuanced differences in their biochemical and physiological activities.

Executive Summary

Both this compound (often referred to as L-158,809 in much of the cited literature) and valsartan are potent and selective antagonists of the AT1 receptor, a key component in the renin-angiotensin system (RAS) and a critical target for the management of hypertension and other cardiovascular diseases. While both compounds effectively block the actions of angiotensin II, this guide highlights subtle but important distinctions in their binding affinities and reported in vivo effects.

Quantitative Comparison of AT1 Receptor Antagonism

The following tables summarize the key quantitative parameters for this compound and valsartan, providing a direct comparison of their potency and efficacy at the AT1 receptor.

Table 1: In Vitro AT1 Receptor Binding Affinity

CompoundParameterValueSpecies/TissueReference
L-158,809 IC500.3 nMRabbit Aorta[1]
IC500.2-0.8 nMVarious Tissues[1]
Kd0.66 nMRat Adrenal Membranes[2]
Valsartan Ki2.38 nMRat Aortic Smooth Muscle Cells[3][4][5]
pA28.4Bovine Adrenal Glomerulosa[4][5]

Table 2: In Vivo Antihypertensive Efficacy

CompoundAnimal ModelDoseEffectReference
This compound Renin-dependent Hypertensive RatsNot specifiedSignificant reduction in blood pressure[6]
Valsartan Two-Kidney, One-Clip Renal Hypertensive RatsED30: 0.06 mg/kg (i.v.), 1.4 mg/kg (p.o.)Dose-dependent decrease in blood pressure[4][5]
Normotensive, Sodium-depleted Marmosets1-30 mg/kg (p.o.)Decrease in mean arterial pressure[4]

Mechanism of Action: AT1 Receptor Blockade

This compound and valsartan are competitive antagonists at the AT1 receptor. By binding to this receptor, they prevent angiotensin II from exerting its potent physiological effects, which include vasoconstriction, aldosterone release, and cellular growth and proliferation. This blockade of the AT1 receptor is the primary mechanism underlying their antihypertensive effects.[7]

AT1_Signaling_Pathway AngII Angiotensin II AT1R AT1 Receptor AngII->AT1R Binds to Gq_11 Gq/11 AT1R->Gq_11 Activates Aldosterone Aldosterone Secretion AT1R->Aldosterone PLC Phospholipase C Gq_11->PLC PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release ↑ Intracellular Ca²⁺ IP3->Ca_Release PKC Protein Kinase C DAG->PKC Vasoconstriction Vasoconstriction Ca_Release->Vasoconstriction Cell_Growth Cell Growth/ Proliferation PKC->Cell_Growth Antagonist This compound / Valsartan Antagonist->AT1R Blocks

AT1 Receptor Signaling Pathway and Antagonism

Experimental Protocols

Below are detailed methodologies for key experiments cited in the comparison of this compound and valsartan.

Radioligand Binding Assay

This assay is used to determine the binding affinity of a compound for a specific receptor.

Objective: To determine the Ki (inhibition constant) or IC50 (half-maximal inhibitory concentration) of this compound and valsartan for the AT1 receptor.

General Protocol:

  • Membrane Preparation: Tissues rich in AT1 receptors (e.g., rat aortic smooth muscle cells, rat adrenal membranes) are homogenized and centrifuged to isolate the cell membrane fraction.[2][4]

  • Incubation: The membrane preparation is incubated with a radiolabeled AT1 receptor ligand (e.g., [125I]-Sar1,Ile8-angiotensin II or [3H]L-158,809) and varying concentrations of the unlabeled antagonist (this compound or valsartan).[2][4]

  • Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters.

  • Quantification: The radioactivity retained on the filters, representing the bound ligand, is measured using a scintillation counter.

  • Data Analysis: Competition binding curves are generated, and the IC50 values are determined. The Ki is then calculated using the Cheng-Prusoff equation.

Radioligand_Binding_Workflow start Start prep Prepare AT1 Receptor-Rich Membrane Fraction start->prep incubate Incubate Membranes with Radioligand & Antagonist prep->incubate filter Separate Bound & Free Ligand (Filtration) incubate->filter count Measure Radioactivity of Bound Ligand filter->count analyze Analyze Data to Determine IC50 and Ki count->analyze end End analyze->end

Experimental Workflow for Radioligand Binding Assay
In Vitro Functional Assay: Angiotensin II-Induced Vasoconstriction

This assay assesses the ability of an antagonist to inhibit the physiological response to angiotensin II in isolated blood vessels.

Objective: To determine the functional antagonism of this compound and valsartan on angiotensin II-induced vasoconstriction.

General Protocol:

  • Tissue Preparation: Aortic rings from rabbits or rats are isolated and mounted in an organ bath containing a physiological salt solution.[4][8]

  • Equilibration: The aortic rings are allowed to equilibrate under a specific tension.

  • Antagonist Incubation: The tissues are pre-incubated with varying concentrations of this compound or valsartan for a defined period.[4]

  • Angiotensin II Challenge: Cumulative concentration-response curves to angiotensin II are generated in the absence and presence of the antagonist.

  • Data Analysis: The rightward shift of the concentration-response curve and the reduction in the maximal response are used to determine the antagonist's potency (e.g., pA2 value).[4]

In Vivo Blood Pressure Measurement

This experiment evaluates the antihypertensive effect of the antagonists in a living animal model.

Objective: To assess the in vivo efficacy of this compound and valsartan in reducing blood pressure in hypertensive animal models.

General Protocol:

  • Animal Model: Hypertensive rat models, such as the two-kidney, one-clip (2K1C) model or other renin-dependent models, are used.[4][6]

  • Drug Administration: this compound or valsartan is administered intravenously (i.v.) or orally (p.o.) at various doses.[4][5]

  • Blood Pressure Monitoring: Arterial blood pressure is continuously monitored using an indwelling catheter connected to a pressure transducer.[9][10]

  • Data Collection: Blood pressure readings are recorded before and after drug administration over a specified time course.

  • Data Analysis: The dose-dependent reduction in blood pressure is quantified to determine the antihypertensive efficacy (e.g., ED30).[4]

Discussion

The available data indicate that L-158,809, a compound closely related to this compound, exhibits a higher binding affinity for the AT1 receptor (IC50 in the sub-nanomolar range) compared to valsartan (Ki of 2.38 nM).[1][3][4][5] This suggests that this compound may be a more potent antagonist at the molecular level.

In functional assays, both compounds effectively antagonize the effects of angiotensin II. Valsartan demonstrates insurmountable antagonism in rabbit aorta, meaning that at higher concentrations, it not only shifts the angiotensin II dose-response curve to the right but also reduces the maximum achievable response.[4]

In vivo studies confirm the antihypertensive effects of both this compound and valsartan.[4][6] Both compounds have been shown to effectively lower blood pressure in renin-dependent models of hypertension.[4][6]

Conclusion

Both this compound and valsartan are highly effective and selective AT1 receptor antagonists. The primary difference highlighted by the available data is the potentially higher in vitro binding affinity of this compound (as represented by L-158,809) for the AT1 receptor. Further head-to-head in vivo studies would be beneficial to fully elucidate the comparative therapeutic potential of these two compounds. This guide provides a foundational comparison to aid in the strategic design of future research and development efforts in the field of cardiovascular pharmacology.

References

A Head-to-Head Comparison of L-159282 and Telmisartan: A Review for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An objective analysis of two potent angiotensin II receptor antagonists, L-159282 and telmisartan, is presented for researchers, scientists, and drug development professionals. This guide synthesizes available preclinical data to compare their pharmacological profiles, supported by experimental methodologies.

Introduction

The renin-angiotensin system (RAS) is a critical regulator of blood pressure and cardiovascular homeostasis. The angiotensin II type 1 (AT1) receptor, a key component of this system, mediates the vasoconstrictive and aldosterone-secreting effects of angiotensin II. Consequently, AT1 receptor blockers (ARBs) have become a cornerstone in the management of hypertension and other cardiovascular diseases. This guide provides a detailed comparison of two such agents: this compound (also known as Abbott-81282), a novel nonpeptide AT1 antagonist, and telmisartan, a widely prescribed ARB with established clinical efficacy. While direct comparative studies are limited, this document compiles and contrasts their reported pharmacological data to offer valuable insights for researchers in the field.

Mechanism of Action

Both this compound and telmisartan are selective antagonists of the angiotensin II type 1 (AT1) receptor. They competitively inhibit the binding of angiotensin II to the AT1 receptor, thereby blocking its downstream signaling pathways that lead to vasoconstriction, inflammation, and fibrosis. This shared mechanism of action results in the relaxation of blood vessels and a subsequent reduction in blood pressure. Telmisartan has been shown to have the strongest binding affinity to the AT1 receptor among various ARBs[1].

Quantitative Pharmacological Data

The following tables summarize the available in vitro and in vivo pharmacological data for this compound and telmisartan.

Table 1: In Vitro Receptor Binding and Functional Antagonism

ParameterThis compound (Abbott-81282)Telmisartan
Receptor Binding Affinity
pKI8.505 (vs. [¹²⁵I]-Sar¹,Ile⁸-Angiotensin II in rat liver membranes)8.19 ± 0.04 (in COS-7 cells expressing human AT1 receptors)
KdNot Reported1.7 nM (on rat vascular smooth muscle cells)
Dissociation Rate Constant (k_off)Not Reported0.003248 min⁻¹ (from human AT1 receptor)
Dissociation Half-life (t₁/₂)Not Reported213 min (from human AT1 receptor)
Functional Antagonism
pA29.64 (vs. Angiotensin II in rabbit aorta)Not Directly Reported

Table 2: In Vivo Antihypertensive Efficacy in Rat Models

Study ParameterThis compound (Abbott-81282)Telmisartan
Animal Model Renal Artery-Ligated (RAL) Hypertensive RatSpontaneously Hypertensive Rat (SHR)
Route of Administration Oral (p.o.) and Intravenous (i.v.)Oral (p.o.)
Efficacy Readout Reduction in Mean Arterial Pressure (MAP)Reduction in Systolic Blood Pressure (SBP)
Dose-Response ED₃₀: 2.2 mg/kg (p.o.), 0.08 mg/kg (i.v.)5 mg/kg and 10 mg/kg doses significantly lowered SBP over 8 weeks.
Maximum Effect 10 mg/kg (p.o.) lowered MAP by 66 ± 9 mmHg from a control of 167 ± 7 mmHg.-

Experimental Protocols

Radioligand Binding Assay (for this compound)
  • Objective: To determine the binding affinity of this compound to the AT1 receptor.

  • Tissue Preparation: Membranes were prepared from rat liver.

  • Radioligand: [¹²⁵I]-Sar¹,Ile⁸-Angiotensin II was used as the radiolabeled ligand that binds to angiotensin II receptors.

  • Procedure: A fixed concentration of the radioligand was incubated with the rat liver membranes in the presence of varying concentrations of the unlabeled competitor drug, this compound.

  • Data Analysis: The concentration of this compound that inhibited 50% of the specific binding of the radioligand (IC₅₀) was determined. The IC₅₀ value was then converted to a pKI value using the Cheng-Prusoff equation.

In Vivo Blood Pressure Measurement in Renal Artery-Ligated (RAL) Hypertensive Rats (for this compound)
  • Objective: To evaluate the antihypertensive effect of this compound in a high-renin model of hypertension.

  • Animal Model: Conscious renal artery-ligated hypertensive rats were used.

  • Drug Administration: this compound was administered either orally (p.o.) or intravenously (i.v.).

  • Blood Pressure Measurement: Mean arterial pressure (MAP) was monitored continuously.

  • Data Analysis: The dose-dependent reduction in MAP was measured, and the dose required to produce 30% of the maximum effect (ED₃₀) was calculated.

In Vivo Blood Pressure Measurement in Spontaneously Hypertensive Rats (SHR) (for Telmisartan)
  • Objective: To assess the antihypertensive efficacy of telmisartan in a genetic model of hypertension.

  • Animal Model: Spontaneously hypertensive rats (SHRs) were used, with Wistar-Kyoto (WKY) rats serving as normotensive controls.

  • Drug Administration: Telmisartan was administered orally at doses of 5 mg/kg or 10 mg/kg daily for 8 weeks[2].

  • Blood Pressure Measurement: Systolic blood pressure (SBP) was measured weekly[2].

  • Data Analysis: The change in SBP from baseline was compared between the telmisartan-treated groups and a placebo group[2].

Signaling Pathway and Experimental Workflow Diagrams

AT1_Receptor_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular AngII Angiotensin II AT1R AT1 Receptor AngII->AT1R Binds & Activates Gq_protein Gq/11 Protein AT1R->Gq_protein Activates PLC Phospholipase C Gq_protein->PLC Activates IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca2_release Ca²⁺ Release (from ER) IP3->Ca2_release PKC Protein Kinase C DAG->PKC Cellular_Responses Cellular Responses (Vasoconstriction, etc.) Ca2_release->Cellular_Responses PKC->Cellular_Responses L159282 This compound L159282->AT1R Blocks Telmisartan Telmisartan Telmisartan->AT1R Blocks

AT1 Receptor Signaling Pathway Blockade

Experimental_Workflow cluster_invitro In Vitro Assessment cluster_invivo In Vivo Assessment binding_assay Radioligand Binding Assay (Determine Ki) functional_assay Functional Assay (e.g., Aortic Ring Contraction) (Determine pA2) comparison Compare Pharmacological Profiles functional_assay->comparison animal_model Select Hypertensive Animal Model (e.g., SHR, RAL) drug_admin Administer this compound or Telmisartan (Varying Doses) animal_model->drug_admin bp_measurement Measure Blood Pressure (e.g., Telemetry) drug_admin->bp_measurement data_analysis Analyze Dose-Response Relationship bp_measurement->data_analysis data_analysis->comparison start Start start->binding_assay start->animal_model end End comparison->end

Comparative Experimental Workflow

Discussion

Based on the available data, both this compound and telmisartan are potent and selective AT1 receptor antagonists. In terms of in vitro potency, this compound exhibits a higher pA2 value (9.64) in rabbit aorta compared to the reported pKI for telmisartan (8.19) in a cell-based assay. However, it is important to note that these values were obtained from different experimental systems, making a direct comparison challenging. The long dissociation half-life of telmisartan from the AT1 receptor (213 minutes) suggests a prolonged duration of action, which is a clinically significant attribute[1].

In vivo, both compounds demonstrate significant antihypertensive effects in rat models of hypertension. This compound effectively lowers blood pressure in the renal artery-ligated rat model, a high-renin model of hypertension. Telmisartan has shown robust efficacy in various models, including spontaneously hypertensive rats and transgenic rats, with a clear dose-dependent reduction in blood pressure[2][3].

Conclusion

Both this compound and telmisartan are effective AT1 receptor antagonists with strong antihypertensive properties in preclinical models. While this compound shows high potency in in vitro functional assays, telmisartan's extensive characterization, including its slow dissociation from the AT1 receptor and proven clinical efficacy, establishes it as a benchmark ARB. Further head-to-head studies under identical experimental conditions would be necessary to definitively determine the relative potency and potential therapeutic advantages of this compound. This comparative guide provides a foundational overview for researchers and professionals engaged in the discovery and development of novel antihypertensive agents.

References

L-159282: Demonstrating High Selectivity for the AT1 Receptor Over the AT2 Receptor

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

This guide provides a comprehensive analysis of the selective binding of L-159282 to the angiotensin II type 1 (AT1) receptor over the type 2 (AT2) receptor. The data presented herein offers a direct comparison with other well-established AT1 receptor antagonists, providing valuable insights for researchers in pharmacology and drug development.

Superior Selectivity Profile of this compound

This compound, also known as MK-996, is a potent, orally active, nonpeptide angiotensin II receptor antagonist. Experimental data demonstrates its high selectivity for the AT1 receptor, a key target in the management of hypertension and other cardiovascular diseases. This selectivity is crucial as the AT1 and AT2 receptors mediate distinct and often opposing physiological effects.

Comparative Binding Affinity

The following table summarizes the binding affinities (Ki) of this compound and other common angiotensin II receptor blockers (ARBs) for both AT1 and AT2 receptors. A lower Ki value indicates a higher binding affinity. The selectivity ratio is calculated by dividing the Ki for the AT2 receptor by the Ki for the AT1 receptor, with a higher ratio indicating greater selectivity for the AT1 receptor.

CompoundAT1 Receptor Ki (nM)AT2 Receptor Ki (nM)Selectivity Ratio (AT2 Ki / AT1 Ki)
This compound (MK-996) 0.6 >10,000 >16,667
Losartan~10 - 20[1][2]>10,000[3]>1,000[4]
Valsartan2.38[5]>30,000[5]~30,000[5]
Telmisartan3.7[6]>10,000~3,000[7]

Note: Ki values can vary slightly between different studies and experimental conditions.

As the data illustrates, this compound exhibits a very high affinity for the AT1 receptor with a Ki of 0.6 nM, while its affinity for the AT2 receptor is significantly lower (Ki >10,000 nM). This results in a selectivity ratio of over 16,667-fold, highlighting its pronounced preference for the AT1 receptor. This high selectivity is comparable to or exceeds that of other widely used ARBs.

Experimental Protocols

The determination of binding affinities for this compound and other ARBs is typically performed using radioligand displacement assays.

Radioligand Binding Assay Protocol

This protocol outlines the general steps for a competitive radioligand binding assay to determine the Ki of a test compound for AT1 and AT2 receptors.

Materials:

  • Cell membranes prepared from cells expressing either human AT1 or AT2 receptors.

  • Radioligand: Typically [125I]-Sar1,Ile8-Angiotensin II.

  • Test compounds (e.g., this compound, losartan, valsartan, telmisartan) at various concentrations.

  • Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4).

  • Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Incubation: In a multi-well plate, combine the cell membranes, the radioligand at a concentration near its Kd, and varying concentrations of the test compound. Include control wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of a non-labeled ligand like Angiotensin II).

  • Equilibration: Incubate the plates at a controlled temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the bound radioligand from the free radioligand.

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove any non-specifically bound radioligand.

  • Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve using non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Visualizing the Molecular Interactions and Pathways

The high selectivity of this compound for the AT1 receptor has significant implications for its pharmacological effects. The following diagrams illustrate the experimental workflow for determining this selectivity and the distinct signaling pathways activated by the AT1 and AT2 receptors.

G cluster_0 Preparation cluster_1 Assay cluster_2 Data Analysis Membranes Cell Membranes (AT1 or AT2 expressing) Incubation Incubation Membranes->Incubation Radioligand Radioligand ([125I]-AngII) Radioligand->Incubation TestCompound Test Compound (e.g., this compound) TestCompound->Incubation Filtration Filtration Incubation->Filtration Washing Washing Filtration->Washing Counting Scintillation Counting Washing->Counting IC50 IC50 Determination Counting->IC50 Ki Ki Calculation (Cheng-Prusoff) IC50->Ki

Fig. 1: Workflow for Radioligand Displacement Assay.

G cluster_AT1 AT1 Receptor Signaling cluster_AT2 AT2 Receptor Signaling AT1 AT1 Receptor Gq11 Gq/11 AT1->Gq11 PLC PLC Gq11->PLC IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca ↑ Ca²⁺ IP3->Ca PKC PKC DAG->PKC Vasoconstriction Vasoconstriction, Cell Growth, Aldosterone Release Ca->Vasoconstriction PKC->Vasoconstriction AT2 AT2 Receptor Gi Gi AT2->Gi NO_cGMP ↑ NO/cGMP AT2->NO_cGMP Phosphatases Phosphatases Gi->Phosphatases Antiproliferation Vasodilation, Antiproliferation, Apoptosis Phosphatases->Antiproliferation NO_cGMP->Antiproliferation AngII Angiotensin II AngII->AT1 Activates AngII->AT2 Activates L159282 This compound L159282->AT1 Blocks

Fig. 2: Opposing Signaling Pathways of AT1 and AT2 Receptors.

Conclusion

The data presented in this guide unequivocally demonstrates the high selectivity of this compound for the AT1 receptor over the AT2 receptor. Its potent binding affinity for AT1, coupled with its negligible interaction with AT2, positions this compound as a valuable tool for researchers investigating the specific roles of the AT1 receptor in health and disease. This high degree of selectivity is a critical attribute for a therapeutic agent, as it minimizes the potential for off-target effects mediated by the AT2 receptor. The detailed experimental protocols provided will enable researchers to independently validate these findings and further explore the pharmacological profile of this and other angiotensin receptor antagonists.

References

L-159282: A Comparative Guide to G Protein-Coupled Receptor Cross-Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the G protein-coupled receptor (GPCR) cross-reactivity profile of L-159282, a potent and selective angiotensin II type 1 (AT1) receptor antagonist. While comprehensive public data on the cross-reactivity of this compound against a broad panel of GPCRs is limited, this document summarizes the available information, compares its selectivity with other angiotensin II receptor blockers (ARBs), and provides detailed experimental protocols for assessing GPCR selectivity.

Executive Summary

This compound is a highly selective antagonist for the angiotensin II AT1 receptor, a key regulator of blood pressure and cardiovascular homeostasis.[1] The available literature indicates a high degree of selectivity for the AT1 receptor over the AT2 receptor. However, a broad screening of its activity against other GPCR families, such as adrenergic, dopaminergic, or serotonergic receptors, is not extensively documented in publicly accessible sources. This guide offers a framework for understanding and evaluating the selectivity of this compound and other ARBs.

Comparison of Angiotensin II Receptor Blocker Selectivity

While specific cross-reactivity data for this compound against a wide array of GPCRs is not available, the selectivity of various ARBs for the AT1 receptor over the AT2 receptor is a key differentiator within the class. This selectivity is considered a crucial factor in their therapeutic action and side-effect profile.[2][3]

CompoundAT1 Receptor AffinityAT1 vs. AT2 SelectivityReferences
This compound HighData not publicly available for a broad panel, but high selectivity for AT1 over AT2 is reported.
LosartanNanomolar range~1,000-fold greater affinity for AT1 over AT2.[4][5]
ValsartanNanomolar range~20,000-fold greater affinity for AT1 over AT2.[5]
IrbesartanNanomolar range>8,500-fold greater affinity for AT1 over AT2.[4]
CandesartanNanomolar range>10,000-fold greater affinity for AT1 over AT2.[4]
TelmisartanNanomolar range>3,000-fold greater affinity for AT1 over AT2; reported to have the strongest binding affinity to the AT1 receptor among some ARBs.[4][5]

Note: Affinity values and selectivity ratios can vary depending on the experimental conditions and tissues used.[4]

Signaling Pathways and Experimental Workflows

To facilitate further research into the cross-reactivity of this compound and other compounds, the following diagrams illustrate the primary signaling pathway of its target and a general workflow for assessing GPCR selectivity.

cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_extracellular Extracellular Space AT1R AT1 Receptor Gq_protein Gq Protein AT1R->Gq_protein Activation PLC Phospholipase C Gq_protein->PLC Activation PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ IP3->Ca2 Release from ER PKC PKC DAG->PKC Activation Ca2->PKC Activation Cellular_Response Cellular Response (e.g., Vasoconstriction) PKC->Cellular_Response Angiotensin_II Angiotensin II Angiotensin_II->AT1R Binds & Activates L159282 This compound L159282->AT1R Binds & Blocks

Caption: Angiotensin II AT1 Receptor Signaling Pathway.

cluster_workflow GPCR Cross-Reactivity Screening Workflow start Test Compound (e.g., this compound) primary_screen Primary Screen: Radioligand Binding Assay (Panel of GPCRs) start->primary_screen determine_ki Determine Ki values primary_screen->determine_ki hit_identification Identify Off-Target Hits (Significant Binding) determine_ki->hit_identification functional_assay Secondary Screen: Functional Assay (e.g., cAMP, Ca²⁺ flux) hit_identification->functional_assay For each hit confirm_activity Confirm Agonist/ Antagonist Activity functional_assay->confirm_activity dose_response Dose-Response Curves (IC₅₀/EC₅₀ Determination) confirm_activity->dose_response selectivity_profile Generate Selectivity Profile dose_response->selectivity_profile

Caption: Experimental Workflow for GPCR Cross-Reactivity Screening.

Experimental Protocols

The following are detailed, generalized protocols for key experiments used to determine the cross-reactivity of a compound like this compound against a panel of GPCRs.

Radioligand Binding Assay (Competition)

This assay measures the ability of a test compound to displace a radiolabeled ligand from a specific receptor, allowing for the determination of the test compound's binding affinity (Ki).

1. Materials:

  • Cell membranes prepared from cell lines expressing the target GPCR.

  • Radiolabeled ligand specific for the target GPCR (e.g., [³H]-ligand).

  • Unlabeled test compound (this compound).

  • Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4).

  • Wash buffer (ice-cold binding buffer).

  • 96-well microplates.

  • Glass fiber filters.

  • Scintillation cocktail and counter.

2. Procedure:

  • Prepare serial dilutions of the unlabeled test compound (this compound) in binding buffer.

  • In a 96-well plate, add in order:

    • 50 µL of binding buffer (for total binding) or a high concentration of a known unlabeled ligand (for non-specific binding).

    • 50 µL of the test compound dilution.

    • 50 µL of the radiolabeled ligand at a fixed concentration (typically at or below its Kd value).

    • 100 µL of the cell membrane preparation (containing a specific amount of protein, e.g., 10-50 µg).

  • Incubate the plate at a specific temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

  • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

3. Data Analysis:

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding against the logarithm of the test compound concentration.

  • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by fitting the data to a one-site competition model using non-linear regression.

  • Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.[6]

Functional cAMP Assay (Antagonist Mode)

This assay determines the ability of a test compound to inhibit the production of cyclic AMP (cAMP) stimulated by a known agonist, indicating its antagonist activity at Gs or Gi-coupled GPCRs.

1. Materials:

  • Cells expressing the target GPCR.

  • Known agonist for the target GPCR.

  • Test compound (this compound).

  • Cell culture medium.

  • Stimulation buffer (e.g., HBSS with HEPES and a phosphodiesterase inhibitor like IBMX).

  • cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based).[7][8][9][10][11]

  • 384-well or 96-well assay plates.

2. Procedure:

  • Seed the cells in assay plates and culture overnight.

  • Prepare serial dilutions of the test compound (this compound) in stimulation buffer.

  • Pre-incubate the cells with the test compound dilutions for a specific period (e.g., 15-30 minutes) at 37°C.

  • Add a fixed concentration of the known agonist (typically its EC80 concentration) to all wells except the basal control.

  • Incubate for a further period (e.g., 30 minutes) at 37°C.

  • Lyse the cells and measure the intracellular cAMP levels according to the instructions of the chosen cAMP detection kit.

3. Data Analysis:

  • Normalize the data to the response of the agonist alone (100%) and the basal level (0%).

  • Plot the percentage of inhibition against the logarithm of the test compound concentration.

  • Determine the IC50 value (the concentration of the test compound that causes 50% inhibition of the agonist-induced cAMP production) using non-linear regression analysis.

Conclusion

This compound is a highly selective AT1 receptor antagonist. While its broader cross-reactivity profile across the GPCR superfamily is not well-characterized in public literature, the provided experimental protocols offer a robust framework for researchers to conduct their own comprehensive selectivity profiling. Understanding the off-target interactions of drug candidates is crucial for predicting potential side effects and ensuring therapeutic efficacy. The comparative data on AT1/AT2 selectivity for various ARBs can guide the selection of appropriate tool compounds for further investigation.

References

A Comparative Guide: Angiotensin II Receptor Blockers vs. ACE Inhibitors in Renal Function

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the effects of Angiotensin II Receptor Blockers (ARBs) and Angiotensin-Converting Enzyme (ACE) inhibitors on renal function. Due to the limited availability of public data on the specific compound L-159282 (an ARB), this guide will utilize data from other well-researched ARBs, such as losartan and valsartan, as representative of the class's effects on the kidney. Both ARBs and ACE inhibitors are crucial therapeutic classes for managing hypertension and protecting renal function, primarily through their modulation of the Renin-Angiotensin-Aldosterone System (RAAS).

Mechanism of Action: A Tale of Two Blockades

The primary function of both ARBs and ACE inhibitors is to mitigate the effects of angiotensin II, a potent vasoconstrictor that plays a key role in blood pressure regulation and renal hemodynamics. However, they achieve this through different mechanisms.

ACE inhibitors, as their name suggests, block the action of the angiotensin-converting enzyme, preventing the conversion of angiotensin I to the active angiotensin II. This leads to reduced levels of angiotensin II in the circulation and tissues.

On the other hand, ARBs selectively block the angiotensin II type 1 (AT1) receptor. This prevents angiotensin II from binding to its receptor and exerting its physiological effects, which include vasoconstriction, aldosterone release, and sodium retention. A potential differentiating factor is that ARBs do not affect the breakdown of bradykinin, an effect seen with ACE inhibitors that is associated with the common side effect of a dry cough.

Quantitative Comparison of Renal Hemodynamic Effects

The following table summarizes the quantitative effects of ARBs and ACE inhibitors on key renal function parameters, based on data from various preclinical and clinical studies.

ParameterAngiotensin II Receptor Blockers (ARBs)ACE Inhibitors
Glomerular Filtration Rate (GFR) Generally stable or a slight, non-progressive decrease initially. Long-term, they slow the rate of GFR decline in chronic kidney disease.Similar to ARBs, may cause an initial, non-progressive decrease in GFR, but long-term use is associated with the preservation of renal function.
Renal Blood Flow (RBF) Can increase RBF due to efferent arteriole vasodilation.Generally increases RBF by reducing efferent arteriolar resistance.
Urinary Protein Excretion (Proteinuria) Significantly reduces proteinuria in patients with diabetic and non-diabetic kidney disease.Effectively reduces proteinuria, a key mechanism of their renoprotective effect.
Blood Pressure (BP) Effectively lowers systemic blood pressure.Effectively lowers systemic blood pressure.

Experimental Protocols

The data presented in this guide are derived from a variety of experimental models, each with specific methodologies. Below are representative protocols for assessing the renal effects of these drug classes.

Preclinical Animal Models
  • Spontaneously Hypertensive Rats (SHR): This model is widely used to study the effects of antihypertensive drugs.

    • Drug Administration: Drugs are typically administered orally via gavage for a specified period (e.g., 4-8 weeks).

    • Renal Function Measurement: GFR and RBF are often measured via inulin and para-aminohippurate (PAH) clearance, respectively. 24-hour urine collection is used to quantify proteinuria. Blood pressure is monitored using tail-cuff plethysmography or telemetry.

  • 5/6 Nephrectomy Model: This surgical model induces chronic kidney disease.

    • Procedure: A subtotal nephrectomy is performed, leaving one-sixth of the total kidney mass.

    • Drug Administration and Monitoring: Similar to the SHR model, drugs are administered orally, and renal function parameters are monitored over time to assess the progression of kidney disease.

Clinical Human Studies
  • Randomized Controlled Trials (RCTs): These are the gold standard for evaluating drug efficacy and safety in humans.

    • Patient Population: Patients with hypertension and/or chronic kidney disease (with or without diabetes) are recruited.

    • Intervention: Patients are randomized to receive either an ARB, an ACE inhibitor, or a placebo.

    • Outcome Measures: The primary outcomes often include changes in GFR (measured by iohexol or iothalamate clearance), changes in urinary albumin-to-creatinine ratio (UACR), and the incidence of end-stage renal disease or doubling of serum creatinine.

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the signaling pathways affected by ACE inhibitors and ARBs, as well as a typical experimental workflow for their evaluation in a preclinical model.

ACE_Inhibitor_Pathway cluster_RAAS Renin-Angiotensin-Aldosterone System (RAAS) Angiotensinogen Angiotensinogen AngiotensinI Angiotensin I Angiotensinogen->AngiotensinI Renin AngiotensinII Angiotensin II AngiotensinI->AngiotensinII ACE AT1R AT1 Receptor AngiotensinII->AT1R Vasoconstriction Vasoconstriction AT1R->Vasoconstriction Aldosterone Aldosterone Secretion AT1R->Aldosterone RenalEffects ↑ Na+ & H2O Retention ↓ K+ Excretion Aldosterone->RenalEffects ACE Angiotensin-Converting Enzyme (ACE) ACE_Inhibitor ACE Inhibitor ACE_Inhibitor->ACE Inhibits Renin Renin ARB_Pathway cluster_RAAS Renin-Angiotensin-Aldosterone System (RAAS) Angiotensinogen Angiotensinogen AngiotensinI Angiotensin I Angiotensinogen->AngiotensinI Renin AngiotensinII Angiotensin II AngiotensinI->AngiotensinII ACE AT1R AT1 Receptor AngiotensinII->AT1R Vasoconstriction Vasoconstriction AT1R->Vasoconstriction Aldosterone Aldosterone Secretion AT1R->Aldosterone RenalEffects ↑ Na+ & H2O Retention ↓ K+ Excretion Aldosterone->RenalEffects ACE Angiotensin-Converting Enzyme (ACE) ARB Angiotensin Receptor Blocker (ARB) ARB->AT1R Blocks Renin Renin Experimental_Workflow cluster_animal_model Animal Model Selection cluster_treatment Treatment Groups cluster_monitoring Monitoring (e.g., 8 weeks) cluster_endpoint Endpoint Analysis Animal e.g., Spontaneously Hypertensive Rat (SHR) Control Vehicle Control ARB_Group ARB Treatment (e.g., Losartan) ACEI_Group ACE Inhibitor Treatment (e.g., Enalapril) BP Blood Pressure (Tail-cuff) Control->BP Urine 24h Urine Collection (Proteinuria) Control->Urine ARB_Group->BP ARB_Group->Urine ACEI_Group->BP ACEI_Group->Urine Clearance Renal Clearance Studies (GFR, RBF) BP->Clearance Urine->Clearance Histo Kidney Histopathology Clearance->Histo

A Comparative Analysis of L-159,282 and Other Sartans: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the angiotensin II receptor antagonist L-159,282 with other widely studied sartans. This analysis is supported by available experimental data on receptor binding affinity, in vitro potency, and in vivo efficacy.

Angiotensin II receptor blockers (ARBs), or sartans, are a class of drugs that selectively antagonize the angiotensin II type 1 (AT1) receptor, a key component of the renin-angiotensin system (RAS).[1] By blocking the effects of angiotensin II, these drugs play a crucial role in managing hypertension and other cardiovascular diseases.[1][2] L-159,282 is a potent, orally active, nonpeptide angiotensin II receptor antagonist.[3] This guide offers a comparative overview of its performance against other established sartans.

Quantitative Data Summary

The following tables summarize the available quantitative data for L-159,282 and other representative sartans, focusing on their binding affinity for the AT1 receptor and their in vitro potency. It is important to note that direct head-to-head comparative studies for L-159,282 against a wide range of other sartans under identical experimental conditions are limited in the public domain. The presented data is compiled from various studies and should be interpreted with consideration of the different experimental setups.

Table 1: AT1 Receptor Binding Affinities of Various Sartans

CompoundpKiKi (nM)Test SystemReference
Candesartan8.61 ± 0.21-Cloned wild type AT1 receptor[4]
Telmisartan8.19 ± 0.04-Cloned wild type AT1 receptor[4]
Valsartan7.65 ± 0.12-Cloned wild type AT1 receptor[4]
Losartan7.17 ± 0.07-Cloned wild type AT1 receptor[4]
L-159,282-Not explicitly found--
Irbesartan-Not explicitly found--
Olmesartan-Not explicitly found--

Table 2: In Vitro Potency (IC50) of L-159,282 and Other Sartans

CompoundIC50 (nM)AssayReference
L-159,2820.20Antagonism of AII-induced [3H]-thymidine incorporation in cultured rat aortic vascular smooth muscle cells[5]
Losartan10.5Antagonism of AII-induced [3H]-thymidine incorporation in cultured rat aortic vascular smooth muscle cells[5]
Telmisartan9.2Inhibition of 125I-AngII binding to AT1 receptors[6]
Losartan20Inhibition of angiotensin II binding to AT1 receptors[6][7]

Table 3: In Vivo Efficacy of L-159,282 in a Rat Model

CompoundDose (p.o.)Effect on Blood Pressure in Aortic Coarcted (High Renin) RatsReference
L-159,2823 mg/kgReduced blood pressure to normotensive levels (< 120 mm Hg)[3]
Losartan3 mg/kgReduced blood pressure to approximately the same level as L-159,282[3]
Enalapril3 mg/kgReduced blood pressure to approximately the same level as L-159,282[3]

Experimental Protocols

Radioligand Binding Assay for AT1 Receptor Affinity

This protocol outlines a general method for determining the binding affinity of compounds to the angiotensin II type 1 (AT1) receptor, based on competitive binding principles.

1. Membrane Preparation:

  • Rat liver membranes, which are a rich source of AT1a receptors, can be used.[8][9]

  • Tissues are homogenized in a suitable buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4) and centrifuged at low speed to remove nuclei and cellular debris.

  • The supernatant is then centrifuged at high speed to pellet the membrane fraction.

  • The resulting pellet is washed and resuspended in the assay buffer. Protein concentration is determined using a standard method like the Bradford assay.

2. Competitive Binding Assay:

  • The assay is typically performed in a 96-well plate format.

  • A constant concentration of a radiolabeled ligand, such as [125I][Sar1,Ile8]AngII, is incubated with the membrane preparation.[8][9]

  • Increasing concentrations of the unlabeled competitor compound (e.g., L-159,282 or other sartans) are added to the wells.

  • Non-specific binding is determined in the presence of a saturating concentration of an unlabeled AT1 receptor antagonist like losartan.[10]

  • The reaction is incubated at room temperature to reach equilibrium.

3. Separation and Detection:

  • The bound and free radioligand are separated by rapid vacuum filtration through glass fiber filters.

  • The filters are washed with ice-cold buffer to remove unbound radioactivity.

  • The radioactivity retained on the filters, representing the bound ligand, is measured using a gamma counter.

4. Data Analysis:

  • The data are analyzed using non-linear regression to determine the IC50 value of the competitor compound.

  • The Ki value can then be calculated from the IC50 value using the Cheng-Prusoff equation.[11]

In Vivo Blood Pressure Measurement in Conscious Rats

This protocol describes a common non-invasive method for assessing the antihypertensive effects of sartans in conscious rat models of hypertension.

1. Animal Model:

  • Spontaneously hypertensive rats (SHR) or rats with experimentally induced hypertension (e.g., L-NAME-induced or aortic coarctation) are commonly used.[3][12]

2. Acclimatization and Training:

  • Rats are acclimated to the restraint and tail-cuff apparatus for several days before the experiment to minimize stress-induced blood pressure variations.

3. Drug Administration:

  • The test compounds (L-159,282, other sartans, or vehicle control) are administered orally (p.o.) or via another appropriate route at the desired doses.

4. Blood Pressure Measurement:

  • Systolic blood pressure and heart rate are measured at predetermined time points after drug administration using a non-invasive tail-cuff method.[2]

  • This method involves placing an inflatable cuff and a sensor on the rat's tail to detect the pulse. The cuff is inflated to occlude blood flow and then slowly deflated. The pressure at which the pulse reappears is recorded as the systolic blood pressure.

5. Data Analysis:

  • Changes in blood pressure from baseline are calculated for each treatment group.

  • Statistical analysis is performed to compare the effects of the different treatments.

Signaling Pathways and Visualization

Angiotensin II binding to the AT1 receptor activates multiple downstream signaling pathways that contribute to its physiological and pathological effects. Sartans, including L-159,282, exert their therapeutic effects by blocking these pathways.

The primary signaling cascade initiated by AT1 receptor activation involves the coupling to Gq/11 proteins, which in turn activates phospholipase C (PLC).[13][14] PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium, while DAG activates protein kinase C (PKC).[1] These events lead to various cellular responses, including vasoconstriction, inflammation, and cell growth.

Furthermore, the AT1 receptor can transactivate receptor tyrosine kinases, such as the epidermal growth factor receptor (EGFR), and activate non-receptor tyrosine kinases like Src.[9] This leads to the activation of the mitogen-activated protein kinase (MAPK) cascade, including ERK1/2, JNK, and p38 MAPK, which are involved in cell proliferation, hypertrophy, and fibrosis.[9] Another critical pathway activated by the AT1 receptor is the production of reactive oxygen species (ROS) through the activation of NADPH oxidase.[14]

Angiotensin_II_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space AngII Angiotensin II AT1R AT1 Receptor AngII->AT1R Binds to Gq11 Gq/11 AT1R->Gq11 Activates EGFR EGFR AT1R->EGFR Transactivates Src Src AT1R->Src Activates NADPH_oxidase NADPH Oxidase AT1R->NADPH_oxidase Activates Sartan Sartans (e.g., L-159,282) Sartan->AT1R Blocks PLC Phospholipase C (PLC) Gq11->PLC PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Vasoconstriction Vasoconstriction Ca_release->Vasoconstriction Inflammation Inflammation PKC->Inflammation MAPK MAPK Cascade (ERK, JNK, p38) EGFR->MAPK Src->MAPK Cell_Growth Cell Growth & Hypertrophy MAPK->Cell_Growth ROS ROS NADPH_oxidase->ROS Produces ROS->Inflammation ROS->Cell_Growth Experimental_Workflow_Binding_Assay cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Membrane_Prep Membrane Preparation (e.g., from rat liver) Incubation Incubation of Membranes, Radioligand, and Competitor Membrane_Prep->Incubation Radioligand Radiolabeled Ligand ([¹²⁵I]AngII) Radioligand->Incubation Competitor Unlabeled Competitor (L-159,282 or other sartan) Competitor->Incubation Filtration Rapid Vacuum Filtration Incubation->Filtration Counting Gamma Counting of Bound Radioactivity Filtration->Counting Analysis Non-linear Regression to determine IC₅₀ and Ki Counting->Analysis

References

Reproducibility of Antihypertensive Effects: A Comparative Guide to L-159282 and Other Angiotensin II Receptor Blockers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the antihypertensive effects of the angiotensin II receptor blocker (ARB), L-159282, and other commercially available ARBs such as losartan, valsartan, and candesartan. The focus is on the reproducibility of their effects, supported by experimental data and detailed methodologies.

Introduction to this compound and Angiotensin II Receptor Blockers

This compound is a potent, orally active, nonpeptide antagonist of the angiotensin II type 1 (AT1) receptor. Like other ARBs, it lowers blood pressure by selectively blocking the binding of angiotensin II to the AT1 receptor, thereby inhibiting angiotensin II-induced vasoconstriction, aldosterone release, and other pressor effects. While extensive clinical data on the reproducibility of this compound's antihypertensive effects are not publicly available, we can infer its likely performance and variability based on data from other drugs in its class. This guide will therefore focus on the established reproducibility and comparative efficacy of well-characterized ARBs.

Comparative Antihypertensive Efficacy

The antihypertensive efficacy of ARBs has been extensively studied in numerous clinical trials. The following tables summarize the blood pressure-lowering effects of losartan, valsartan, and candesartan as monotherapy in patients with essential hypertension.

Table 1: Comparison of Systolic Blood Pressure (SBP) Reduction by ARBs

DrugDaily DoseMean SBP Reduction (mmHg)95% Confidence IntervalReference
Losartan 100 mg-12.01-13.78 to -10.25[1]
Valsartan 160 mg-15.32-17.09 to -13.63[1]
Valsartan 320 mg-15.85-17.60 to -14.12[1]
Candesartan 16 mg-18.69-[2]

Table 2: Comparison of Diastolic Blood Pressure (DBP) Reduction by ARBs

DrugDaily DoseMean DBP Reduction (mmHg)95% Confidence IntervalReference
Losartan 100 mg-9.37-10.18 to -8.54[1]
Valsartan 160 mg-11.3-12.15 to -10.52[1]
Valsartan 320 mg-11.97-12.81 to -11.16[1]
Candesartan 16 mg-10.25-[2]

Reproducibility and Variability of Antihypertensive Response

The reproducibility of an antihypertensive agent's effect is crucial for consistent blood pressure control. While large inter-individual variability in response to antihypertensive drugs is well-documented, studies on intra-individual reproducibility are less common. However, available data for ARBs suggest a reasonable level of reproducibility in an individual's response.

One study examining the intra-individual blood pressure responses to the ARB telmisartan and the ACE inhibitor lisinopril found a significant correlation between the antihypertensive responses to the two drugs within the same patient (r=0.77, p<0.001)[3][4]. This suggests that a patient who responds well to one type of renin-angiotensin system inhibitor is likely to respond similarly upon re-administration or when switched to a similar agent. However, the study also noted that in a subset of patients, the response to one drug did not predict the response to the other, highlighting the presence of some intra-individual variability[3][4].

Factors that can contribute to variability in blood pressure response include adherence to medication, dietary salt intake, and underlying physiological fluctuations.

Experimental Protocols

Accurate and reproducible assessment of antihypertensive effects relies on standardized experimental protocols. Below are detailed methodologies for key experiments.

Protocol for Clinical Evaluation of Antihypertensive Efficacy

This protocol outlines the steps for a randomized, double-blind, placebo-controlled, parallel-group clinical trial to assess the antihypertensive efficacy of an ARB.

  • Participant Selection:

    • Recruit male and female participants aged 18-75 years with a diagnosis of essential hypertension.

    • Inclusion criteria: Seated diastolic blood pressure (DBP) of 95-115 mmHg and systolic blood pressure (SBP) of 160-200 mmHg after a 4-week placebo run-in period.

    • Exclusion criteria: Secondary hypertension, significant renal or hepatic disease, heart failure, and contraindications to ARBs.

  • Study Design:

    • A 4-week, single-blind, placebo run-in period to establish baseline blood pressure and ensure compliance.

    • Randomization to one of the following treatment arms for 8-12 weeks:

      • Placebo

      • This compound (or other ARB) at a specified daily dose

      • Active comparator (e.g., another ARB or a drug from a different class)

    • Double-blinding of both participants and investigators to the treatment allocation.

  • Blood Pressure Measurement:

    • Utilize a standardized and calibrated automated oscillometric device.

    • Measurements should be taken in a quiet room after the participant has been seated and resting for at least 5 minutes.

    • Three measurements should be taken at each visit, spaced 1-2 minutes apart. The average of the last two readings is recorded.

    • Blood pressure is measured at trough (24 hours post-dose) to assess the duration of action.

  • Ambulatory Blood Pressure Monitoring (ABPM):

    • Perform 24-hour ABPM at baseline and at the end of the treatment period.

    • The ABPM device should be programmed to record blood pressure every 15-30 minutes during the day and every 30-60 minutes at night.

    • This provides data on the 24-hour mean blood pressure, daytime and nighttime blood pressure, and the circadian rhythm of blood pressure.

  • Data Analysis:

    • The primary efficacy endpoint is the change from baseline in mean trough seated DBP and SBP compared to placebo.

    • Secondary endpoints include the change in 24-hour ambulatory blood pressure, responder rates (proportion of patients achieving a target blood pressure), and the incidence of adverse events.

    • Statistical analysis should be performed using appropriate methods, such as analysis of covariance (ANCOVA), with baseline blood pressure as a covariate.

Visualizations

Angiotensin II Receptor Signaling Pathway

The following diagram illustrates the signaling pathway of Angiotensin II through the AT1 receptor, which is the target of this compound and other ARBs.

Angiotensin_II_Signaling cluster_0 Renin-Angiotensin System cluster_1 Cellular Effects Angiotensinogen Angiotensinogen Renin Renin Angiotensinogen->Renin Angiotensin_I Angiotensin I Renin->Angiotensin_I ACE ACE Angiotensin_I->ACE Angiotensin_II Angiotensin II ACE->Angiotensin_II AT1_Receptor AT1 Receptor Angiotensin_II->AT1_Receptor Binds to Gq_11 Gq/11 AT1_Receptor->Gq_11 Activates Aldosterone Aldosterone Secretion AT1_Receptor->Aldosterone Stimulates PLC Phospholipase C Gq_11->PLC Activates IP3 IP3 PLC->IP3 Generates DAG DAG PLC->DAG Generates Ca_release Ca²⁺ Release IP3->Ca_release Induces PKC Protein Kinase C DAG->PKC Activates Vasoconstriction Vasoconstriction Ca_release->Vasoconstriction Leads to Cell_Growth Cell Growth & Proliferation PKC->Cell_Growth Promotes L159282 This compound (ARB) L159282->AT1_Receptor Blocks

Caption: Angiotensin II signaling via the AT1 receptor and its blockade by ARBs.

Experimental Workflow for Antihypertensive Drug Evaluation

The diagram below outlines the typical workflow for evaluating the efficacy of a new antihypertensive agent.

Experimental_Workflow cluster_preclinical Preclinical Phase cluster_clinical Clinical Trials cluster_postmarket Post-marketing in_vitro In Vitro Receptor Binding Assays animal_models Hypertensive Animal Models in_vitro->animal_models phase1 Phase I (Safety & Dosage) animal_models->phase1 phase2 Phase II (Efficacy & Side Effects) phase1->phase2 phase3 Phase III (Large-scale Efficacy & Comparison) phase2->phase3 phase4 Phase IV (Long-term Effects) phase3->phase4

Caption: Workflow for antihypertensive drug development and evaluation.

Conclusion

This compound, as an angiotensin II receptor blocker, is expected to exhibit a reproducible antihypertensive effect comparable to other drugs in its class, such as losartan, valsartan, and candesartan. While direct comparative and reproducibility data for this compound are limited, the established efficacy and safety profiles of other ARBs provide a strong basis for its potential clinical utility. The choice of a specific ARB may be guided by factors such as dosing regimen, individual patient response, and cost-effectiveness. Standardized and rigorous experimental protocols are paramount for accurately assessing and comparing the antihypertensive effects of these agents.

References

In Vivo Target Engagement of L-159,282: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vivo target engagement of L-159,282, a potent and selective nonpeptide angiotensin II (AII) AT1 receptor antagonist, with the widely studied alternative, losartan. The information presented herein is supported by experimental data to aid in the evaluation of these compounds for research and drug development purposes.

Mechanism of Action: AT1 Receptor Blockade

L-159,282 and losartan are angiotensin II receptor blockers (ARBs) that selectively antagonize the AT1 receptor.[1] Angiotensin II, a key effector molecule in the renin-angiotensin system (RAS), mediates its primary physiological effects, including vasoconstriction, aldosterone secretion, and cellular growth, through the AT1 receptor. By blocking the binding of angiotensin II to the AT1 receptor, these antagonists effectively inhibit these downstream signaling pathways, leading to vasodilation and a reduction in blood pressure.

Comparative In Vivo Performance

While direct comparative in vivo receptor occupancy data for L-159,282 is limited in publicly available literature, functional studies provide valuable insights into its target engagement and efficacy relative to losartan.

Antihypertensive Efficacy

A key measure of in vivo target engagement for antihypertensive drugs is their ability to lower blood pressure in relevant animal models. In a study using aortic coarcted rats, a model of renin-dependent hypertension, L-159,282 demonstrated potent antihypertensive effects.

CompoundDose (oral)Animal ModelEffect on Blood Pressure
L-159,282 (MK-996) 3 mg/kgAortic Coarcted RatsReduced blood pressure to normotensive levels.
Losartan 3 mg/kgAortic Coarcted RatsReduced blood pressure to a level similar to L-159,282.
Enalapril (ACE Inhibitor) 3 mg/kgAortic Coarcted RatsReduced blood pressure to a level similar to L-159,282.

Table 1: Comparative Antihypertensive Effects of L-159,282 and Losartan in a Renin-Dependent Hypertension Model.

This study highlights that L-159,282 achieves a similar therapeutic outcome to losartan at the same oral dose in this specific model, suggesting comparable in vivo target engagement at a functional level.

Inhibition of Angiotensin II-Induced Pressor Response

A direct demonstration of target engagement is the ability of an antagonist to block the physiological response to the agonist. Both L-159,282 and losartan have been shown to inhibit the pressor (blood pressure raising) response to intravenous administration of angiotensin II.

L-159,282 (MK-996):

  • Prevents the pressor response to intravenous AII in conscious rats, dogs, and rhesus monkeys.

  • Completely prevents the ability of AII to stimulate an increase in plasma levels of aldosterone in rats.

Losartan:

  • Produces a dose-dependent inhibition of the pressor response to exogenous angiotensin II in normal human volunteers.[2]

  • A 50 mg dose significantly reduced the pressor response at 6 hours, while a 150 mg dose produced a greater and more sustained reduction over 24 hours.[2]

  • In salt-deplete dogs, losartan produced a dose-related reduction in the pressor response to infused angiotensin II, with higher doses leading to complete blockade.[3][4]

Receptor Binding Affinity and Occupancy

In vitro studies provide data on the binding affinity of these compounds to the AT1 receptor. It is important to note that in vitro affinity does not always directly correlate with in vivo potency due to factors like pharmacokinetics and metabolism.

CompoundParameterValueSpecies/Assay Condition
Losartan IC508.9 ± 1.1 nMRat Kidney AT1 Receptors (in vitro)[1]
EXP3174 (active metabolite of Losartan) IC503.5 ± 0.4 nMRat Kidney AT1 Receptors (in vitro)[1]
Losartan Kd~0.1 nMAT1 Receptors[5]

Table 2: In Vitro Binding Affinities for Losartan and its Active Metabolite.

Losartan is metabolized in vivo to a more potent active metabolite, EXP3174, which is 10 to 40 times more potent than the parent compound and is a non-competitive antagonist.[6][7][8][9][10][11] This metabolic activation is a critical factor in the overall in vivo efficacy of losartan.

In vivo receptor occupancy for losartan has been demonstrated through quantitative autoradiography. Intravenous administration of losartan in rats resulted in a dose-dependent inhibition of angiotensin II receptor binding in the brain, kidney, and adrenal glands, confirming target engagement in these tissues.[12] For example, in the rat kidney, oral administration of losartan at 1-30 mg/kg significantly inhibited AT1 receptor binding in a dose-dependent manner.[1]

Experimental Protocols

Inhibition of Angiotensin II-Induced Pressor Response

This in vivo assay directly measures the functional antagonism of the AT1 receptor.

Objective: To determine the dose-dependent ability of a test compound to inhibit the increase in blood pressure induced by an intravenous infusion of angiotensin II.

Animal Model: Conscious, normotensive rats, dogs, or non-human primates instrumented with arterial catheters for continuous blood pressure monitoring.

Procedure:

  • Establish a stable baseline blood pressure recording.

  • Administer a bolus intravenous injection or a continuous infusion of a submaximal pressor dose of angiotensin II and record the peak increase in mean arterial pressure.

  • Administer the test compound (e.g., L-159,282 or losartan) either orally or intravenously at various doses to different groups of animals.

  • At predetermined time points after administration of the test compound, repeat the angiotensin II challenge.

  • Calculate the percentage inhibition of the angiotensin II pressor response for each dose of the test compound compared to the pre-treatment response.

  • Construct a dose-response curve to determine the dose required for 50% inhibition (ID50).

Quantitative Ex Vivo Autoradiography for Receptor Occupancy

This technique allows for the visualization and quantification of receptor occupancy in specific tissues after in vivo drug administration.

Objective: To determine the percentage of AT1 receptors occupied by a test compound in a target tissue (e.g., kidney, brain) at a specific time point after administration.

Procedure:

  • Administer the test compound (e.g., L-159,282 or losartan) or vehicle to groups of animals at various doses.

  • At a time point corresponding to the expected peak tissue concentration of the drug, euthanize the animals and rapidly excise the target tissues.

  • Freeze the tissues and prepare thin cryosections.

  • Incubate the tissue sections with a radiolabeled ligand specific for the AT1 receptor (e.g., 125I-[Sar1,Ile8]angiotensin II).

  • To determine non-specific binding, incubate adjacent sections with the radioligand in the presence of a saturating concentration of an unlabeled AT1 receptor antagonist (e.g., losartan).

  • Wash the sections to remove unbound radioligand.

  • Expose the sections to autoradiographic film or a phosphor imaging screen.

  • Quantify the density of the autoradiographic signal in specific regions of interest using a computerized image analysis system.

  • Calculate the percentage of receptor occupancy by the test compound at each dose by comparing the specific binding in the drug-treated animals to that in the vehicle-treated animals.

Visualizations

Angiotensin_II_Signaling_Pathway cluster_0 Cell Membrane Angiotensin_II Angiotensin II AT1_Receptor AT1 Receptor Angiotensin_II->AT1_Receptor Binds Gq_11 Gq/11 AT1_Receptor->Gq_11 Activates L159282 L-159,282 / Losartan L159282->AT1_Receptor Blocks PLC Phospholipase C (PLC) Gq_11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Physiological_Effects Physiological Effects (Vasoconstriction, etc.) PKC->Physiological_Effects Ca_release->Physiological_Effects Experimental_Workflow_Pressor_Response cluster_workflow Inhibition of Angiotensin II Pressor Response Assay start Instrumented Animal (e.g., Rat) baseline_bp Measure Baseline Blood Pressure start->baseline_bp ang_ii_challenge1 Administer Angiotensin II (i.v.) & Measure Pressor Response baseline_bp->ang_ii_challenge1 drug_admin Administer Test Compound (L-159,282 or Losartan) ang_ii_challenge1->drug_admin wait Wait for Predetermined Time drug_admin->wait ang_ii_challenge2 Repeat Angiotensin II Challenge & Measure Pressor Response wait->ang_ii_challenge2 analysis Calculate % Inhibition & Determine ID50 ang_ii_challenge2->analysis

References

L-159282 vs. Peptide Angiotensin Antagonists: A Comparative Efficacy Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the efficacy of the non-peptide angiotensin II receptor antagonist, L-159282, and traditional peptide-based angiotensin antagonists. This document is intended to serve as a valuable resource for researchers and professionals in the field of pharmacology and drug development by presenting a detailed analysis of their mechanisms of action, binding affinities, functional antagonism, and in vivo effects, supported by available experimental data.

Introduction: Two Classes of Angiotensin II Receptor Blockers

The renin-angiotensin system (RAS) is a critical regulator of blood pressure and cardiovascular homeostasis. Its primary effector, angiotensin II, exerts its physiological effects by binding to specific G protein-coupled receptors, most notably the angiotensin II type 1 (AT1) receptor. Antagonism of this receptor is a well-established therapeutic strategy for the management of hypertension and other cardiovascular diseases.

Angiotensin II receptor antagonists can be broadly categorized into two classes:

  • Peptide Antagonists: These are analogs of the endogenous angiotensin II peptide. A classic example is saralasin ([Sar¹, Ala⁸]-angiotensin II), which acts as a competitive antagonist at the angiotensin II receptor but also exhibits partial agonist activity.[1]

  • Non-Peptide Antagonists: This newer class of antagonists, to which This compound belongs, are small molecules that are not structurally related to angiotensin II. They are known for their high selectivity for the AT1 receptor and generally lack the partial agonism seen with peptide antagonists.

This guide will focus on the comparative efficacy of this compound and peptide antagonists, using saralasin as a representative example of the latter.

Mechanism of Action and Receptor Interaction

Both this compound and peptide antagonists like saralasin prevent the binding of angiotensin II to the AT1 receptor, thereby inhibiting its downstream signaling pathways that lead to vasoconstriction, aldosterone release, and other pressor effects. However, their mode of interaction with the receptor differs significantly.

Peptide antagonists, being structural mimics of angiotensin II, are thought to engage with the receptor at sites similar to the endogenous ligand. In contrast, non-peptide antagonists like this compound have been shown to bind to a distinct, allosteric site within the transmembrane domains of the AT1 receptor. This difference in binding mode can influence the nature and duration of receptor blockade.

cluster_0 Angiotensin II Signaling Pathway cluster_1 Points of Antagonist Intervention Angiotensinogen Angiotensinogen AngiotensinI Angiotensin I Angiotensinogen->AngiotensinI Cleavage Renin Renin AngiotensinII Angiotensin II AngiotensinI->AngiotensinII Conversion ACE ACE AT1R AT1 Receptor AngiotensinII->AT1R Binding Downstream Downstream Signaling (Vasoconstriction, Aldosterone Release, etc.) AT1R->Downstream Activation L159282 This compound (Non-Peptide Antagonist) L159282->AT1R Allosteric Binding (Blocks Ang II) Saralasin Saralasin (Peptide Antagonist) Saralasin->AT1R Competitive Binding (Blocks Ang II)

Caption: Angiotensin II pathway and antagonist intervention points.

Quantitative Comparison of Efficacy

Direct comparative studies providing a head-to-head analysis of this compound and peptide antagonists under identical experimental conditions are limited in the publicly available literature. However, by compiling data from various sources, we can draw a comparative picture of their efficacy.

Receptor Binding Affinity

Binding affinity, typically expressed as the inhibitor constant (Ki) or the half-maximal inhibitory concentration (IC50) in radioligand binding assays, is a key determinant of an antagonist's potency.

CompoundReceptorBinding Affinity (Ki)Reference
This compound AT1Data not available in direct comparison
Saralasin Angiotensin II Receptor0.32 nM (for 74% of binding sites)[1]
In Vitro Functional Antagonism

Functional assays, which measure the ability of an antagonist to inhibit the physiological response to an agonist (e.g., angiotensin II-induced smooth muscle contraction), provide a measure of the antagonist's potency (pA2 value) and efficacy.

CompoundParameterValueExperimental SystemReference
This compound pA2Data not available in direct comparison
Saralasin pA2Data not available in direct comparison

Note: The lack of directly comparable pA2 values highlights a gap in the current literature. However, non-peptide antagonists are generally characterized by their insurmountable antagonism, meaning they produce a non-parallel shift in the agonist dose-response curve and a depression of the maximal response, which is distinct from the competitive antagonism of saralasin.

In Vivo Antihypertensive Efficacy

The ultimate measure of an angiotensin antagonist's efficacy is its ability to lower blood pressure in vivo.

CompoundDoseEffect on Blood PressureAnimal ModelReference
This compound 3 mg/kg, p.o.Reduced blood pressure to normotensive levelsAortic coarcted (high renin) rats[2]
Saralasin InfusionDose-dependent decrease in blood pressureHypertensive conscious rats[3]

Note: this compound has demonstrated potent oral activity, a significant advantage over peptide antagonists like saralasin which require parenteral administration.

Experimental Protocols

Radioligand Binding Assay

This protocol outlines a general procedure for determining the binding affinity of angiotensin receptor antagonists.

Objective: To determine the Ki of a test compound for the AT1 receptor.

Materials:

  • Cell membranes prepared from cells expressing the AT1 receptor.

  • Radiolabeled angiotensin II analog (e.g., [¹²⁵I]Sar¹,Ile⁸-angiotensin II).

  • Test compounds (this compound, saralasin).

  • Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4).

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Incubate cell membranes with a fixed concentration of the radioligand and varying concentrations of the test compound.

  • Separate bound from free radioligand by rapid filtration through glass fiber filters.

  • Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

start Start prep Prepare reagents: - Cell membranes - Radioligand - Test compounds start->prep incubate Incubate membranes, radioligand, and test compound prep->incubate filter Filter to separate bound and free radioligand incubate->filter wash Wash filters filter->wash measure Measure radioactivity wash->measure analyze Analyze data: - Determine IC50 - Calculate Ki measure->analyze end End analyze->end

Caption: Workflow for a radioligand binding assay.
In Vivo Blood Pressure Measurement

This protocol describes a general method for assessing the antihypertensive effects of test compounds in an animal model.

Objective: To evaluate the effect of this compound and saralasin on blood pressure in hypertensive rats.

Materials:

  • Hypertensive rat model (e.g., spontaneously hypertensive rats or renal artery-ligated rats).

  • Test compounds (this compound, saralasin).

  • Vehicle control.

  • Blood pressure monitoring system (e.g., telemetry or tail-cuff method).

Procedure:

  • Acclimate the animals to the blood pressure measurement procedure.

  • Record baseline blood pressure measurements.

  • Administer the test compound or vehicle to the animals (this compound orally, saralasin via infusion).

  • Monitor and record blood pressure at regular intervals for a specified duration.

  • Analyze the data to determine the magnitude and duration of the blood pressure-lowering effect.

Summary and Conclusion

This compound, a non-peptide angiotensin II antagonist, and peptide antagonists like saralasin represent two distinct approaches to blocking the renin-angiotensin system at the receptor level. While both effectively antagonize the effects of angiotensin II, they exhibit key differences in their pharmacological profiles.

Key Differences:

  • Oral Bioavailability: this compound is orally active, offering a significant advantage in terms of clinical administration over peptide antagonists which are not.[2]

  • Partial Agonism: this compound is a pure antagonist, whereas saralasin exhibits partial agonist activity, which can lead to an initial pressor response in certain situations.[1]

  • Mechanism of Blockade: Non-peptide antagonists often exhibit insurmountable antagonism, which may translate to a longer duration of action compared to the competitive antagonism of peptide antagonists.

  • Selectivity: Non-peptide antagonists are highly selective for the AT1 receptor subtype, whereas the selectivity of some peptide antagonists can be lower.

References

Comparative Analysis of L-159282: An Angiotensin II Receptor Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a statistical and mechanistic comparison of the nonpeptide angiotensin II receptor antagonist, L-159282, with other key alternatives in the management of hypertension. The data presented is compiled from preclinical studies to offer a comprehensive overview of its pharmacological profile.

Comparative Efficacy in Blood Pressure Reduction

This compound has demonstrated potent antihypertensive effects in preclinical models. A key study in aortic coarcted rats, a model of hypertension, compared the efficacy of this compound with the widely used angiotensin II receptor blocker (ARB), losartan, and the angiotensin-converting enzyme (ACE) inhibitor, enalapril.

Table 1: Comparative Antihypertensive Effects in Aortic Coarcted Rats

CompoundDosage (p.o.)Mean Arterial Pressure (MAP) ReductionReference
This compound3 mg/kgComparable to Losartan and Enalapril[1]
Losartan3 mg/kgComparable to this compound and Enalapril[1]
Enalapril3 mg/kgComparable to this compound and Losartan[1]

Receptor Binding Affinity

The primary mechanism of action for this compound is the blockade of the angiotensin II type 1 (AT1) receptor. In vivo studies have quantified its ability to inhibit the binding of angiotensin II to its receptors in key tissues like the kidney cortex and adrenal glands, and compared it with other ARBs.

Table 2: In Vivo Inhibition of [¹²⁵I-Sar¹,Ile⁸]Angiotensin II Binding in Rats

CompoundTissueID₅₀ (mg/kg)Receptor SpecificityReference
This compoundAdrenalNot explicitly stated, but blockade led to increased plasma angiotensin II levels that subsequently blocked the AT2 receptor.AT1 receptor antagonist[2]
LosartanKidney Cortex0.06AT1 receptor antagonist[2]
LosartanAdrenalPartially inhibited bindingAT1 receptor antagonist[2]
EXP597Kidney Cortex0.05Equal affinity for AT1 and AT2[2]
EXP597Adrenal0.06Equal affinity for AT1 and AT2[2]

Experimental Protocols

Aortic Coarctation-Induced Hypertension in Rats

The experimental protocol for the study on aortic coarcted rats, while not available in full detail from the abstract, would typically involve the following steps:

  • Animal Model: Male rats (strain, e.g., Sprague-Dawley) are anesthetized, and a partial constriction of the abdominal aorta is surgically induced between the origins of the renal arteries. This procedure mimics renal artery stenosis and leads to the development of hypertension.

  • Drug Administration: After a recovery period and confirmation of hypertension, the rats are randomly assigned to receive this compound, losartan, enalapril, or a vehicle control. The drugs are typically administered orally (p.o.) via gavage.

  • Blood Pressure Measurement: Mean arterial pressure (MAP) is monitored continuously or at specific time points using methods such as indwelling arterial catheters connected to a pressure transducer.

  • Data Analysis: The percentage reduction in MAP from baseline is calculated for each treatment group and statistically compared.

In Vivo Angiotensin II Receptor Binding Assay

The methodology for the in vivo receptor binding studies generally includes:

  • Radioligand: A radiolabeled form of an angiotensin II analog, such as [¹²⁵I-Sar¹,Ile⁸]angiotensin II, is used. This allows for the detection and quantification of receptor binding.

  • Animal Treatment: Rats are administered with the test compounds (this compound, losartan, EXP597) or a vehicle control at various doses.

  • Tissue Harvesting: At a specified time after drug administration, the animals are euthanized, and target tissues (e.g., kidney cortex, adrenal glands) are rapidly excised and frozen.

  • Autoradiography: The frozen tissues are sectioned, and the sections are exposed to a radiolabeled ligand. The amount of radioligand bound to the receptors is visualized and quantified using autoradiography.

  • Data Analysis: The density of the autoradiographic signal is measured to determine the extent of receptor occupancy by the unlabeled drug. The dose required to inhibit 50% of the specific binding (ID₅₀) is then calculated.

Signaling Pathway and Experimental Workflow

The binding of angiotensin II to its AT1 receptor initiates a cascade of intracellular events. This compound, as an antagonist, blocks these signaling pathways.

Angiotensin_II_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Ang_II Angiotensin II AT1R AT1 Receptor Ang_II->AT1R Binds & Activates L159282 This compound (Antagonist) L159282->AT1R Blocks Gq11 Gq/11 AT1R->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Cellular_Response Cellular Response (Vasoconstriction, etc.) Ca_release->Cellular_Response PKC->Cellular_Response

Caption: Angiotensin II signaling pathway and the inhibitory action of this compound.

Experimental_Workflow_Aortic_Coarctation start Start animal_model Induce Aortic Coarctation in Rats start->animal_model confirm_htn Confirm Hypertension animal_model->confirm_htn randomization Randomize into Treatment Groups confirm_htn->randomization drug_admin Administer this compound, Losartan, Enalapril, or Vehicle randomization->drug_admin Treatment bp_measurement Measure Blood Pressure drug_admin->bp_measurement data_analysis Analyze MAP Reduction bp_measurement->data_analysis end End data_analysis->end

Caption: Workflow for evaluating antihypertensive efficacy in aortic coarcted rats.

References

Safety Operating Guide

Essential Safety and Disposal Guidance for L-159282

Author: BenchChem Technical Support Team. Date: December 2025

Immediate Action Required: Identify the Chemical Nature of L-159282 for Safe Disposal

Proper and safe disposal of any laboratory chemical is contingent on a thorough understanding of its specific properties and associated hazards. The designation "this compound" appears to be an internal or non-standard identifier, as it does not correspond to a readily available chemical name in public databases. Without the precise chemical identity, providing specific, safe, and compliant disposal procedures is not possible.

To ensure the safety of all personnel and to maintain regulatory compliance, the first and most critical step is to positively identify the chemical corresponding to this compound. Please consult the following resources within your organization:

  • Original Container Label: The primary container should be labeled with the full chemical name, CAS number, and relevant hazard warnings.

  • Safety Data Sheet (SDS): The SDS is the most comprehensive source of safety, handling, and disposal information. Your laboratory is required to maintain an SDS for every hazardous chemical on-site.

  • Internal Laboratory Notebooks or Databases: Your research group's records should contain information on the synthesis or purchase of this compound.

  • Chemical Inventory System: Your institution's central chemical inventory should list this compound with its corresponding chemical name and hazard information.

Once the chemical has been identified, refer to its specific Safety Data Sheet (SDS) for detailed disposal instructions in Section 13.

General Procedures for Unidentified Chemical Waste

In the interim, and until the identity of this compound is confirmed, it must be handled as a hazardous substance of unknown toxicity. The following general procedures are recommended for the handling and temporary storage of unknown chemical waste. These are precautionary measures and are not a substitute for compound-specific disposal protocols.

Procedural Step Action Required Key Considerations
1. Segregation Isolate the container of this compound.Do not mix with other waste streams. Store in a designated and properly labeled secondary containment bin.
2. Labeling Clearly label the container as "Caution: Unidentified Chemical Waste. Awaiting Identification."Include any known information, such as the project it was associated with and the date it was designated as waste.
3. Personal Protective Equipment (PPE) Always wear appropriate PPE.This includes, at a minimum, chemical-resistant gloves, safety glasses or goggles, and a laboratory coat.
4. Storage Store in a cool, dry, and well-ventilated area.Ensure the storage location is away from incompatible materials, heat sources, and drains.
5. Contact Environmental Health & Safety (EHS) Notify your institution's EHS office immediately.Provide them with all available information. They will guide you on the proper procedures for identification and ultimate disposal.

Logical Workflow for Handling Unidentified Laboratory Chemicals

The following diagram outlines the logical steps to be taken when a chemical with an unknown or internal identifier is designated for disposal.

start Chemical Designated for Disposal (Identifier: this compound) identify Attempt to Identify Chemical (Check Container, SDS, Inventory) start->identify is_identified Chemical Identified? identify->is_identified follow_sds Follow Specific Disposal Protocol from Safety Data Sheet is_identified->follow_sds Yes treat_unknown Treat as Hazardous Waste of Unknown Toxicity is_identified->treat_unknown No segregate Segregate and Label as 'Unknown Chemical Waste' treat_unknown->segregate contact_ehs Contact Environmental Health & Safety (EHS) segregate->contact_ehs ehs_disposal Arrange for Professional Characterization and Disposal contact_ehs->ehs_disposal

Caption: Logical workflow for the safe handling and disposal of an unidentified laboratory chemical.

Disclaimer: This information is intended as a general guide for trained laboratory personnel. It is not a substitute for a compound-specific Safety Data Sheet (SDS) and your institution's established safety and waste disposal protocols. Always prioritize safety and consult with your Environmental Health and Safety (EHS) department for guidance on any chemical handling and disposal questions.

Essential Safety and Logistical Information for Handling Chloroacetic Acid (Assumed to be L-159282)

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following information is provided for Chloroacetic Acid, as the identifier "L-159282" is not widely recognized. Researchers, scientists, and drug development professionals must verify the identity of their specific compound before applying these safety protocols. This guide is intended to be a valuable resource for laboratory safety and chemical handling, building trust by providing comprehensive information.

Chloroacetic acid is a highly toxic and corrosive substance that can be fatal if inhaled, swallowed, or absorbed through the skin.[1][2] It causes severe skin and eye burns and can cause irreversible eye damage.[3][4] Proper handling and disposal are critical to ensure the safety of all personnel.

Personal Protective Equipment (PPE)

Appropriate personal protective equipment is mandatory when handling Chloroacetic Acid to prevent any contact with the substance.

Table 1: Personal Protective Equipment for Handling Chloroacetic Acid

Body PartRequired PPESpecifications and Recommendations
Eyes/Face Chemical Splash Goggles and Face ShieldGoggles should be impact-resistant with side shields. A face shield must be worn in conjunction with goggles when there is a risk of splashing.[1][2][5]
Skin Acid-Resistant Gloves and Protective ClothingGloves should be inspected before each use. Recommended materials include Polyethylene.[5] Protective clothing should cover the entire body.[1][2][5]
Respiratory NIOSH-approved RespiratorA respirator is necessary if exposure limits are exceeded or if irritation is experienced.[1] For high exposure potential, a supplied-air respirator with a full facepiece is recommended.[5]

First Aid Measures

Immediate action is crucial in the event of exposure to Chloroacetic Acid.

Table 2: First Aid Procedures for Chloroacetic Acid Exposure

Exposure RouteFirst Aid Instructions
Eye Contact Immediately flush eyes with plenty of water for at least 30 minutes, holding eyelids open. Seek immediate medical attention.[3]
Skin Contact Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[3]
Inhalation Remove the victim to fresh air. If breathing is difficult, give oxygen. If breathing has stopped, provide artificial respiration. Do not use mouth-to-mouth resuscitation. Seek immediate medical attention.[3][6]
Ingestion Do NOT induce vomiting. If the person is conscious, rinse their mouth and have them drink 2-4 cups of milk or water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2][3]

Handling and Storage

Proper handling and storage procedures are essential to minimize the risk of exposure and accidents.

Operational Plan:

  • Training: All personnel must be trained on the proper handling and storage of Chloroacetic Acid before working with the substance.[5]

  • Ventilation: Always handle Chloroacetic Acid in a well-ventilated area, preferably in a chemical fume hood.[6]

  • Ignition Sources: Prohibit smoking and open flames in areas where Chloroacetic Acid is used, handled, or stored.[5]

  • Hygiene: Do not eat, drink, or smoke in areas where Chloroacetic Acid is handled. Wash hands thoroughly after handling.[5]

  • Storage: Store in a cool, dry, well-ventilated area in a tightly closed container.[3] Keep away from incompatible materials such as strong oxidizers, bases, reducing agents, amines, and alcohols.[3][6]

Disposal Plan

Chloroacetic Acid and any contaminated materials must be disposed of as hazardous waste.

  • Waste Collection: Collect waste in a designated, labeled, and sealed container.

  • Regulatory Compliance: It may be necessary to dispose of Chloroacetic Acid as a hazardous waste. Contact your state's Department of Environmental Protection (DEP) or the regional office of the federal Environmental Protection Agency (EPA) for specific guidance.[5]

  • Contaminated Materials: Dispose of contaminated gloves, clothing, and other materials in accordance with applicable laws and good laboratory practices.[2] Do not allow the chemical to enter drains.[2]

Spill Response Workflow

In the event of a spill, a clear and immediate response is critical to contain the situation and prevent exposure. The following diagram outlines the necessary steps for handling a Chloroacetic Acid spill.

Spill_Response_Workflow cluster_immediate_actions Immediate Actions cluster_containment Containment & Cleanup cluster_decontamination Decontamination & Disposal Evacuate Evacuate Area Alert Alert Others & Call for Assistance Evacuate->Alert PPE Don Proper PPE Alert->PPE Ventilate Ensure Adequate Ventilation PPE->Ventilate Contain Contain Spill with Inert Material (e.g., sand, earth) Ventilate->Contain Neutralize Neutralize with Soda Ash or Sodium Bicarbonate (if safe) Contain->Neutralize Collect Collect Residue into a Labeled Hazardous Waste Container Neutralize->Collect Decontaminate Decontaminate Spill Area Collect->Decontaminate Dispose Dispose of Waste According to Regulations Decontaminate->Dispose Restock Restock Spill Kit Dispose->Restock

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
L-159282
Reactant of Route 2
Reactant of Route 2
L-159282

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。